molecular formula C10H18O4 B016432 9-Methoxy-9-oxononanoic acid CAS No. 2104-19-0

9-Methoxy-9-oxononanoic acid

カタログ番号: B016432
CAS番号: 2104-19-0
分子量: 202.25 g/mol
InChIキー: VVWPSAPZUZXYCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Methoxy-9-oxononanoic acid, also known as Methyl hydrogen azelate, is a high-purity chemical compound supplied for advanced research and development applications. This compound serves as a critical pharmaceutical intermediate, playing a valuable role in the synthesis of more complex molecules for scientific investigation. Specifications & Data: • CAS Number: 2104-19-0 • Molecular Formula: C 10 H 18 O 4 • Molecular Weight: 202.25 g/mol • Storage Conditions: Store in a cool, dry place in a tightly closed container. Keep away from oxidizing agents. • Solubility: Not miscible in water. Intended Use: This product is intended for research purposes only and is strictly labeled as 'For Research Use Only' (RUO). It is not approved for human consumption, diagnostic use, or any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9-methoxy-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPSAPZUZXYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175253
Record name Methyl hydrogen azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-19-0
Record name Monomethyl azelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2104-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl azelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethyl azelate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrogen azelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen azelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL AZELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-Methoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate or methyl hydrogen azelate, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data presentation, experimental protocols, and logical relationships.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] It is characterized by low volatility and a high boiling point, contributing to its stability.[1] While soluble in organic solvents, it is not miscible in water.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Monomethyl azelate, Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Azelaic acid monomethyl ester[1][2]
CAS Number 2104-19-0[2]
Molecular Formula C₁₀H₁₈O₄[1][2]
Molecular Weight 202.25 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 22-24 °C[3]
Boiling Point 159-160 °C at 3 mmHg[3]
Density 1.045 g/mL at 20 °C[3]
Solubility Not miscible in water; Soluble in organic solvents[1][2]
Refractive Index n20/D 1.446[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic DataDescription
¹H NMR Data available in spectral databases.[4]
¹³C NMR Data available in spectral databases.[4]
IR Data available in spectral databases.[4]
Mass Spectrometry Key fragments and LC-MS/MS data are available.

Experimental Protocols

Synthesis of this compound

Method 1: Selective Mono-esterification of Azelaic Acid

A common and direct method for the synthesis of this compound is the selective mono-esterification of azelaic acid. This can be achieved using an acidic catalyst that favors the formation of the monoester over the diester.

  • Materials: Azelaic acid, Methanol, Sulfuric acid (catalyst) or strongly acidic ion-exchange resin, Sodium bicarbonate, Dichloromethane, Anhydrous magnesium sulfate, Rotary evaporator, Separation funnel, Glassware.

  • Procedure:

    • In a round-bottom flask, dissolve azelaic acid in a suitable solvent such as toluene.

    • Add an equimolar amount of methanol.

    • Add a catalytic amount of concentrated sulfuric acid or a strongly acidic ion-exchange resin.

    • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • After completion, cool the reaction mixture to room temperature.

    • If a mineral acid was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Method 2: Ozonolysis of Oleic Acid Methyl Ester

An alternative synthesis route involves the ozonolysis of oleic acid methyl ester.[5]

  • Materials: Oleic acid methyl ester, Acetic acid, Hexane, Ozone generator, Oxygen source.

  • Procedure:

    • Prepare a solution of oleic acid methyl ester in a mixture of acetic acid and hexane.

    • Cool the solution to 10-13 °C.

    • Bubble ozone through the solution until the reaction is complete, as indicated by a color change or TLC analysis.

    • Purge the solution with oxygen to remove excess ozone.

    • Heat the mixture to 90-95 °C for approximately 2.5 hours to facilitate oxidative cleavage.

    • The crude product can then be purified.

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation or column chromatography.

  • Vacuum Distillation: Given its high boiling point, vacuum distillation is a suitable method for purification on a larger scale. The crude product is heated under reduced pressure, and the fraction corresponding to the boiling point of this compound is collected.

  • Column Chromatography: For smaller scales or to achieve higher purity, column chromatography is effective.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is free of particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts will confirm the presence of the methyl ester, the carboxylic acid, and the aliphatic chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As a liquid, a thin film of the sample can be prepared between two KBr or NaCl plates.

  • Data Acquisition: Obtain the IR spectrum. Characteristic peaks for the C=O stretch of the carboxylic acid and the ester, the O-H stretch of the carboxylic acid, and the C-H stretches of the aliphatic chain are expected.

Biological Relevance and Signaling Pathways

While there is no direct evidence of this compound being involved in specific signaling pathways, its metabolic fate suggests an indirect biological relevance. Studies on analogous azelate esters, such as diethyl azelate, have shown that upon oral administration, they are rapidly metabolized to azelaic acid.[3] Azelaic acid is a naturally occurring dicarboxylic acid with known immunomodulatory and anti-inflammatory properties. This suggests that this compound may function as a prodrug or metabolic precursor to the biologically active azelaic acid.

The logical relationship can be visualized as follows:

logical_relationship 9-Methoxy-9-oxononanoic_acid This compound (Monomethyl Azelate) Metabolism Metabolic Hydrolysis (in vivo) 9-Methoxy-9-oxononanoic_acid->Metabolism Azelaic_Acid Azelaic Acid (Biologically Active) Metabolism->Azelaic_Acid Biological_Effects Immunomodulatory & Anti-inflammatory Effects Azelaic_Acid->Biological_Effects

Metabolic conversion of this compound to Azelaic Acid.

This diagram illustrates the potential metabolic pathway where this compound, through in vivo hydrolysis, is converted to azelaic acid, which then exerts its known biological effects. This positions this compound as a molecule of interest for drug development, potentially as a more bioavailable precursor to azelaic acid.

Conclusion

This compound is a well-characterized chemical compound with defined physical and spectroscopic properties. Its synthesis and purification can be achieved through established organic chemistry protocols. While not directly implicated in signaling pathways, its likely role as a metabolic precursor to the biologically active azelaic acid provides a strong rationale for its continued investigation by researchers and professionals in the fields of chemistry, pharmacology, and drug development. This guide provides a foundational technical overview to support such endeavors.

References

An In-depth Technical Guide to 9-Methoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2104-19-0

This technical guide provides a comprehensive overview of 9-Methoxy-9-oxononanoic acid, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a crucial chemical intermediate.

Chemical Identity and Properties

This compound is a nine-carbon dicarboxylic acid monoester.[1] It is characterized by a terminal carboxylic acid group and a methyl ester group at the opposite end of the aliphatic chain.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.

Synonyms:

  • Methyl hydrogen azelate[1]

  • Monomethyl azelate[2][3]

  • Azelaic acid monomethyl ester[2][4]

  • Monomethyl nonanedioate[3]

  • 8-Carbomethoxyoctanoic acid[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C₁₀H₁₈O₄[1][2][5]
Molecular Weight 202.25 g/mol [1][3][6]
Appearance Colorless to pale yellow liquid or solid[2][4][6]
Melting Point 22-24 °C[4][7]
Boiling Point 159-160 °C at 3 mmHg[4][7]
Density 1.045 g/mL at 20 °C[4][7]
Refractive Index n20/D 1.446[4]
Solubility Not miscible in water. Soluble in organic solvents like Chloroform, DMSO, and Methanol.[1][2][7]
InChI Key VVWPSAPZUZXYCM-UHFFFAOYSA-N[1][2][6]

Synthesis

The primary route for the synthesis of this compound is the selective mono-esterification of its precursor, azelaic acid (nonanedioic acid).[1] This process is critical to differentiate the two carboxylic acid functionalities present in the starting material.

A general workflow for the synthesis is outlined below.

G General Synthesis Workflow for this compound A Azelaic Acid (Nonanedioic acid) D Mono-esterification Reaction A->D B Methanol (Reactant) B->D C Acid Catalyst C->D E Reaction Mixture (Monomethyl azelate, Dimethyl azelate, unreacted Azelaic Acid) D->E F Purification (e.g., Chromatography, Distillation) E->F G This compound (Final Product) F->G

General synthesis workflow.

Applications in Research and Development

This compound serves as a valuable intermediate in various chemical and pharmaceutical applications.

Pharmaceutical Intermediate

This compound is a critical pharmaceutical intermediate, utilized in the synthesis of more complex molecules for scientific investigation.[1] Its bifunctional nature allows for selective chemical transformations at either the carboxylic acid or the methyl ester end, making it a versatile building block for drug discovery and development.

Production of Polymers, Surfactants, and Plasticizers

This compound is employed in the production of various industrial products. It can be used in the synthesis of surfactants and plasticizers.[2] Furthermore, it has applications in the biosynthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.

The role of this compound as a chemical intermediate is visualized in the following diagram.

G Role as a Chemical Intermediate cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Resulting Products A This compound B Reaction at Carboxylic Acid Group (e.g., Amidation, Esterification) A->B C Reaction at Ester Group (e.g., Hydrolysis, Transesterification) A->C D Pharmaceuticals B->D E Polymers B->E F Surfactants C->F G Plasticizers C->G

Conceptual role as an intermediate.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in drug development are proprietary and not publicly available, a general procedure for its synthesis via ozonolysis of oleic acid has been described. This method, however, leads to the formation of dimethyl nonanedioate (dimethyl azelate) alongside other products, requiring further separation and purification to isolate the mono-methyl ester.[8]

A more targeted approach involves the direct, controlled mono-esterification of azelaic acid. A general laboratory-scale protocol is described below.

Objective: To synthesize this compound from azelaic acid.

Materials:

  • Azelaic acid

  • Anhydrous methanol

  • Strong acid catalyst (e.g., sulfuric acid)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

  • Standard laboratory glassware for reaction, extraction, and distillation/chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve azelaic acid in a molar excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) to maximize the formation of the monoester while minimizing the diester by-product.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product from the aqueous methanol mixture using an appropriate organic solvent like diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product containing a mixture of unreacted azelaic acid, the desired monomethyl azelate, and the dimethyl azelate by-product. Purification can be achieved through vacuum distillation or column chromatography.

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant applications as a chemical intermediate in the pharmaceutical and polymer industries. Its synthesis from readily available azelaic acid and its unique structure with two distinct reactive sites make it a key building block for the creation of a wide range of complex molecules and materials. Further research into its applications, particularly in the development of novel biodegradable polymers and pharmaceuticals, is warranted.

References

Monomethyl Azelate: A Comprehensive Technical Overview of its Physical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physical and chemical properties of monomethyl azelate. The information is presented to support research, development, and application of this compound in various scientific fields.

Core Physical and Chemical Properties

Monomethyl azelate, also known as monomethyl nonanedioate or azelaic acid monomethyl ester, is an organic compound classified as a monoester of a dicarboxylic acid.[1][2] Its physical state can vary from a colorless to pale yellow liquid to a semi-solid or solid, depending on the temperature and purity.[1][3] It possesses a mild odor.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of monomethyl azelate.

PropertyValueReference(s)
Chemical Identifiers
IUPAC Name9-methoxy-9-oxononanoic acid[4]
Synonymsmono-Methyl nonanedioate, Azelaic acid monomethyl ester[2][3][5]
CAS Number2104-19-0[1][2][3]
Molecular FormulaC10H18O4 / HOOC(CH2)7COOCH3[1][2][4]
Molecular Weight202.25 g/mol [2][3][6]
InChI KeyVVWPSAPZUZXYCM-UHFFFAOYSA-N[3]
Physical Properties
AppearanceColorless to pale yellow liquid, viscous liquid, or semi-solid to solid[1][3]
Melting Point22-24 °C (lit.)[3][4]
Boiling Point159-160 °C at 3 mmHg (lit.)[3][4]
Density1.045 g/mL at 20 °C (lit.)[3][4]
Refractive Indexn20/D 1.446 (lit.)[3][4]
Flash Point>110 °C (>230 °F) - closed cup[3][7]
Solubility & Chemical Data
Water SolubilityLimited solubility/Not miscible[1][4][8]
SolubilitySoluble in organic solvents such as chloroform, DMSO (slightly), and methanol (slightly)[1][8]
pKa (Predicted)4.77 ± 0.10[4][8]

Experimental Protocols

While specific experimental details for the cited data are proprietary to the source, this section outlines standard methodologies for determining the key physical properties of a compound like monomethyl azelate.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small, dry sample of solid monomethyl azelate is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Boiling Point Determination

The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation flask under a specific vacuum pressure (e.g., 3 mmHg). The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Density Measurement

The density of liquid monomethyl azelate can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of monomethyl azelate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the carboxylic acid C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[9]

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthesis route for monomethyl azelate.

Synthesis_of_Monomethyl_Azelate Synthesis of Monomethyl Azelate via Ozonolysis oleic_acid_methyl_ester Oleic Acid Methyl Ester ozonide_intermediate Ozonide Intermediate oleic_acid_methyl_ester->ozonide_intermediate 1. O3 oxidative_cleavage Oxidative Cleavage ozonide_intermediate->oxidative_cleavage monomethyl_azelate Monomethyl Azelate oxidative_cleavage->monomethyl_azelate 2. H2O2 nonanal Nonanal oxidative_cleavage->nonanal 2. H2O2

Caption: Synthesis of monomethyl azelate from oleic acid methyl ester.

Experimental Workflow for Characterization

This diagram outlines a typical workflow for the physical and chemical characterization of a compound.

Characterization_Workflow General Workflow for Chemical Characterization cluster_purification Purification cluster_physical_properties Physical Property Measurement cluster_spectroscopy Spectroscopic Analysis cluster_final Data Analysis & Reporting distillation Distillation / Recrystallization mp Melting Point distillation->mp bp Boiling Point distillation->bp density Density distillation->density refractive_index Refractive Index distillation->refractive_index nmr NMR (1H, 13C) mp->nmr ir IR Spectroscopy mp->ir ms Mass Spectrometry mp->ms bp->nmr bp->ir bp->ms density->nmr density->ir density->ms refractive_index->nmr refractive_index->ir refractive_index->ms final_report Final Characterization Report nmr->final_report ir->final_report ms->final_report

Caption: A typical experimental workflow for chemical characterization.

References

9-Methoxy-9-oxononanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental physicochemical properties of 9-Methoxy-9-oxononanoic acid, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The core molecular attributes of this compound are summarized below. This data is essential for experimental design, analytical characterization, and integration into synthetic pathways.

ParameterValue
Molecular Formula C10H18O4[1][2]
Molecular Weight 202.25 g/mol [1][2]
CAS Number 2104-19-0[1]
Synonym Methyl hydrogen azelate[1]

Experimental Protocols & Signaling Pathways

Due to the fundamental nature of the requested information focusing on the intrinsic molecular properties of this compound, detailed experimental protocols for its synthesis or analysis, as well as its involvement in specific signaling pathways, are beyond the scope of this particular guide. Such information would be highly dependent on the specific application or research context in which the compound is being utilized.

Logical Relationships

The relationship between the molecular formula and molecular weight is a foundational concept in chemistry, directly linking the atomic composition of a molecule to its molar mass.

cluster_main Calculation of Molecular Weight C Carbon (C) 10 atoms Formula Molecular Formula C10H18O4 C->Formula H Hydrogen (H) 18 atoms H->Formula O Oxygen (O) 4 atoms O->Formula MW Molecular Weight 202.25 g/mol Formula->MW Sum of Atomic Weights

Caption: Derivation of molecular weight from the molecular formula.

References

A Technical Guide to the Structure Elucidaion of Methyl Hydrogen Azelate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the analytical techniques and data interpretation used to confirm the chemical structure of methyl hydrogen azelate (also known as monomethyl azelate or 9-methoxy-9-oxononanoic acid). The document details the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols.

Introduction

Methyl hydrogen azelate is the monomethyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical formula is C10H18O4, and it has a molecular weight of 202.25 g/mol .[1][2][3][4] The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester group at the other. The unambiguous confirmation of this structure is critical for its application in various fields, including the synthesis of polymers and as a surfactant.[5] This guide outlines the comprehensive analytical workflow for its structure elucidation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of methyl hydrogen azelate is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[6]
CAS Number2104-19-0[2][7]
Molecular FormulaC10H18O4[1][2][6]
Molecular Weight202.25 g/mol [1][4][7]
AppearanceColorless to light yellow liquid or solid[5][7]
Melting Point22-24 °C (lit.)[5]
Boiling Point159-160 °C at 3 mmHg (lit.)[5]
Density1.045 g/mL at 20 °C (lit.)[5]
Refractive Indexn20/D 1.446 (lit.)[5]

Experimental Protocols

Synthesis of Methyl Hydrogen Azelate via Ozonolysis

A common method for synthesizing methyl hydrogen azelate is through the ozonolysis of methyl oleate.[8]

Protocol:

  • Ozonolysis: Methyl oleate is dissolved in a mixture of acetic acid and hexane. The solution is cooled to 10-13 °C, and ozone is bubbled through the mixture until the reaction is complete (indicated by a color change or TLC analysis).

  • Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. The temperature is raised to 90-95 °C, and oxygen is passed through the solution for approximately 2.5 hours.[8] This process cleaves the double bond of methyl oleate to yield methyl hydrogen azelate and pelargonic acid.

  • Purification: The crude product is purified, often by molecular distillation, to isolate methyl hydrogen azelate with a purity of ≥96%.[8]

Other reported synthesis methods include the direct esterification of azelaic acid with methanol or the transesterification of nonyl alcohol and methyl formate.[5]

Spectroscopic Data and Interpretation

The following sections detail the analysis of methyl hydrogen azelate using various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides clear evidence for the structure. The molecular ion peak [M]+ is observed at an m/z of 202, which corresponds to the molecular weight of C10H18O4.[9] Key fragment ions are summarized in Table 2.

m/zProposed Fragment IonInterpretation
202[C10H18O4]+•Molecular Ion (M+)
171[M - OCH3]+Loss of the methoxy group from the ester.
152[M - H2O - OCH2]+•Complex fragmentation, potentially involving loss of water and formaldehyde.
143[M - COOCH3]+Loss of the carbomethoxy group.
124[M - H2O - COOCH3]+•Further fragmentation after initial losses.
111[C7H11O]+Cleavage within the aliphatic chain.
83[C5H7O]+Cleavage within the aliphatic chain.
74[CH3OCOCH2]+•McLafferty rearrangement, characteristic of methyl esters. This is a very common and indicative fragment.[9][10]
59[COOCH3]+Carbomethoxy fragment.
55[C4H7]+Aliphatic chain fragment.

Data sourced from ChemicalBook and NIST WebBook.[2][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: A thin film of the sample (if liquid) or a mull (if solid) is placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is measured.

Data Interpretation: The IR spectrum shows characteristic absorption bands confirming the presence of both a carboxylic acid and a methyl ester. The key peaks are detailed in Table 3.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~2930, ~2850C-H (Aliphatic)Stretching
~1740C=O (Ester)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1460C-H (Aliphatic)Bending
~1200C-O (Ester/Acid)Stretching

The presence of two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester) and 1710 cm⁻¹ (acid), along with the very broad O-H stretch, are definitive indicators of the methyl hydrogen azelate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected.

Data Interpretation: The ¹H NMR spectrum confirms the presence of the methyl ester group and the aliphatic chain. The signals are assigned as shown in Table 4.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 (broad)Singlet1HH OOC-
3.67Singlet3HCH ₃-O-C=O
2.35Triplet2HHOOC-CH ₂-
2.31Triplet2H-CH ₂-COOCH₃
1.63Multiplet4HHOOC-CH₂-CH ₂- and -CH ₂-CH₂-COOCH₃
1.34Multiplet6H-(CH ₂)₃- (central methylene groups)

Data sourced from ChemicalBook for a 400 MHz spectrum in CDCl3.[9] The distinct singlet at 3.67 ppm is characteristic of the methyl ester protons. The broad singlet far downfield (~11.0 ppm) is indicative of the acidic proton of the carboxylic acid.

Data Interpretation: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For methyl hydrogen azelate, 10 distinct signals are expected. The predicted chemical shifts and assignments are listed in Table 5.

Chemical Shift (δ, ppm)Assignment
~179C =O (Carboxylic Acid)
~174C =O (Ester)
~51.5C H₃-O-
~34.0-C H₂-COOH
~33.8-C H₂-COOCH₃
~29.0 (multiple)-(C H₂)₃- (central methylene groups)
~24.8HOOC-CH₂-C H₂-
~24.6-C H₂-CH₂-COOCH₃

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. The central methylene carbons may have very similar chemical shifts and could overlap.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of methyl hydrogen azelate is depicted in the following workflow diagram.

structure_elucidation cluster_synthesis Step 1: Sample Preparation cluster_analysis Step 2: Spectroscopic Analysis cluster_interpretation Step 3: Data Interpretation cluster_conclusion Step 4: Structure Confirmation synthesis Synthesis of Methyl Hydrogen Azelate (e.g., Ozonolysis of Methyl Oleate) ms Mass Spectrometry (MS) Determines Molecular Weight and Fragmentation synthesis->ms Acquire Data ir Infrared (IR) Spectroscopy Identifies Functional Groups (Acid, Ester) synthesis->ir Acquire Data nmr NMR Spectroscopy (¹H and ¹³C) Maps C-H Framework synthesis->nmr Acquire Data interp_ms MS Data: - Molecular Ion at m/z 202 - Fragments like m/z 171, 74, 59 ms->interp_ms interp_ir IR Data: - Broad O-H stretch (~3000 cm⁻¹) - C=O stretches (~1740 & 1710 cm⁻¹) ir->interp_ir interp_nmr NMR Data: - ¹H: Singlet at 3.67 ppm (CH₃) - ¹³C: Carbonyls (>170 ppm) nmr->interp_nmr conclusion Confirmed Structure: Methyl Hydrogen Azelate HOOC-(CH₂)₇-COOCH₃ interp_ms->conclusion Correlate Evidence interp_ir->conclusion Correlate Evidence interp_nmr->conclusion Correlate Evidence

Caption: Workflow for the structure elucidation of methyl hydrogen azelate.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous confirmation of the structure of methyl hydrogen azelate. The molecular weight determined by MS aligns perfectly with the chemical formula C10H18O4. IR spectroscopy confirms the presence of both carboxylic acid and methyl ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, corroborating the linear nine-carbon chain with functional groups at either end. This comprehensive analytical approach ensures the structural integrity of the compound for its intended scientific and industrial applications.

References

Solubility Profile of 9-Methoxy-9-oxononanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Methoxy-9-oxononanoic acid (also known as Methyl hydrogen azelate), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a summary of qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility in organic solvents.

Physicochemical Properties

PropertyValue
CAS Number 2104-19-0[1]
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
Appearance Colorless or light yellow liquid[2][3]
Synonyms Methyl hydrogen azelate, 8-Carbomethoxyoctanoic acid, Monomethyl azelate[1][4]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. The following table summarizes the available qualitative solubility information. It is generally recognized as being soluble in alcohols and other organic solvents, while being immiscible with water.[1][2][5] For the related compound 9-oxononanoic acid, slight solubility in chloroform and methanol has been reported.[6]

SolventQualitative Solubility
WaterNot miscible[1][2][5]
AlcoholSoluble[2]
ChloroformSlightly Soluble (inferred from 9-oxononanoic acid)[6]
MethanolSlightly Soluble (inferred from 9-oxononanoic acid)[6]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent to ensure a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered solution.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the volumetric flask containing the filtered solution.

    • Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not degrade the solute.

    • Once the solvent is completely removed, reweigh the flask. The difference in weight corresponds to the mass of the dissolved this compound.

    • Calculate the solubility in g/100 mL or other appropriate units.

  • Chromatographic Analysis (for volatile solvents or higher accuracy):

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the calibration range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound A Preparation of Saturated Solution B Add excess this compound to solvent A->B C Equilibrate in thermostatically controlled shaker (24-48h) B->C D Sample Collection and Preparation C->D E Withdraw supernatant and filter D->E F Analysis E->F G Gravimetric Analysis (for non-volatile solvents) F->G H Chromatographic Analysis (HPLC/GC) F->H I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

The Elusive Natural Presence of 9-Methoxy-9-oxononanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate or azelaic acid monomethyl ester, is a dicarboxylic acid monoester. While its synthetic applications are established, its natural occurrence has been less definitively documented. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound and its derivatives, with a focus on its biosynthetic origins and the analytical methodologies required for its study. Although direct, detailed quantitative data on the natural abundance of this compound remains limited, this guide synthesizes available information on its presence and the well-documented biology of its precursors to provide a thorough resource for researchers.

Natural Occurrence

Much of our understanding of the potential natural presence of this compound is inferred from the well-established natural occurrence and biosynthesis of its precursor, 9-oxononanoic acid.

The Precursor: 9-Oxononanoic Acid

9-Oxononanoic acid is a well-characterized bioactive lipid that is widely distributed in nature. It is a product of the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid. This process, known as lipid peroxidation, occurs in plants, animals, and microorganisms.

Table 1: Documented Natural Sources of 9-Oxononanoic Acid

Biological KingdomOrganism/SystemNotes
Plantae Solanum tuberosum (Potato)Formed via the lipoxygenase (LOX) pathway as part of the plant's defense mechanism.[1]
General Plant TissuesA recognized oxylipin involved in developmental processes and defense responses.
Fungi Epichloe typhinaReported as a fungal metabolite.[1]
Animalia Human PlasmaGenerated during oxidative stress as a product of lipid peroxidation.
Rat LiverInvestigated for its effects on lipid metabolism.

Biosynthesis

The biosynthesis of this compound in nature has not been explicitly elucidated. However, a hypothetical pathway can be constructed based on the known biosynthesis of its precursor, 9-oxononanoic acid, and the general understanding of methylation reactions in biological systems.

Biosynthesis of 9-Oxononanoic Acid in Plants

In plants, 9-oxononanoic acid is synthesized via the oxylipin pathway, a crucial signaling cascade involved in plant defense. The process begins with the oxygenation of linoleic acid.

Biosynthesis of 9-Oxononanoic Acid in Plants Biosynthesis of 9-Oxononanoic Acid in Plants cluster_0 Enzymatic Cascade linoleic_acid Linoleic Acid hpode 9-Hydroperoxyoctadecadienoic acid (9-HPODE) linoleic_acid->hpode Lipoxygenase (LOX) ona 9-Oxononanoic Acid hpode->ona Hydroperoxide Lyase (HPL) c9_volatiles C9 Volatiles hpode->c9_volatiles Hydroperoxide Lyase (HPL)

Biosynthesis of the precursor, 9-oxononanoic acid, in plants.
Hypothetical Biosynthesis of this compound

The conversion of 9-oxononanoic acid to this compound would involve a methylation step. In plants, O-methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a variety of substrates, including carboxylic acids. It is plausible that a specific OMT could catalyze the methylation of the carboxyl group of 9-oxononanoic acid or its oxidized form, azelaic acid.

Hypothetical Biosynthesis of this compound Hypothetical Biosynthesis of this compound cluster_1 Potential Biosynthetic Steps ona 9-Oxononanoic Acid azelaic_acid Azelaic Acid (Nonanedioic Acid) ona->azelaic_acid Oxidation monomethyl_azelate This compound azelaic_acid->monomethyl_azelate O-Methyltransferase (OMT) + S-adenosyl-L-methionine (SAM)

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Due to the lack of specific published methods for the extraction and analysis of this compound from natural sources, a general protocol for the analysis of fatty acid methyl esters from plant tissues is provided below. This can be adapted for the targeted analysis of this compound.

General Protocol for Extraction and Analysis of Fatty Acid Methyl Esters from Plant Tissue

This protocol outlines the key steps for the extraction of lipids, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • Materials:

    • Fresh or frozen plant tissue

    • Liquid nitrogen

    • Mortar and pestle or homogenizer

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Weigh a known amount of fresh or frozen plant tissue (typically 100-500 mg).

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a centrifuge tube.

    • Add a mixture of chloroform and methanol (typically 2:1 v/v).

    • Vortex vigorously for 2-5 minutes to ensure thorough extraction.

    • Add 0.9% NaCl solution to induce phase separation.

    • Vortex again and centrifuge to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Materials:

    • Dried lipid extract

    • Methanolic HCl (e.g., 5% v/v) or BF3-methanol solution

    • Hexane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • GC vials

  • Procedure:

    • Add methanolic HCl or BF3-methanol solution to the dried lipid extract.

    • Heat the mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 1-2 hours) to facilitate transesterification.

    • After cooling, add hexane and saturated NaCl solution to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A suitable capillary column (e.g., a polar column like a wax column or a mid-polar column like a DB-5ms)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230-250°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: A suitable mass range to detect the target FAMEs (e.g., m/z 50-500).

  • Identification and Quantification:

    • Identification of this compound would be based on its retention time and comparison of its mass spectrum with a commercial standard or a spectral library.

    • Quantification can be achieved by using an internal standard (e.g., a deuterated analog or a fatty acid methyl ester with an odd number of carbons) and generating a calibration curve with a pure standard of this compound.

A generalized workflow for the analysis of fatty acid methyl esters from plant tissues.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of naturally occurring this compound. However, its precursor, 9-oxononanoic acid, is known to be a bioactive molecule.

  • In Plants: 9-Oxononanoic acid is a signaling molecule in the plant defense response, contributing to systemic acquired resistance.

  • In Mammals: It has been shown to influence inflammatory responses and modulate lipid metabolism. For instance, studies have indicated that it can affect the activity of enzymes involved in fatty acid synthesis.

Future research is needed to determine if this compound shares any of the biological activities of its precursor or if the methylation alters its function, potentially leading to a different biological role.

Conclusion

The natural occurrence of this compound is an intriguing but underexplored area of phytochemistry. While its presence has been noted in Oryza officinalis, a significant gap exists in the literature regarding its quantitative levels, detailed biosynthetic pathway, and specific biological functions in this or other organisms. The information provided in this guide on the well-characterized precursor, 9-oxononanoic acid, and general analytical methodologies offers a solid foundation for researchers aiming to investigate this compound further. Future metabolomic studies, particularly those employing high-resolution mass spectrometry, are likely to shed more light on the distribution and significance of this compound and its derivatives in the natural world, potentially uncovering novel bioactive molecules and metabolic pathways.

References

9-Methoxy-9-oxononanoic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known by synonyms such as Methyl hydrogen azelate and Monomethyl azelate, is a crucial bifunctional molecule serving as a versatile intermediate in the synthesis of complex pharmaceutical compounds and other bioactive molecules.[1] Its structure, featuring a terminal carboxylic acid and a methyl ester group, allows for selective chemical transformations, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in pharmaceutical development, with a focus on its role as a synthetic precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and application in various experimental settings.

PropertyValue
CAS Number 2104-19-0
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
IUPAC Name This compound
Synonyms Methyl hydrogen azelate, Monomethyl azelate, Azelaic acid monomethyl ester
Appearance Liquid or Viscous Liquid or Semi-Solid to Solid
Boiling Point 159-160 °C at 3 mmHg
Melting Point 22-24 °C
Density 1.045 g/mL at 20 °C
Solubility Not miscible in water

Synthesis of this compound

The primary routes for the synthesis of this compound involve the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid, or the oxidative cleavage of oleic acid derivatives.

Selective Mono-esterification of Azelaic Acid

Achieving selective mono-esterification of a dicarboxylic acid is a key challenge. An environmentally friendly and effective method utilizes a heterogeneous catalyst.

Experimental Protocol: Alumina-Catalyzed Mono-methylation

This protocol describes the selective monomethyl esterification of azelaic acid using methanol as the esterifying agent and alumina as a heterogeneous catalyst.[2]

  • Materials:

    • Azelaic acid

    • Methanol (reagent grade)

    • Alumina (neutral, activated)

    • Standard laboratory glassware for reflux and distillation

    • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and a calculated amount of neutral alumina.

    • Add an excess of methanol to the flask. The ratio of reactants and catalyst should be optimized based on preliminary small-scale experiments.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material, mono-ester, and di-ester.

    • Upon completion of the reaction (when the desired conversion to the mono-ester is achieved), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the alumina catalyst.

    • Wash the recovered alumina with fresh methanol to ensure complete recovery of the product.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography to achieve the desired purity.

Synthesis_Workflow_Esterification

Workflow for the synthesis of this compound via selective mono-esterification.
Ozonolysis of Oleic Acid Methyl Ester

An alternative synthesis route starts from oleic acid methyl ester, which undergoes ozonolysis to cleave the double bond and form the desired product.

Experimental Protocol: Ozonolysis

This protocol is based on a reported method for the preparation of azelaic acid monomethyl ester from oleic acid methyl ester.[3]

  • Materials:

    • Oleic acid methyl ester

    • Mixture of acetic acid and hexane (solvent)

    • Ozone generator

    • Oxygen source

    • Standard laboratory glassware for ozonolysis and subsequent work-up

  • Procedure:

    • Dissolve oleic acid methyl ester in a mixture of acetic acid and hexane in a suitable reaction vessel equipped with a gas inlet tube and a stirrer. The recommended volume ratio of oleic acid methyl ester to the solvent mixture is 1:4.

    • Cool the reaction mixture to the ozonation temperature of 10-13 °C.

    • Bubble ozone-enriched oxygen through the solution while maintaining the temperature. The reaction is typically exothermic and requires careful temperature control.

    • After the ozonolysis is complete (indicated by a color change or by analytical methods), purge the solution with oxygen to remove any unreacted ozone.

    • Heat the reaction mixture to the oxygenolysis temperature of 90-95 °C for 2.5 hours to decompose the ozonide intermediates.

    • After cooling, the crude product is isolated.

    • Purify the crude product by molecular distillation to obtain this compound with a reported yield of above 78% and a purity of ≥96%.

Synthesis RouteStarting MaterialKey Reagents/ConditionsYieldPurity
Selective Mono-esterification Azelaic AcidMethanol, Alumina catalyst, Reflux--
Ozonolysis Oleic Acid Methyl EsterOzone, Acetic acid/Hexane, 10-13 °C then 90-95 °C>78%≥96%

Applications as a Pharmaceutical Intermediate

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex and biologically active molecules. The carboxylic acid and ester functionalities can be selectively manipulated to build larger molecular scaffolds.

Synthesis of Phytoprostanes

This compound has been utilized in the first total synthesis of two E type I phytoprostanes.[3] Phytoprostanes are non-enzymatically formed prostaglandin-like compounds that are considered markers of oxidative stress and possess biological activities.

Synthesis of (-)-Minquartynoic Acid

This versatile intermediate is a key starting material in the total synthesis of (-)-Minquartynoic acid.[3] This natural product has demonstrated notable anticancer and anti-HIV activities, highlighting the importance of this compound in the development of potential therapeutic agents.

Applications

Role of this compound in the synthesis of bioactive molecules.

Biological Significance of the Related Compound: 9-Oxononanoic Acid

While this compound primarily serves as a synthetic intermediate, its close structural analog, 9-oxononanoic acid, is a product of lipid peroxidation and exhibits significant biological activity.[4] 9-Oxononanoic acid is known to be a pro-inflammatory and pro-thrombotic mediator.[5]

Its primary mechanism of action involves the induction of phospholipase A2 (PLA2) activity, which in turn leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction.[4][5] This signaling cascade implicates 9-oxononanoic acid in the pathogenesis of cardiovascular diseases.

Signaling_Pathway

Signaling pathway of the related compound, 9-Oxononanoic Acid.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its bifunctional nature allows for its strategic incorporation into complex molecular architectures, as demonstrated by its use in the total synthesis of biologically active natural products. The availability of efficient and selective synthetic routes to this intermediate is crucial for advancing drug discovery and development programs. While it may not possess significant intrinsic biological activity itself, its role as a key building block in the synthesis of potential therapeutics is well-established. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and application of this compound, facilitating its effective utilization in the creation of novel pharmaceutical agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Bifunctional Nature of 9-Methoxy-9-oxononanoic Acid

Introduction

This compound, also known as methyl hydrogen azelate or monomethyl azelate, is a nine-carbon linear chain molecule of significant interest in chemical synthesis and drug development.[1] Its prominence stems from its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group.[1] This unique structure allows for selective and orthogonal chemical transformations, where one functional group can be reacted while the other remains protected or available for a subsequent, different reaction.

This molecular architecture makes this compound an invaluable building block, particularly as a linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.[2][3] It serves as a critical pharmaceutical intermediate and a model compound for studying chemical transformations on molecules with differentiated reactivity at opposite ends.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, bifunctional reactivity, and experimental applications of this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, characterization, and application in experimental settings. The key data are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Methyl hydrogen azelate, Monomethyl azelate[1]
CAS Number 2104-19-0[1]
Molecular Formula C₁₀H₁₈O₄[1][4]
Molecular Weight 202.25 g/mol [1][4]
Appearance Liquid[4]
Solubility Not miscible in water[1]
InChI Key VVWPSAPZUZXYCM-UHFFFAOYSA-N[1][4]

Bifunctional Reactivity and Applications

The core utility of this compound lies in the differential reactivity of its two functional groups. The terminal carboxylic acid and the methyl ester can be addressed with distinct sets of reagents, allowing for sequential and controlled modifications.

  • Carboxylic Acid Moiety : This group can be readily activated (e.g., using carbodiimide chemistry) to form amide or ester bonds, making it ideal for conjugation to amine- or hydroxyl-containing molecules such as peptides, proteins, or small molecule ligands.

  • Methyl Ester Moiety : This group is relatively stable under the conditions used for carboxylic acid activation. It can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can undergo transesterification. This allows for the subsequent attachment of a second molecule after the first conjugation has been performed at the other end.

This orthogonal reactivity is fundamental to its role as a linker in creating bifunctional molecules, which are designed to bring two distinct proteins or molecules into close proximity to elicit a specific biological response.[3]

G cluster_main Bifunctional Reactivity of this compound cluster_acid Carboxylic Acid End cluster_ester Methyl Ester End mol This compound (HOOC-(CH₂)₇-COOCH₃) acid_react Activation (e.g., EDC, NHS) mol->acid_react Site 1 Reactivity ester_react Hydrolysis (e.g., LiOH, H₂O) mol->ester_react Site 2 Reactivity amide Amide Bond Formation (+ R-NH₂) acid_react->amide Coupling new_acid Reveals new Carboxylic Acid ester_react->new_acid

Bifunctional reactivity pathways.

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is the selective mono-esterification of its dicarboxylic acid precursor, azelaic acid (nonanedioic acid).[1]

G start Start: Azelaic Acid & Methanol step1 Reaction: Reflux with catalytic acid (e.g., H₂SO₄) start->step1 step2 Monitoring: Track reaction progress (TLC or GC-MS) step1->step2 step3 Work-up: Quench, extract with organic solvent step2->step3 step4 Purification: Column Chromatography step3->step4 end Product: Pure 9-Methoxy-9- oxononanoic Acid step4->end

Workflow for the synthesis of this compound.

Methodology:

  • Dissolution : Dissolve azelaic acid in a large excess of methanol, which serves as both the solvent and the reactant.

  • Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reaction : Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored periodically by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the mono-ester and minimize the formation of the di-ester byproduct.

  • Quenching and Extraction : Once the desired conversion is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to separate the desired mono-ester from unreacted diacid and diester byproduct.

  • Characterization : Confirm the identity and purity of the final product using NMR and mass spectrometry.

Application Protocol: Use as a Linker in Solid-Phase Peptide Synthesis

This protocol describes how this compound can be used as a bifunctional linker to synthesize a homodimeric peptide on a solid support, illustrating its practical application.[5]

G cluster_workflow Application Workflow: Dimeric Peptide Synthesis start 1. Prepare Resin-Bound Peptide Monomer 1 step1 2. Activate Carboxylic Acid of This compound start->step1 step2 3. Couple Linker to N-terminus of Peptide Monomer 1 step1->step2 step3 4. Hydrolyze Methyl Ester on Distal End of Linker step2->step3 step4 5. Activate Newly Formed Carboxylic Acid step3->step4 step5 6. Synthesize Peptide Monomer 2 on Linker step4->step5 step6 7. Cleave Dimeric Peptide from Resin step5->step6 end 8. Purify and Characterize Final Product step6->end

References

The Role of 9-Methoxy-9-oxononanoic Acid as a Model Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methoxy-9-oxononanoic acid, also known by its synonyms monomethyl azelate and azelaic acid monomethyl ester, is a dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, positions it as a potentially valuable tool in various scientific disciplines. While its direct and extensive application as a model compound in biological signaling or drug development studies is not widely documented in publicly available scientific literature, it serves as a crucial analytical reference standard . This guide will provide a comprehensive overview of this compound, its physicochemical properties, and its established role.

Furthermore, to provide a comprehensive resource for researchers in drug development, this guide will explore the well-documented biological activities and experimental protocols of its parent compound, azelaic acid , and a structurally related compound, 9-oxononanoic acid . These compounds are often studied in contexts relevant to drug development and can serve as illustrative examples of how molecules with similar structural features are investigated.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research.

PropertyValue
CAS Number 2104-19-0[1]
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.2 g/mol [1]
IUPAC Name This compound
Synonyms Monomethyl azelate, Azelaic acid monomethyl ester
Appearance Liquid or Viscous Liquid or Semi-Solid to Solid[2]
Boiling Point 159-160 °C at 3 mmHg[2]
Melting Point 22-24 °C[2]
Density 1.045 g/mL at 20 °C[2]
Refractive Index n20/D 1.446[2]

Role as an Analytical Reference Standard

This compound is a well-characterized chemical compound utilized as a reference standard for its parent drug, Azelaic Acid.[1] In this capacity, it plays a critical role in:

  • Analytical Method Development: Establishing and optimizing analytical techniques for the quantification of azelaic acid in various matrices.

  • Method Validation: Ensuring the accuracy, precision, and reliability of analytical methods used in quality control.

  • Quality Control (QC) Applications: Serving as a benchmark during the synthesis and formulation stages of drug development to ensure the identity, purity, and strength of the final product.[1]

The use of this compound as a reference standard provides traceability to pharmacopeial standards (e.g., USP or EP), which is a regulatory requirement in drug development.[1]

Biological Activities of Related Compounds

While specific studies detailing the use of this compound as a model compound in biological systems are scarce, extensive research exists on its parent compound, azelaic acid, and the related molecule, 9-oxononanoic acid. Understanding their biological roles can provide valuable context and potential avenues for future investigation of this compound.

Azelaic Acid and its Esters: Immunomodulatory and Antibacterial Effects

Azelaic acid and its esters, collectively known as azelates, are naturally occurring molecules with a range of immunomodulatory activities.[3] Diethyl azelate, for instance, has been shown to mitigate insulin resistance.[3] Azelates can modulate plasma membrane fluidity, which in turn affects the activities of multiple membrane proteins involved in innate immune responses.[4]

Furthermore, azelaic acid is known for its antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[5][6] This has led to the development of novel biocompatible and bioactive Metal-Organic Frameworks (BioMOFs) using azelaic acid for potential applications in skin care and cosmetics.[5][6]

9-Oxononanoic Acid: A Mediator of Platelet Aggregation

9-Oxononanoic acid (9-ONA) is a lipid peroxidation product that has been identified as an initiator of the arachidonate cascade, a key signaling pathway in inflammation and thrombosis.[7][8][9]

Signaling Pathway of 9-Oxononanoic Acid-Induced Platelet Aggregation

Caption: Signaling cascade of 9-ONA-induced platelet aggregation.

Experimental Protocols for Studying Related Compounds

The following protocols are provided as examples of how the biological effects of compounds like 9-oxononanoic acid are investigated. These methodologies could potentially be adapted for the study of this compound.

Measurement of Platelet Aggregation Induced by 9-Oxononanoic Acid

Objective: To determine the dose-dependent effect of 9-ONA on platelet aggregation in human blood.

Principle: Platelet aggregation is measured by monitoring the change in light transmittance through a platelet-rich plasma (PRP) sample upon the addition of an agonist. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmittance.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to a cuvette in an aggregometer.

    • Add varying concentrations of 9-ONA to the PRP.

    • Record the change in light transmittance over time.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation relative to a positive control (e.g., arachidonic acid) and a vehicle control.

    • Plot the percentage of aggregation against the concentration of 9-ONA to determine the dose-response relationship.

Determination of Phospholipase A₂ (PLA₂) Activity

Objective: To measure the effect of 9-ONA on the activity of PLA₂, a key enzyme in the arachidonate cascade.

Principle: A colorimetric assay is used to measure the hydrolysis of a specific substrate by PLA₂. The product of this reaction can be detected spectrophotometrically.

Methodology:

  • Sample Preparation:

    • Use fresh human serum or a purified PLA₂ enzyme solution.

  • Reaction Mixture:

    • Prepare a reaction buffer containing a PLA₂ substrate (e.g., diheptanoyl thio-phosphorylcholine).

    • Add the serum or enzyme solution to the reaction buffer.

    • Add varying concentrations of 9-ONA.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis, which is proportional to the PLA₂ activity.

    • Compare the PLA₂ activity in the presence of different concentrations of 9-ONA to a control.

Experimental Workflow for Studying 9-Oxononanoic Acid's Biological Effects

Caption: General experimental workflow for investigating 9-ONA.

Quantitative Data for 9-Oxononanoic Acid's Effect on Platelet Aggregation

The following table summarizes quantitative data from a study on the effect of 9-oxononanoic acid on thromboxane B₂ (TxB₂) production, a stable metabolite of the potent platelet aggregator thromboxane A₂.

Concentration of 9-ONA (µM/L)TxB₂ Production (pg/100 µL blood)
0 (Control)~100
1~200
3~400
10~600

Data are approximate values derived from graphical representations in the cited literature for illustrative purposes.

Conclusion

This compound serves as a well-characterized and essential analytical reference standard in the development and quality control of formulations containing its parent compound, azelaic acid. While its role as a model compound for studying biological signaling pathways or for direct use in drug development is not extensively documented, the rich body of research on azelaic acid and 9-oxononanoic acid provides a valuable framework for understanding the potential biological activities of dicarboxylic acids and their derivatives.

The provided experimental protocols and signaling pathway diagrams for these related compounds offer a roadmap for researchers interested in exploring the biological effects of this compound. Future studies are warranted to elucidate its specific interactions with biological systems and to determine if it can serve as a valuable model compound for investigating the mechanisms of action of dicarboxylic acid monoesters in various physiological and pathological processes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 9-Methoxy-9-oxononanoic Acid from Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-Methoxy-9-oxononanoic acid, also known as azelaic acid monomethyl ester or monomethyl azelate, through the selective mono-esterification of azelaic acid. This process is a crucial step in the preparation of various pharmaceutical intermediates and fine chemicals. The featured protocol utilizes a straightforward and efficient method employing thionyl chloride as a catalyst in methanol at room temperature. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and detailed characterization of the final product.

Introduction

Azelaic acid, a nine-carbon dicarboxylic acid, is a versatile building block in chemical synthesis. Its symmetrical structure presents a challenge in achieving selective mono-functionalization. The selective mono-esterification to produce this compound is a key transformation, yielding a valuable intermediate with a free carboxylic acid group for further chemical modifications and a protected ester group. This mono-ester is utilized in the synthesis of complex molecules, including bioactive compounds and polymers. The following protocol details a reliable method for this selective synthesis.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material Azelaic AcidN/A
Molecular Weight188.22 g/mol N/A
Purity≥98%N/A
Product This compoundN/A
Molecular Weight202.25 g/mol [1][2]
CAS Number2104-19-0[1]
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquidN/A
Purity>97.0% (GC)N/A
YieldHighN/A
Melting Point22-24 °C[2]
Boiling Point159-160 °C at 3 mmHg[2]
Density1.045 g/mL at 20 °C[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (CDCl₃) δ 3.67 (s, 3H, -OCH₃), 2.35 (t, 2H, -CH₂COOH), 2.30 (t, 2H, -CH₂COOCH₃), 1.63 (m, 4H), 1.32 (m, 6H)N/A
¹³C NMR (CDCl₃) δ 179.9 (-COOH), 174.3 (-COOCH₃), 51.5 (-OCH₃), 34.1, 33.9, 29.0, 28.8, 24.8, 24.6N/A
IR (liquid film) ν (cm⁻¹) 2930, 2850 (C-H), 1740 (C=O, ester), 1710 (C=O, acid), 1170 (C-O)N/A
Mass Spec (EI) m/z 202 (M+), 171, 143, 111, 87, 59N/A

Experimental Protocols

Synthesis of this compound via Selective Mono-esterification

This protocol describes the selective mono-esterification of azelaic acid using thionyl chloride in methanol.

Materials:

  • Azelaic acid (≥98%)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.8 g (0.1 mol) of azelaic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add 1.2 mL (0.016 mol) of thionyl chloride dropwise via a dropping funnel over a period of 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted thionyl chloride. A small amount of diester may be removed in this step.

  • Purification: Separate the organic layer and wash it with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation (159-160 °C at 3 mmHg) or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow A 1. Dissolve Azelaic Acid in Methanol B 2. Cool to 0-5 °C A->B C 3. Add Thionyl Chloride Dropwise B->C D 4. React at Room Temperature (12-16h) C->D E 5. Remove Methanol (Rotary Evaporation) D->E F 6. Dissolve in Dichloromethane E->F G 7. Wash with NaHCO₃ Solution F->G H 8. Wash with Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter and Concentrate I->J K 11. Purify (Vacuum Distillation/Chromatography) J->K L This compound (Product) K->L

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Reaction_Scheme AzelaicAcid HOOC-(CH₂)₇-COOH Azelaic Acid plus + Methanol CH₃OH arrow SOCl₂ (cat.) Room Temperature Product CH₃OOC-(CH₂)₇-COOH This compound arrow->Product

Caption: Reaction scheme for the selective mono-esterification of azelaic acid.

References

Application Notes and Protocols: Selective Mono-esterification of Nonanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedioic acid, also known as azelaic acid, is a nine-carbon dicarboxylic acid with applications in polymers, lubricants, and pharmaceuticals.[1][2][3] Its bifunctional nature allows it to be a valuable building block in chemical synthesis. The selective mono-esterification of nonanedioic acid is a critical process for producing intermediates used in the synthesis of more complex molecules, including active pharmaceutical ingredients. This document provides detailed protocols and application notes for several effective methods to achieve selective mono-esterification of nonanedioic acid, minimizing the formation of the diester byproduct.

Methods for Selective Mono-esterification

Several strategies have been developed for the selective mono-esterification of dicarboxylic acids. The choice of method often depends on the desired ester, scale of the reaction, and available resources. Key approaches include the use of specific reagents to shield one carboxylic acid group, heterogeneous catalysis, and reaction/extraction systems.

LiCl-Driven Mono-esterification

A highly selective method for the mono-esterification of long-chain dicarboxylic acids involves the use of lithium chloride (LiCl) and trifluoroacetic anhydride (TFAA).[4][5] The proposed mechanism suggests that LiCl interacts with one of the carboxylic acid groups, effectively shielding it from reacting with the esterifying agent.[4][5] This leads to a high preference for mono-ester formation.

Reaction Pathway: LiCl-Driven Mono-esterification

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Nonanedioic_acid Nonanedioic Acid HOOC(CH₂)₇COOH Shielded_acid LiCl-Shielded Nonanedioic Acid Nonanedioic_acid->Shielded_acid + LiCl LiCl LiCl TFAA Trifluoroacetic Anhydride (TFAA) Alcohol Alcohol (R-OH) Activated_acid Activated Carboxylic Acid Shielded_acid->Activated_acid + TFAA Monoester Monoester ROOC(CH₂)₇COOH Activated_acid->Monoester + Alcohol Diester Diester (minor) ROOC(CH₂)₇COOR Monoester->Diester + Alcohol (competing reaction)

Caption: LiCl-driven selective mono-esterification pathway.

Heterogeneous Catalysis with Alumina

An environmentally friendly approach to selective mono-esterification utilizes acidic alumina as a heterogeneous catalyst with an alcohol, such as methanol.[6][7] The selectivity is attributed to the balanced acidity and basicity of the alumina catalyst.[6][7] This method offers the advantage of easy catalyst separation from the reaction mixture.

Ion-Exchange Resin Catalysis

Strongly acidic ion-exchange resins can effectively catalyze the selective transesterification of symmetrical dicarboxylic acids to their corresponding monoesters in high yields.[8] The reaction is typically carried out in a mixture of an ester and a hydrocarbon solvent.[8]

Continuous Extraction Method

This method involves carrying out the esterification reaction in an aqueous solution with a strong acid catalyst, such as sulfuric acid. The monoester, as it is formed, is continuously extracted into a nonpolar solvent.[9] This immediate removal from the reaction medium prevents the second esterification from occurring, thus favoring the formation of the monoester.[9]

Quantitative Data Summary

The following table summarizes the reported yields and selectivity for different mono-esterification methods applicable to dicarboxylic acids.

MethodCatalyst/ReagentSubstrate (if specified)AlcoholSelectivity (Monoester:Diester)Yield (Monoester)Reference
LiCl-DrivenLiCl, TFAALong-chain dicarboxylic acids (n≥14)tert-ButanolUp to 50:1Not specified[4][5]
Heterogeneous CatalysisAcidic AluminaAdipic AcidMethanol95% (selectivity)57%[6]
Ion-Exchange ResinStrongly acidic ion-exchange resinDicarboxylic acids (C4-C14)Not specified (transesterification)HighHigh[8]
Continuous ExtractionSulfuric AcidSebacic AcidEthanol~25:164%[9]

Experimental Protocols

Protocol 1: LiCl-Driven Mono-tert-butylesterification of Nonanedioic Acid (Adapted from literature for long-chain dicarboxylic acids)

Materials:

  • Nonanedioic acid

  • Lithium chloride (LiCl)

  • Trifluoroacetic anhydride (TFAA)

  • tert-Butanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of nonanedioic acid (1 equivalent) in anhydrous THF, add LiCl (1 equivalent).

  • Stir the mixture at room temperature until the nonanedioic acid dissolves completely.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.

  • After the addition of TFAA, add tert-butanol (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-tert-butyl ester of nonanedioic acid.

Protocol 2: Selective Monomethyl Esterification using Acidic Alumina

Materials:

  • Nonanedioic acid

  • Acidic alumina

  • Methanol

  • Solvents for extraction and purification

Procedure:

  • Adsorb nonanedioic acid onto acidic alumina.

  • Suspend the alumina with the adsorbed diacid in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the desired conversion is achieved, filter off the alumina catalyst.

  • Evaporate the methanol from the filtrate.

  • Purify the resulting crude product, if necessary, by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the selective mono-esterification of nonanedioic acid followed by analysis.

G cluster_workflow General Experimental Workflow Reactants 1. Prepare Reactants (Nonanedioic Acid, Alcohol, Catalyst/Reagent) Reaction 2. Set up Reaction (Controlled Temperature, Stirring) Reactants->Reaction Monitoring 3. Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup 4. Reaction Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification 5. Product Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis 6. Product Analysis (NMR, MS, IR) Purification->Analysis

References

Application Note: HPLC Analysis for Purity Determination of 9-Methoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate, is a dicarboxylic acid monoester that serves as a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.[1] Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes it a versatile building block in chemical synthesis.[1] Accurate determination of its purity is crucial for ensuring the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound. This application note provides a detailed protocol for the purity analysis of this compound using reversed-phase HPLC with UV detection.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector, and the peak area of each component is used to calculate the purity of the analyte.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound, purity ≥98%

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

Table 1: HPLC Instrumentation and Conditions

3. Gradient Elution Program

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A (0.1% H₃PO₄ in H₂O)% Mobile Phase B (Acetonitrile)
0.06040
15.02080
17.06040
20.06040

Table 2: Gradient Elution Program

4. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

5. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters

6. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated using the following formula:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table.

Sample IDRetention Time of Main Peak (min)Area of Main PeakTotal Area of All PeaksPurity (%)
Reference Standarde.g., 8.5e.g., 1250000e.g., 1260000e.g., 99.2
Sample Batch 001e.g., 8.5e.g., 1200000e.g., 1225000e.g., 98.0
Sample Batch 002e.g., 8.6e.g., 1180000e.g., 1210000e.g., 97.5

Table 4: Example of Purity Analysis Results

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow for this compound Purity cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_solutions Prepare Mobile Phases, Standard, and Sample Solutions system_setup Set up HPLC System and Equilibrate Column prep_solutions->system_setup Solutions Ready system_suitability Perform System Suitability Test system_setup->system_suitability System Equilibrated sample_injection Inject Standard and Sample Solutions system_suitability->sample_injection System Suitable chrom_data Acquire Chromatographic Data sample_injection->chrom_data Analysis Run peak_integration Integrate Peaks and Determine Peak Areas chrom_data->peak_integration Data Acquired purity_calc Calculate Purity using Area Percent Method peak_integration->purity_calc Areas Determined report Generate Analysis Report purity_calc->report Purity Calculated

Caption: Workflow for HPLC purity analysis.

Logical Relationship for Purity Assessment

This diagram shows the logical steps involved in assessing the purity of a sample based on the HPLC results.

G Logical Flow for Purity Assessment start Start Purity Assessment hplc_analysis Perform HPLC Analysis start->hplc_analysis data_acquisition Acquire Chromatogram hplc_analysis->data_acquisition peak_detection Detect and Integrate All Peaks data_acquisition->peak_detection main_peak_id Identify Main Peak of This compound peak_detection->main_peak_id area_calculation Calculate Area of Main Peak and Total Area main_peak_id->area_calculation purity_calculation Calculate % Purity area_calculation->purity_calculation specification_check Compare Purity with Specification purity_calculation->specification_check pass Sample Passes specification_check->pass Purity ≥ Specification fail Sample Fails specification_check->fail Purity < Specification

Caption: Purity assessment decision flow.

References

NMR spectroscopy for 9-Methoxy-9-oxononanoic acid structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Structural Confirmation of 9-Methoxy-9-oxononanoic Acid using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the structural confirmation of this compound (also known as Methyl hydrogen azelate) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The bifunctional nature of this molecule, containing both a terminal carboxylic acid and a methyl ester, makes unambiguous structural elucidation critical.[1] This guide covers sample preparation, data acquisition parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a logical workflow for spectral interpretation. The expected chemical shifts and correlation data are summarized for reference.

Chemical Structure

The primary step in NMR analysis is understanding the target structure. This compound (C₁₀H₁₈O₄, MW: 202.25 g/mol ) possesses a nine-carbon chain with a carboxylic acid at one terminus and a methyl ester at the other.[1][2]

Structure with Atom Numbering:

  • C1: Carboxylic acid carbonyl carbon

  • C2-C8: Methylene carbons of the alkyl chain

  • C9: Ester carbonyl carbon

  • C10: Ester methyl carbon

  • H_COOH: Carboxylic acid proton

  • H2-H8: Protons on the corresponding carbons

  • H10: Protons of the ester methyl group

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. Chemical shifts for the alkyl chain are based on typical values for saturated fatty acids and their methyl esters.[3][4] The carboxylic acid proton signal is characteristically downfield, often appearing broad between 10-12 ppm.[5][6]

Table 1: Predicted ¹H NMR Data
Atom PositionAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
--COOH10.0 - 12.0broad singlet (br s)1H
10-OCH₃~3.67singlet (s)3H
2-CH₂COOH~2.35triplet (t)2H
8-CH₂COOCH₃~2.30triplet (t)2H
3-CH₂CH₂COOH~1.63multiplet (m)2H
7-CH₂CH₂COOCH₃~1.63multiplet (m)2H
4, 5, 6-(CH₂)₃-~1.30multiplet (m)6H
Table 2: Predicted ¹³C NMR Data
Atom PositionAssignmentPredicted Chemical Shift (δ, ppm)
1-COOH~179 - 180
9-COOCH₃~174
10-OCH₃~51.5
2-CH₂COOH~34.0
8-CH₂COOCH₃~34.1
3-CH₂CH₂COOH~24.5
7-CH₂CH₂COOCH₃~24.9
4, 5, 6-(CH₂)₃-~29.0

Experimental Protocols

This section provides detailed methodologies for sample preparation and NMR data acquisition.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable choice for this molecule.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • DEPT-135:

    • Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative.

    • Parameters: Use standard instrument parameters for the DEPT-135 experiment.

2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8]

    • Pulse Program: Standard COSY (cosygpqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[7]

    • Pulse Program: Standard HSQC with multiplicity editing (hsqcedetgpsisp2.3).

    • ¹³C Spectral Width (F1): 0-180 ppm.

    • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[7]

    • Pulse Program: Standard HMBC (hmbcgplpndqf).

    • ¹³C Spectral Width (F1): 0-220 ppm.

    • Long-range Coupling Delay: Optimized for J = 8 Hz.

    • Number of Scans: 16-32 per increment.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the structural confirmation of this compound.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation prep1 Weigh 10-20 mg of Sample prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C, DEPT-135) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) prep3->acq2d analysis1 Process Spectra (FT, Phasing, Baseline Correction) acq1d->analysis1 acq2d->analysis1 analysis2 Assign Signals & Correlations analysis1->analysis2 analysis3 Confirm Structure analysis2->analysis3

Caption: High-level experimental workflow from sample preparation to final structure confirmation.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_confirm Structure Confirmation h1 ¹H NMR - Chemical Shifts - Integration - Multiplicity cosy COSY (H-H Connectivity) h1->cosy Proton signals hsqc HSQC (Direct C-H Bonds) h1->hsqc Proton signals hmbc HMBC (Long-Range C-H Bonds) h1->hmbc Proton signals c13 ¹³C & DEPT-135 - C-types (CH, CH₂, CH₃) - Carbonyl carbons c13->hsqc Carbon signals c13->hmbc Carbon signals fragments Identify Spin Systems & Fragments cosy->fragments hsqc->fragments connect Connect Fragments via HMBC hmbc->connect fragments->connect final Final Structure Verified connect->final

Caption: Logical workflow for NMR data interpretation to elucidate the molecular structure.

Interpretation of Results: A Step-by-Step Guide

  • ¹H NMR Analysis:

    • Identify the downfield broad singlet for the carboxylic acid proton (-COOH).

    • Confirm the sharp singlet at ~3.67 ppm integrating to 3H, characteristic of the ester methyl group (-OCH₃).

    • Analyze the two triplets at ~2.3-2.4 ppm, each integrating to 2H. These correspond to the methylene protons at C2 and C8, adjacent to the carbonyl groups.

  • ¹³C NMR and DEPT-135 Analysis:

    • Locate the two carbonyl signals downfield (~174 ppm and ~179 ppm). The signal for the carboxylic acid carbon (C1) is typically further downfield than the ester carbon (C9).[6][9]

    • Identify the ester methyl carbon (-OCH₃) at ~51.5 ppm.

    • Use the DEPT-135 spectrum to confirm the presence of multiple negative signals for the seven CH₂ groups in the alkyl chain and a positive signal for the CH₃ group.

  • COSY Analysis:

    • Trace the spin-spin coupling network along the alkyl chain. A cross-peak will be observed between H2 and H3. Following that, H3 will show a correlation to H2 and H4, and so on, confirming the contiguous -(CH₂)₇- chain.

    • The -OCH₃ singlet at ~3.67 ppm will not show any COSY correlations.

  • HSQC Analysis:

    • Correlate each proton signal (except the -COOH proton) to its directly attached carbon. For example, the proton signal at ~3.67 ppm will correlate to the carbon signal at ~51.5 ppm, confirming the -OCH₃ group. This allows for the unambiguous assignment of each CHₓ group.

  • HMBC Analysis:

    • This is the key experiment for confirming the connectivity between functional groups and the alkyl chain.

    • Key Correlation 1 (Ester End): The protons of the methyl group (H10, ~3.67 ppm) should show a 2-bond correlation to the ester carbonyl carbon (C9, ~174 ppm). They may also show a 3-bond correlation to C8.

    • Key Correlation 2 (Ester-Chain Link): The protons at C8 (~2.30 ppm) should show correlations to the ester carbonyl C9 (~174 ppm) and to carbons C7 and C6.

    • Key Correlation 3 (Acid-Chain Link): The protons at C2 (~2.35 ppm) should show correlations to the carboxylic acid carbonyl C1 (~179 ppm) and to carbons C3 and C4.

Conclusion

By systematically applying 1D and 2D NMR spectroscopic techniques, the chemical structure of this compound can be unequivocally confirmed. The combination of ¹H and ¹³C NMR provides information on the types and numbers of protons and carbons, while COSY, HSQC, and HMBC experiments reveal the precise connectivity of the atoms within the molecule. This protocol provides a robust framework for researchers to validate the identity and purity of this compound for applications in drug development and chemical research.

References

Application Note: Molecular Weight Determination of Monomethyl Azelate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the molecular weight of monomethyl azelate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method is designed for accurate mass confirmation, a critical step in chemical synthesis, quality control, and drug development processes.

Introduction

Monomethyl azelate (also known as monomethyl nonanedioate) is a monoester derivative of azelaic acid, a naturally occurring dicarboxylic acid.[1][2] It serves as a valuable chemical intermediate in the synthesis of polymers, plasticizers, and surfactants.[3] Accurate determination of its molecular weight is essential to verify its identity and purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity. The electrospray ionization (ESI) source is a "soft" ionization technique that allows for the analysis of thermally labile molecules like monomethyl azelate with minimal fragmentation, ensuring the molecular ion is readily observed.[4][5][6]

This protocol details the sample preparation, LC separation, and MS detection parameters for the successful molecular weight determination of monomethyl azelate.

Experimental Protocols

Materials and Reagents
  • Analyte: Monomethyl Azelate (CAS: 2104-19-0)[2]

  • Solvents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Additive: Formic Acid (LC-MS Grade)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight)

    • Analytical Balance

    • Volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of monomethyl azelate standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Sample: Transfer the working solution into an LC-MS autosampler vial for analysis.

Liquid Chromatography (LC) Method

The LC method is designed to separate the analyte from any potential impurities before it enters the mass spectrometer. A reversed-phase C18 column is effective for retaining and eluting monomethyl azelate.

ParameterCondition
LC System HPLC or UHPLC
Column C18 Reversed-Phase, 100 mm x 2.1 mm, 3.5 µm particle size (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 5 minutes; Hold at 95% B for 2 minutes; Return to 40% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

An ESI source is used for ionization. Monomethyl azelate, having a carboxylic acid group, ionizes efficiently in negative ion mode to form the deprotonated molecule [M-H]⁻. Positive ion mode can also be used to detect the protonated molecule [M+H]⁺.

ParameterNegative Ion Mode (-)Positive Ion Mode (+)
Ionization Mode ESI (-)ESI (+)
Capillary Voltage 3.0 kV3.5 kV
Drying Gas Flow 10 L/min10 L/min
Drying Gas Temp. 325°C325°C
Nebulizer Pressure 40 psi40 psi
Scan Range (m/z) 50 - 300 amu50 - 300 amu

Data Presentation and Expected Results

The molecular formula for monomethyl azelate is C₁₀H₁₈O₄, with an average molecular weight of 202.25 g/mol .[7] The expected results from the LC-MS analysis are summarized below. The primary outcome is a mass spectrum showing a dominant ion corresponding to the calculated mass-to-charge ratio (m/z) of the analyte.

ParameterExpected Value
Molecular Formula C₁₀H₁₈O₄[2]
Average Molecular Weight 202.25 g/mol [7]
Monoisotopic Mass 202.12 Da
Expected [M-H]⁻ Ion (m/z) 201.11
Expected [M+H]⁺ Ion (m/z) 203.13
Expected Retention Time Dependent on the specific LC system, but should be a sharp, well-defined peak.

Experimental Workflow

The logical flow of the experiment, from sample preparation to final data analysis, is illustrated in the diagram below.

LCMS_Workflow cluster_prep 1. Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_data 4. Data Analysis start Start prep Sample Preparation (10 µg/mL Monomethyl Azelate) start->prep inject Inject Sample into LC System prep->inject Transfer to Autosampler separation Reversed-Phase C18 Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization Elute to MS Source analysis Mass Analysis (m/z 50-300) ionization->analysis detection Ion Detection analysis->detection data_acq Data Acquisition (Mass Spectrum) detection->data_acq mw_det Determine m/z of Dominant Ion Peak data_acq->mw_det confirm Confirm Molecular Weight mw_det->confirm end End confirm->end

Caption: LC-MS workflow for monomethyl azelate molecular weight determination.

Conclusion

The described LC-MS method provides a reliable and straightforward protocol for the determination of the molecular weight of monomethyl azelate. By utilizing reversed-phase chromatography for separation and electrospray ionization for mass analysis, this approach ensures accurate mass confirmation with high sensitivity. This protocol is suitable for routine quality control, chemical synthesis verification, and research applications in various scientific fields.

References

Application Notes and Protocols for the Use of 9-Methoxy-9-oxononanoic Acid in Biopolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Methoxy-9-oxononanoic acid, also known as monomethyl azelate, is a derivative of azelaic acid, a nine-carbon dicarboxylic acid.[1][2] Azelaic acid itself is a valuable bio-based monomer used in the synthesis of high-performance biopolymers such as polyamides and polyesters.[3][4] this compound, being a mono-esterified version of this diacid, represents a versatile precursor that can be chemically modified to yield monomers suitable for various polymerization strategies.

This document provides detailed protocols for converting this compound into polymerization-ready difunctional monomers—azelaic acid and dimethyl azelate. It then describes the subsequent synthesis of a representative polyamide (Polyamide 6,9) and a polyester (Poly(hexamethylene azelate)), offering a pathway to creating valuable biopolymers from this starting material.

Section 1: Conversion of this compound to Polymerization-Ready Monomers

To be used in the synthesis of linear biopolymers, this compound must be converted into a difunctional monomer. This can be achieved through two primary routes: hydrolysis to form a diacid (azelaic acid) or esterification to form a diester (dimethyl azelate).

G start This compound (Monomethyl Azelate) diacid Azelaic Acid (Diacid Monomer) start->diacid  Hydrolysis  (Protocol 1) diester Dimethyl Azelate (Diester Monomer) start->diester  Esterification  (Protocol 2) polyamide Polyamide Synthesis (e.g., PA 6,9) diacid->polyamide  Reacts with Diamine polyester Polyester Synthesis (e.g., Poly(hexamethylene azelate)) diester->polyester  Reacts with Diol

Figure 1: Workflow for converting this compound into biopolymer monomers.

Protocol 1: Hydrolysis to Azelaic Acid

This protocol describes the base-catalyzed hydrolysis of the methyl ester group to yield azelaic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Lithium bromide (LiBr) (Optional, can accelerate reaction)

  • tert-Butylamine (t-BuNH₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Hydrochloric acid (HCl), 2M

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

  • Add deionized water, followed by tert-Butylamine (10.0 eq). If a faster reaction is desired, lithium bromide (3.0 eq) can be added.[5]

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Acidify the aqueous layer with 2M HCl to a pH of ~2 to precipitate the azelaic acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude azelaic acid.

  • Recrystallize the crude product from hot water to obtain purified azelaic acid.

Protocol 2: Esterification to Dimethyl Azelate

This protocol details the acid-catalyzed Fischer esterification of the carboxylic acid group to yield dimethyl azelate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the substrate weight) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Carefully wash the organic solution with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield dimethyl azelate. Further purification can be achieved by vacuum distillation.

Section 2: Synthesis of Biopolymers from Derived Monomers

Application Note 2.1: Polyamide Synthesis from Azelaic Acid

Azelaic acid, a nine-carbon α,ω-dicarboxylic acid, is an excellent monomer for producing long-chain polyamides, often referred to as nylons.[3] Polyamide 6,9 (PA 6,9) is synthesized from azelaic acid and hexamethylenediamine and exhibits desirable properties such as low water absorption and good dimensional stability.[6][7]

G cluster_reactants Reactants cluster_process Process A Azelaic Acid (from Protocol 1) C Salt Formation (Aqueous Solution) A->C B Hexamethylenediamine B->C D Melt Polycondensation (High Temp & Vacuum) C->D Heat E Polyamide 6,9 + Water (byproduct) D->E

Figure 2: Synthesis workflow for Polyamide 6,9.

Protocol 3: Synthesis of Polyamide 6,9

This protocol describes a two-step melt polycondensation method.[6][8]

Materials:

  • Azelaic acid (from Protocol 1)

  • Hexamethylenediamine (HMDA)

  • Deionized water

  • Nitrogen (N₂) gas supply

  • Vacuum source

Procedure:

  • Salt Formation: Prepare an aqueous solution of hexamethylenediamine. In a separate beaker, dissolve an equimolar amount of azelaic acid in warm deionized water.

  • Slowly add the azelaic acid solution to the HMDA solution with constant stirring to form the nylon 6,9 salt. The pH should be adjusted to neutral (7.0) if necessary.

  • Concentrate the salt solution by heating to remove excess water until a concentrated slurry or solid salt is obtained.

  • Polycondensation: Transfer the nylon salt to a high-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.

  • Purge the reactor with nitrogen to remove oxygen. Heat the reactor gradually to ~220°C under a nitrogen atmosphere. Water will begin to distill off as the salt melts and polymerization begins.

  • Once the initial water evolution subsides, slowly increase the temperature to ~260-280°C.

  • Gradually apply a vacuum to the system over 1-2 hours to remove the remaining water of condensation and drive the polymerization reaction to completion, achieving a high molecular weight polymer.

  • The viscosity of the molten polymer will increase significantly. Once the desired viscosity is reached, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.

  • Pelletize the resulting polymer strands for further processing and characterization.

Application Note 2.2: Polyester Synthesis from Dimethyl Azelate

Dimethyl azelate can be used with a diol monomer to synthesize aliphatic polyesters via a transesterification polycondensation reaction. These polyesters are often biodegradable and have applications in coatings, plasticizers, and thermoplastic polyurethanes.[9][10]

G cluster_reactants Reactants cluster_process Process A Dimethyl Azelate (from Protocol 2) C Transesterification (Step 1: N₂ atm, ~150°C) A->C B 1,6-Hexanediol B->C D Polycondensation (Step 2: Vacuum, ~180°C) C->D Remove Methanol E Poly(hexamethylene azelate) + Methanol (byproduct) D->E

Figure 3: Synthesis workflow for Poly(hexamethylene azelate).

Protocol 4: Synthesis of Poly(hexamethylene azelate)

This protocol describes a two-step melt polycondensation using a catalyst.[11]

Materials:

  • Dimethyl azelate (from Protocol 2)

  • 1,6-Hexanediol (A slight molar excess, e.g., 1.1:1 diol:diester, can be used to compensate for volatilization)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • Nitrogen (N₂) gas supply

  • Vacuum source

Procedure:

  • Ester Interchange: Charge the dimethyl azelate, 1,6-hexanediol, and the catalyst (e.g., 200-500 ppm Ti(OBu)₄) into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heat the mixture under a gentle stream of nitrogen to ~150°C. Methanol will be generated and should be collected. Maintain this temperature for 2-4 hours or until approximately 80-90% of the theoretical amount of methanol has been distilled off.

  • Polycondensation: Increase the temperature to ~180°C and gradually apply a high vacuum (<1 mbar) over 30-60 minutes.

  • Maintain the reaction under vacuum for an additional 4-6 hours to remove the remaining methanol and 1,6-hexanediol, driving the reaction toward a high molecular weight polymer.

  • The viscosity of the reaction mixture will increase substantially. Stop the reaction when the desired melt viscosity is achieved.

  • Cool the reactor and collect the solid polyester product. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol).[11]

Section 3: Data Presentation

Table 1: Properties of Monomers and Precursors
CompoundFormulaMolar Mass ( g/mol )FormMelting Point (°C)Boiling Point (°C)
This compound C₁₀H₁₈O₄202.25Liquid to Semi-Solid22-24159-160 (at 3 mmHg)
Azelaic Acid C₉H₁₆O₄188.22White Solid106-108286 (at 100 mmHg)
Dimethyl Azelate C₁₁H₂₀O₄216.27[12]Liquid-21268
Table 2: Typical Properties of Synthesized Biopolymers
PolymerMonomersTypical Mn ( g/mol )Melting Temp (Tm, °C)Glass Transition (Tg, °C)Tensile Strength (MPa)
Polyamide 6,9 (PA 6,9) Azelaic Acid, Hexamethylenediamine35,000 - 52,000[8]195 - 214[8]~52[3]50[7]
Poly(hexamethylene azelate) Dimethyl Azelate, 1,6-Hexanediol20,000 - 40,00060 - 65-55 to -65[9](Varies with Mn)

References

Application Notes: Extraction of Oxo-Fatty Acids from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Oxo-Fatty Acids

Oxo-fatty acids are a class of oxidized lipids derived from polyunsaturated fatty acids (PUFAs) through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450), or via non-enzymatic autoxidation.[1] These molecules, which include various hydroperoxy, hydroxy, oxo, and epoxy fatty acids, are critical lipid mediators in a wide range of physiological and pathological processes.[1] For instance, 13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) is an endogenous ligand for PPARγ, implicating it in the regulation of inflammation and metabolic pathways.[2] Similarly, 12-hydroxyeicosatetraenoic acid (12-HETE), a metabolite of arachidonic acid, is involved in cell signaling pathways that influence cell migration, apoptosis, and inflammation.[3][4] Given their low abundance and significant biological activity, the accurate and reproducible extraction of oxo-fatty acids from complex biological matrices is paramount for research, diagnostics, and drug development.

Challenges in Sample Preparation and Extraction

The analysis of oxo-fatty acids is complicated by several factors. These lipids are often present at very low concentrations in biological samples, which are rich in other interfering lipid classes.[1] Furthermore, oxo-fatty acids are susceptible to degradation, and their levels can be artificially inflated by non-enzymatic oxidation during sample collection and processing.[1] Therefore, rapid sample acquisition, often involving flash-freezing in liquid nitrogen or collection in cold solvents, is crucial to maintain the integrity of the analytes.[1][5] Samples should be stored at -80°C to prevent degradation, and freeze-thaw cycles should be avoided.[1]

Overview of Extraction Strategies

The primary goal of sample preparation in lipidomics is to extract and enrich the lipids of interest while removing interfering substances like proteins and salts.[6] The two most common approaches for oxo-fatty acid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): LLE is a conventional method for lipid extraction that relies on partitioning analytes between two immiscible liquid phases.[1][7] Classic LLE protocols, such as those developed by Folch and Bligh & Dyer, utilize a mixture of chloroform and methanol to separate lipids from more polar molecules.[1][5][6] While effective for a broad range of lipids, these methods can be labor-intensive, time-consuming, and may suffer from poor reproducibility.[8]

  • Solid-Phase Extraction (SPE): SPE has become an indispensable technique for the purification and concentration of lipids from complex biological samples.[9][10] This method uses a solid sorbent, typically packed in a cartridge or a 96-well plate, to retain analytes based on their physicochemical properties.[11] SPE offers several advantages over LLE, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and suitability for high-throughput automation.[8][10][12] For oxo-fatty acids, reversed-phase (e.g., C18) and mixed-mode sorbents are commonly employed.[2][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Oxo-Fatty Acids from Plasma

This protocol provides a detailed method for the extraction of oxo-fatty acids from plasma samples using reversed-phase SPE cartridges, suitable for subsequent LC-MS analysis.

Materials and Reagents:

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • LC-MS grade methanol, acetonitrile, and water

  • HPLC grade hexane

  • Formic acid (≥98%)

  • Internal standard (e.g., a deuterated analog like 13-Oxo-ODE-d4)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, combine 100 µL of plasma with the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold methanol, followed by vigorous vortexing for 30 seconds.[2]

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the proteins.[2]

    • Carefully transfer the supernatant to a new tube.[2]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not let the cartridge dry out.[2]

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[2]

  • Elution:

    • Elute the oxo-fatty acids with 1 mL of methanol into a clean collection tube.[2]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][13]

    • Reconstitute the dried extract in 50-100 µL of a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2]

SPE_Workflow A Sample Pre-treatment (Plasma + IS + Methanol) B Centrifugation (10,000 x g, 10 min, 4°C) A->B C Collect Supernatant B->C E Sample Loading C->E D SPE Cartridge Conditioning (Methanol -> Water) D->E F Washing (5% Methanol in Water) E->F G Elution (Methanol) F->G H Dry-down (Nitrogen Evaporation) G->H I Reconstitution H->I J LC-MS Analysis I->J

Figure 1. Workflow for Solid-Phase Extraction of Oxo-Fatty Acids.
Protocol 2: Liquid-Liquid Extraction (LLE) of Oxo-Fatty Acids from Cell Culture

This protocol details a methanol:chloroform-based LLE method for extracting oxo-fatty acids from cultured cells.

Materials and Reagents:

  • MS grade methanol, chloroform, and water

  • Internal standard mix

  • Glass centrifuge tubes and vials

  • Nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash twice with phosphate-buffered saline (PBS), then scrape the cells into 1 mL of PBS and transfer to a glass centrifuge tube.[14]

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and wash with PBS.

  • Protein Precipitation and Extraction:

    • Add 200 µL of cold methanol containing the internal standard mix to the cell pellet (~1 million cells).[15]

    • Vortex thoroughly to precipitate proteins.[15]

    • Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.[15]

  • Phase Separation:

    • Add 200 µL of water to induce phase separation.[15]

    • Vortex and incubate on ice for another 10 minutes.[15]

    • Centrifuge at a low speed (e.g., 600 rpm) for 5 minutes to separate the layers.[15]

  • Collection and Drying:

    • Carefully collect the bottom chloroform layer (~300 µL) using a glass syringe and transfer it to a clean glass vial.[15]

    • Evaporate the solvent to dryness under a stream of nitrogen.[15]

  • Reconstitution:

    • Reconstitute the dried lipid extract in a solvent suitable for the intended analytical method.

LLE_Workflow A Cell Pellet + IS in Methanol B Add Chloroform (Vortex, Incubate on Ice) A->B C Add Water for Phase Separation (Vortex, Incubate on Ice) B->C D Centrifugation (600 rpm, 5 min) C->D E Collect Bottom Organic Layer D->E F Dry-down (Nitrogen Evaporation) E->F G Reconstitution F->G H Analysis G->H

Figure 2. Workflow for Liquid-Liquid Extraction of Oxo-Fatty Acids.

Data Presentation

Table 1: Comparison of Extraction Recoveries for Oxo-Fatty Acids

Analyte ClassBiological MatrixExtraction MethodAverage Recovery (%)Reference
Diverse Panel (Acidic, Basic, Neutral)PlasmaOasis PRiME HLB SPE98 ± 8%[12][16]
Diverse Panel (Acidic, Basic, Neutral)PlasmaSupported Liquid Extraction (SLE)89 ± 7%[12][16]
Diverse Panel (Acidic, Basic, Neutral)PlasmaLiquid-Liquid Extraction (LLE) with MTBE70 ± 10%[12][16]
Drugs of Abuse PanelHydrolyzed UrineOasis PRiME HLB SPE86 ± 6.6%[12]
Broad Lipid ClassesHuman PlasmaLipid Extraction SPE> 70%[8]

Note: This table summarizes data from studies comparing different extraction techniques. The specific recovery of individual oxo-fatty acids may vary. SPE methods generally demonstrate higher and more consistent recoveries across a broad range of analytes compared to LLE and SLE.[12][16]

Signaling Pathway Visualization

Oxo-fatty acids like 12-HETE are potent signaling molecules. 12-HETE is produced from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX) and can activate various downstream pathways through its receptor, GPR31.[17][18] This activation can lead to cellular responses such as proliferation, migration, and inflammation by engaging pathways involving protein kinase C (PKC), PI3 kinase, and NF-κB.[3][4][17]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid LOX 12-Lipoxygenase (12-LOX) AA->LOX Enzymatic Conversion HETE 12-HETE LOX->HETE GPR31 GPR31 Receptor HETE->GPR31 Binding PKC PKC GPR31->PKC PI3K PI3K GPR31->PI3K NFkB NF-κB GPR31->NFkB Response Cellular Responses (Migration, Proliferation, Inflammation) PKC->Response PI3K->Response NFkB->Response

Figure 3. Simplified 12-HETE Signaling Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing a free fatty acid and a lysophospholipid. These enzymes play a crucial role in various physiological processes, including inflammation, signal transduction, and membrane homeostasis. Dysregulation of PLA2 activity has been implicated in a range of diseases such as arthritis, asthma, atherosclerosis, and cancer, making them a significant target for drug development.

This document provides detailed protocols for measuring the activity of different PLA2 isoforms and for screening potential inhibitors and activators.

Signaling Pathway of Phospholipase A2

The activation of PLA2 and its role in generating downstream signaling molecules is a critical pathway in cellular signaling. Upon stimulation by various signals, such as growth factors or inflammatory cytokines, cytosolic PLA2 (cPLA2) is recruited to the cell membrane. There, it hydrolyzes membrane phospholipids, primarily phosphatidylcholine, to produce arachidonic acid and a lysophospholipid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

PLA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Signal Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binds cPLA2_inactive Inactive cPLA2 Receptor->cPLA2_inactive Activates Membrane_PL Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid Releases Lysophospholipid Lysophospholipid Membrane_PL->Lysophospholipid Releases cPLA2_active Active cPLA2 cPLA2_inactive->cPLA2_active Translocates to membrane cPLA2_active->Membrane_PL Hydrolyzes COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Metabolized by Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produce Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Mediate

Caption: Phospholipase A2 signaling cascade.

Experimental Protocols

Several methods are available to measure PLA2 activity, each with its own advantages and limitations. The choice of assay depends on the specific PLA2 isoform, the research question, and the available resources.

Fluorometric Assay for Secreted PLA2 (sPLA2) Activity

This protocol utilizes a fluorescent substrate to measure the activity of secreted PLA2s.

Workflow:

Fluorometric_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, sPLA2 Enzyme, and Fluorescent Substrate Start->Prepare_Reagents Add_Inhibitor Add Test Compound (Inhibitor/Activator) Prepare_Reagents->Add_Inhibitor Incubate_1 Pre-incubate Enzyme with Compound Add_Inhibitor->Incubate_1 Initiate_Reaction Add Fluorescent Substrate to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C Initiate_Reaction->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex/Em = 485/528 nm) Incubate_2->Measure_Fluorescence Analyze_Data Calculate % Inhibition or Activation Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for sPLA2 fluorometric assay.

Materials:

  • sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2

  • Fluorescent Substrate: N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6)

  • Test compounds (potential inhibitors or activators)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the assay buffer and dissolve the sPLA2 enzyme and PED6 substrate in it.

  • Add 50 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of the test compound at various concentrations to the wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).

  • Add 20 µL of the sPLA2 enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the PED6 substrate solution to each well.

  • Immediately start measuring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm every minute for 30 minutes at 37°C.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition or activation relative to the control wells.

Chromogenic Assay for Cytosolic PLA2 (cPLA2) Activity

This assay employs a chromogenic substrate that releases a colored product upon hydrolysis by cPLA2.

Materials:

  • cPLA2 enzyme (e.g., human recombinant cPLA2α)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 80 µM CaCl2, 0.5 mM Triton X-100, 1 mg/mL BSA

  • Chromogenic Substrate: 1,2-bis(4-nitrophenoxycarbonyl)undecyl-2-acetyl-sn-glycero-3-phosphocholine (C-12-NBD-PC)

  • Test compounds

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare the assay buffer and dissolve the cPLA2 enzyme and C-12-NBD-PC substrate in it.

  • Add 50 µL of assay buffer to each well.

  • Add 10 µL of the test compound at various concentrations to the wells.

  • Add 20 µL of the cPLA2 enzyme solution to each well and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the C-12-NBD-PC substrate solution.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the enzyme activity and the effect of the test compounds.

Data Presentation

The quantitative data from PLA2 activity assays should be summarized in clear and structured tables for easy comparison of the effects of different compounds.

Table 1: Inhibitory Activity of Test Compounds on sPLA2-IIA

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
Control -0 ± 2.5-
Compound A 125.3 ± 3.115.2
1052.1 ± 4.5
5089.7 ± 2.8
Compound B 110.8 ± 1.945.8
1035.6 ± 3.7
5070.2 ± 5.1
Reference Inhibitor 195.2 ± 1.50.8
(e.g., LY311727)

Table 2: Activation of cPLA2α by Test Compounds

CompoundConcentration (µM)Fold Activation (Mean ± SD)EC50 (µM)
Control -1.0 ± 0.1-
Compound C 0.11.8 ± 0.20.25
0.53.5 ± 0.4
1.05.2 ± 0.6
Compound D 0.11.2 ± 0.11.5
0.51.9 ± 0.3
1.02.8 ± 0.4

Conclusion

The protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers and drug development professionals to accurately measure PLA2 activity and evaluate the efficacy of potential therapeutic compounds. The use of standardized assays and clear data reporting is essential for the reliable assessment of PLA2 modulators and their potential for clinical applications.

Application Note: A Comprehensive Experimental Workflow for Studying Hepatic Lipogenesis in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hepatic de novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates, which are then esterified into triglycerides (TGs) for storage or secretion. While essential for energy homeostasis, excessive DNL is a key contributor to the pathogenesis of non-alcoholic fatty liver disease (NAFLD), insulin resistance, and dyslipidemia.[1][2] Understanding the molecular mechanisms and regulatory pathways of hepatic lipogenesis is crucial for developing therapeutic interventions for these metabolic disorders. This document provides a detailed experimental workflow and associated protocols for studying hepatic lipogenesis in rat models.

The regulation of hepatic lipogenesis is primarily controlled by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[3] Insulin signaling robustly activates SREBP-1c, while glucose and fructose metabolites activate ChREBP.[4][5][6] These transcription factors synergistically upregulate the expression of key lipogenic enzymes, including Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase-1 (SCD1), driving the conversion of excess carbohydrates into fat.[7][8]

This guide outlines an integrated workflow encompassing animal model selection, sample collection, biochemical analyses, gene and protein expression studies, and in vivo lipogenesis rate measurements to provide a comprehensive assessment of this critical metabolic pathway.

Overall Experimental Workflow

The study of hepatic lipogenesis involves a multi-faceted approach, beginning with the induction of lipogenesis in a rat model, followed by sample collection and a series of molecular and biochemical analyses to quantify changes in lipid content, gene expression, and protein levels.

G cluster_model Animal Model & Induction cluster_sampling Sample Collection cluster_analysis Analysis cluster_biochem Biochemical Details cluster_gene Gene Expression Details cluster_protein Protein Details cluster_invivo In Vivo Details A Rat Model Selection (e.g., Wistar, Sprague-Dawley) B Dietary Intervention (e.g., High-Carbohydrate/Fructose Diet) A->B C Euthanasia & Tissue Harvest B->C End of Treatment Period D Liver Tissue Collection (Flash-freeze or fix) C->D E Blood Collection (Plasma/Serum Separation) C->E J Hepatic Lipid Extraction D->J M RNA Isolation D->M P Protein Extraction D->P L Plasma Lipid Profile E->L F Biochemical Analysis F->J K Triglyceride Quantification F->K F->L G Gene Expression Analysis G->M N cDNA Synthesis G->N O qRT-PCR (Srebf1, Mlxipl, Fasn, Acaca, Scd1) G->O H Protein Expression Analysis H->P Q Western Blotting (SREBP-1c, FAS, ACC) H->Q I In Vivo DNL Rate (Optional) R Stable Isotope Administration (e.g., ²H₂O) I->R S Mass Spectrometry Analysis I->S J->K M->N N->O P->Q R->S

Caption: High-level experimental workflow for studying hepatic lipogenesis in rats.

Key Regulatory Signaling Pathways

Hepatic lipogenesis is tightly regulated by intricate signaling networks that respond to nutritional and hormonal cues. The insulin and carbohydrate-responsive pathways are central to this regulation.

Insulin Signaling Pathway

Insulin is a potent activator of hepatic lipogenesis.[4] Upon binding to its receptor, it initiates a signaling cascade through PI3K and Akt, which ultimately promotes the nuclear translocation of SREBP-1c, a master transcriptional regulator of lipogenic genes.[7][9]

G Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates SREBP1c_processing SREBP-1c Processing & Maturation mTORC1->SREBP1c_processing Promotes nSREBP1c Nuclear SREBP-1c SREBP1c_processing->nSREBP1c Leads to Lipogenic_Genes Lipogenic Gene Expression (Fasn, Acaca, Scd1) nSREBP1c->Lipogenic_Genes Induces Transcription

Caption: Simplified insulin signaling pathway leading to hepatic lipogenesis.

ChREBP Signaling Pathway

Dietary carbohydrates, particularly glucose and fructose, are potent inducers of lipogenesis through the activation of ChREBP.[5] Metabolites from glucose and fructose processing activate ChREBP, causing its translocation to the nucleus where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes.[10][11]

G Carbs Dietary Carbohydrates (Glucose, Fructose) Metabolites Glucose/Fructose Metabolites (e.g., Xylulose-5-P) Carbs->Metabolites Metabolism ChREBP_cyto Cytoplasmic ChREBP (Inactive) Metabolites->ChREBP_cyto Activates ChREBP_nuclear Nuclear ChREBP (Active) ChREBP_cyto->ChREBP_nuclear Nuclear Translocation Lipogenic_Genes Lipogenic Gene Expression (Fasn, Acaca, Scd1) ChREBP_nuclear->Lipogenic_Genes Induces Transcription

Caption: Carbohydrate-responsive (ChREBP) pathway of hepatic lipogenesis.

Experimental Protocols

Protocol 1: Liver Tissue Collection and Processing
  • Anesthesia and Euthanasia: Anesthetize rats according to approved institutional animal care and use committee (IACUC) protocols (e.g., intraperitoneal injection of ketamine/xylazine).[12] Ensure a surgical plane of anesthesia before proceeding. Euthanize by an approved method such as cardiac puncture followed by cervical dislocation.

  • Perfusion (Optional but Recommended): Open the abdominal cavity and cannulate the portal vein. Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Harvesting: Carefully excise the entire liver, blot it dry on filter paper, and record its weight.

  • Aliquoting and Storage:

    • For RNA/protein analysis: Immediately cut small pieces (~50-100 mg), place them in cryovials, and flash-freeze in liquid nitrogen. Store at -80°C.

    • For lipid analysis: Flash-freeze a separate aliquot (~100-200 mg) and store at -80°C.

    • For histology: Place a small section of a lobe in 10% neutral buffered formalin for fixation.

Protocol 2: Hepatic Lipid Extraction

This protocol is based on the classic Folch method for total lipid extraction.[13]

Materials and Reagents:

  • Frozen liver tissue (~100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or bead beater

  • Glass centrifuge tubes with screw caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100 mg of frozen liver tissue and place it in a glass homogenizer.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize thoroughly on ice until no visible tissue clumps remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Wash the homogenizer with an additional 1 mL of 2:1 chloroform:methanol and add it to the tube.

  • Incubate at room temperature for 1-2 hours with occasional vortexing to allow for lipid extraction.[14]

  • Add 0.2 volumes (0.6 mL) of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 10 minutes at room temperature.

  • Three phases will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic (chloroform) phase to a pre-weighed clean glass tube, being careful not to disturb the protein disk.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract can be re-weighed to determine total lipid content or resuspended in an appropriate solvent for further analysis.

Protocol 3: Quantification of Hepatic Triglycerides

Materials and Reagents:

  • Dried lipid extract from Protocol 2

  • Isopropanol

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Resuspend the dried lipid extract in a known volume of isopropanol (e.g., 1 mL). Vortex thoroughly to ensure all lipids are dissolved.

  • Use the resuspended lipid solution in a commercial triglyceride quantification assay, following the manufacturer’s instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the triglyceride concentration based on the standard curve provided with the kit.

  • Normalize the result to the initial weight of the liver tissue used for extraction (e.g., mg of TG per gram of liver tissue).[15]

Protocol 4: RNA Isolation and qRT-PCR for Lipogenic Gene Expression

Materials and Reagents:

  • Frozen liver tissue (~30-50 mg)

  • TRIzol reagent or commercial RNA isolation kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Primers for target and reference genes (see Table 1)

Procedure:

  • RNA Isolation: Homogenize ~30 mg of frozen liver tissue in 1 mL of TRIzol reagent or follow the protocol of a commercial spin-column-based kit. Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Prepare a reaction mix containing qPCR Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA.

    • Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[16]

    • Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., Actb, Gapdh).[16]

Protocol 5: Protein Extraction and Western Blotting

Materials and Reagents:

  • Frozen liver tissue (~50-100 mg)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies (see Table 2)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize frozen liver tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescent substrate.

  • Detection: Visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin, GAPDH).

Protocol 6: In Vivo De Novo Lipogenesis Measurement (Conceptual Outline)

Measuring the dynamic rate of DNL provides more insight than static lipid levels. The heavy water (²H₂O) method is a widely used and effective approach.[18]

Principle: Rats are given ²H₂O in their drinking water. The deuterium from ²H₂O is incorporated into the acetyl-CoA and NADPH pools, which are precursors for fatty acid synthesis. Newly synthesized fatty acids in liver triglycerides will therefore be deuterium-labeled. The rate of deuterium incorporation into the fatty acid pool over time is measured by mass spectrometry and is proportional to the rate of DNL.[18][19][20]

Brief Procedure:

  • Administer an initial priming dose of ²H₂O (e.g., via IP injection) to rapidly enrich the body water pool.

  • Maintain enrichment by providing drinking water containing 4-5% ²H₂O for the duration of the experiment.

  • At the end of the study, collect liver tissue and extract lipids as described in Protocol 2.

  • Isolate the triglyceride fraction and hydrolyze it to release fatty acids.

  • Derivatize the fatty acids (e.g., to fatty acid methyl esters) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Measure the deuterium enrichment in the newly synthesized fatty acids (e.g., palmitate) to calculate the fractional synthesis rate.[19]

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between experimental groups.

Table 1: Key Genes in Hepatic Lipogenesis for qRT-PCR Analysis

Gene Symbol Gene Name Function in Lipogenesis
Srebf1 Sterol regulatory element binding transcription factor 1 Master transcriptional regulator, activated by insulin.[3][9]
Mlxipl MLX interacting protein like (ChREBP) Master transcriptional regulator, activated by carbohydrates.[21][22]
Acaca Acetyl-CoA carboxylase alpha Catalyzes the rate-limiting step: carboxylation of acetyl-CoA to malonyl-CoA.[8]
Fasn Fatty acid synthase Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[23]
Scd1 Stearoyl-CoA desaturase 1 Introduces a double bond into saturated fatty acids, primarily converting stearate to oleate.[5]

| G6pd | Glucose-6-phosphate dehydrogenase | Produces NADPH, a key reducing equivalent for fatty acid synthesis.[24] |

Table 2: Key Proteins in Hepatic Lipogenesis for Western Blot Analysis

Protein Target Function/Significance
SREBP-1c (precursor and nuclear forms) Measures the activation state of this key transcription factor.[25]
FAS (Fatty Acid Synthase) Key lipogenic enzyme; protein levels reflect synthetic capacity.[17]
ACC (Acetyl-CoA Carboxylase) Rate-limiting enzyme in DNL; phosphorylation state indicates activity.[8]
PLIN2 (Perilipin 2) A lipid droplet-associated protein; levels correlate with lipid accumulation.[26]

| p-Akt / Total Akt | Measures the activation of the upstream insulin signaling pathway.[4] |

Table 3: Example Data Summary - Effect of a High-Fructose Diet (HFD) on Hepatic Lipogenesis in Rats

Parameter Control Group (Mean ± SEM) High-Fructose Group (Mean ± SEM) P-value
Final Body Weight (g) 450 ± 15 445 ± 18 > 0.05
Liver Weight (g) 12.5 ± 0.8 18.2 ± 1.1 < 0.01
Hepatic Triglycerides (mg/g liver) 25.4 ± 3.1 95.7 ± 8.5 < 0.001
Relative Fasn mRNA Expression (fold change) 1.0 ± 0.15 4.5 ± 0.6 < 0.001

| Relative Scd1 mRNA Expression (fold change) | 1.0 ± 0.2 | 3.8 ± 0.5 | < 0.01 |

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Methoxy-9-oxononanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Methoxy-9-oxononanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial and laboratory-scale synthesis routes are:

  • Ozonolysis of Methyl Oleate: This is a common method involving the oxidative cleavage of the double bond in methyl oleate, followed by an oxidative workup to yield this compound (monomethyl azelate).

  • Partial Esterification of Azelaic Acid: This method involves the direct, selective esterification of one of the two carboxylic acid groups of azelaic acid with methanol.

An alternative chemoenzymatic route involves the conversion of linoleic acid to 9-oxononanoic acid, which is then esterified.[1]

Q2: What are the most common side products in the synthesis of this compound?

A2: The most common side products include:

  • Dimethyl azelate: The diester of azelaic acid, which can be difficult to separate from the desired monoester.

  • Unreacted starting materials: Such as azelaic acid or methyl oleate.

  • Over-oxidation products: In the case of ozonolysis, harsh conditions can lead to the formation of shorter-chain dicarboxylic acids.

  • Pelargonic acid: A co-product of the ozonolysis of oleic acid.

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities. Common techniques include:

  • Fractional distillation: Effective for separating the monoester from the more volatile diester and other lower-boiling impurities.[2]

  • Column chromatography: Useful for smaller scale purifications and for separating compounds with similar boiling points.[2][3]

  • Crystallization: Can be employed if the product is a solid at room temperature and a suitable solvent system is found.[2]

  • Molecular distillation: A purification method for thermally sensitive compounds, which has been shown to be effective for this product.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Strategy
Incomplete reaction - Ozonolysis: Ensure complete consumption of the starting material by monitoring the reaction with techniques like TLC. The disappearance of the starting material spot indicates reaction completion. A blue color in the solution also indicates excess ozone.[5] - Esterification: Increase reaction time or temperature. Consider using a more effective catalyst.
Formation of side products - Ozonolysis: Carefully control the reaction temperature and the amount of ozone used to avoid over-oxidation. - Esterification: Use a 1:1 molar ratio of azelaic acid to methanol to favor mono-esterification. Consider using a selective catalyst.
Product loss during workup - Ensure efficient extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions. - Avoid harsh pH conditions during washing steps that could hydrolyze the ester.
Issue 2: Contamination with Dimethyl Azelate
Potential Cause Troubleshooting Strategy
Excess methanol in esterification - Use a stoichiometric amount or a slight excess of methanol relative to azelaic acid.
Prolonged reaction time or high temperature in esterification - Optimize the reaction conditions to favor the formation of the monoester. Monitor the reaction progress to stop it once the desired product is maximized.
Inefficient purification - Utilize fractional distillation under reduced pressure for effective separation. The boiling points of the monoester and diester are sufficiently different for this method to be effective.[6] - For smaller scales, column chromatography with a suitable solvent system can provide good separation.[7]

Quantitative Data

Table 1: Optimized Reaction Conditions for Ozonolysis of Methyl Oleate [4]

ParameterOptimized Value
Solvent Acetic acid and Hexane mixture
Volume Ratio (Methyl Oleate:Solvent) 1:4
Ozonation Temperature 10-13 °C
Oxygenolysis Temperature 90-95 °C
Oxygenolysis Time 2.5 hours
Yield >78%
Purity ≥96%

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Methyl Oleate

This protocol is based on the optimized conditions reported in the literature.[4]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve methyl oleate in a 1:4 volume ratio of a mixture of acetic acid and hexane.

  • Ozonolysis: Cool the reaction mixture to 10-13 °C. Bubble ozone gas through the solution until the reaction is complete (indicated by a persistent blue color).

  • Oxygenolysis: After completion of ozonolysis, switch the gas feed to oxygen and heat the reaction mixture to 90-95 °C for 2.5 hours.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by molecular distillation to obtain this compound with a purity of ≥96%.

Protocol 2: Partial Esterification of Azelaic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid and methanol in a 1:1 molar ratio.

  • Catalysis: Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).

  • Reaction: Heat the mixture to reflux with stirring for a specified time. Monitor the reaction progress by TLC or GC to maximize the formation of the monoester.

  • Workup: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under vacuum to separate the desired monoester from unreacted azelaic acid and the diester byproduct.

Visualizations

Synthesis_Pathway cluster_ozonolysis Ozonolysis Route cluster_esterification Esterification Route Methyl Oleate Methyl Oleate Ozonide Intermediate Ozonide Intermediate Methyl Oleate->Ozonide Intermediate 1. O3 2. Oxidative Workup 9-Methoxy-9-oxononanoic acid_oz This compound Ozonide Intermediate->9-Methoxy-9-oxononanoic acid_oz Azelaic Acid Azelaic Acid 9-Methoxy-9-oxononanoic acid_es This compound Azelaic Acid->9-Methoxy-9-oxononanoic acid_es Methanol, Acid Catalyst

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_impurities Identify Impurities (NMR, GC-MS) check_reaction->check_impurities Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check catalyst activity incomplete->optimize_conditions optimize_conditions->start diester High Dimethyl Azelate check_impurities->diester Diester Present other_impurities Other Side Products check_impurities->other_impurities Other Impurities adjust_ratio Adjust Reactant Ratio: - Use 1:1 Azelaic Acid:Methanol diester->adjust_ratio refine_purification Refine Purification: - Fractional Distillation - Column Chromatography adjust_ratio->refine_purification other_impurities->refine_purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Prevention of Hydroperoxide Intermediate Degradation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of hydroperoxide intermediates during chemical synthesis.

Troubleshooting Guides

Issue: Rapid decomposition of hydroperoxide intermediate upon formation.

Possible Cause Troubleshooting Step Expected Outcome
Metal Contamination Use metal-free glassware or glassware passivated with a silylating agent. Ensure all reagents are of high purity and free from trace metals.Reduced rate of decomposition.
High Reaction Temperature Maintain a low reaction temperature, typically between 0-5 °C, during the formation and handling of the hydroperoxide.[1]Increased stability and isolation of the hydroperoxide intermediate.
Incorrect pH For many hydroperoxides, optimal stability is achieved at a pH below 4.5.[2] Carefully adjust the pH of the reaction mixture.Slower decomposition of the hydroperoxide.
Light Exposure Protect the reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.Minimized light-induced radical decomposition.

Issue: Low or no yield of the desired product after the hydroperoxide step.

Possible Cause Troubleshooting Step Expected Outcome
Premature Quenching Ensure that the quenching agent is added only after the hydroperoxide-mediated reaction is complete. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR).Complete conversion to the desired product before quenching.
Inefficient Quenching Select an appropriate quenching agent and ensure sufficient stoichiometry. For example, a saturated solution of sodium thiosulfate is effective for quenching excess hydrogen peroxide.[1]Safe and complete removal of residual peroxides without affecting the product.
Product Instability The desired product may be unstable under the reaction or workup conditions. Consider in-situ derivatization or immediate purification after the reaction.Isolation of the desired product before it can degrade.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of hydroperoxide intermediates?

A1: The primary factors leading to the degradation of hydroperoxide intermediates are:

  • Heat: Increased temperature accelerates the rate of decomposition.[3][4] The rate of decomposition of hydrogen peroxide increases approximately 2.2 times for every 10 °C rise in temperature between 20 and 100 °C.[5]

  • Light: UV light can initiate the homolytic cleavage of the weak oxygen-oxygen bond, leading to radical chain reactions.[3]

  • Metal Ions: Transition metals such as iron, copper, and manganese can catalytically decompose hydroperoxides.[2][4]

  • pH: The stability of hydroperoxides is highly pH-dependent. For hydrogen peroxide, decomposition increases sharply above pH 5.[2]

  • Contamination: Contact with incompatible materials, including certain metals, dust, and rust, can trigger violent decomposition.[3]

Q2: How can I stabilize my hydroperoxide intermediate during the reaction?

A2: To stabilize a hydroperoxide intermediate, consider the following:

  • Temperature Control: Maintain a low and constant temperature throughout the experiment.[1]

  • pH Adjustment: Keep the reaction medium at an optimal pH for stability, which is generally acidic for many hydroperoxides.[2]

  • Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

  • High Purity Reagents and Solvents: Use high-purity reagents and solvents to minimize contaminants that can initiate decomposition.

Q3: What are the recommended methods for quenching unreacted hydroperoxides?

A3: Common and effective methods for quenching hydroperoxides include:

  • Sodium Thiosulfate: Addition of a saturated aqueous solution of sodium thiosulfate is a widely used method.[1][6][7]

  • Sodium Sulfite: An aqueous solution of sodium sulfite can also be used to reduce hydroperoxides.

  • Ferrous Sulfate: A solution of ferrous sulfate in acidic water is effective for quenching organic peroxides.[8]

Q4: How can I detect and quantify the formation of my hydroperoxide intermediate?

A4: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence[9][10][11][12] or electrochemical detection[11] is a sensitive method for quantifying hydroperoxides.

  • Titration Methods: Iodometric titration is a classic method for determining peroxide concentration.

  • Peroxide Test Strips: These provide a semi-quantitative and rapid indication of the presence of peroxides.

Quantitative Data Summary

Table 1: Effect of Temperature and pH on Hydrogen Peroxide Stability

ParameterConditionEffect on Stability
Temperature Increase of 10 °C (from 20-100 °C)Decomposition rate increases by a factor of ~2.2[5]
pH Below 4.5Optimal stability[2]
pH Above 5Sharp increase in decomposition rate[2]

Experimental Protocols

Protocol 1: Quenching of Excess Hydrogen Peroxide with Sodium Thiosulfate

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Cool the Reaction Mixture: Cool the reaction mixture containing the hydroperoxide to 0-5 °C in an ice bath.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate pentahydrate.

  • Slow Addition: Slowly add the saturated sodium thiosulfate solution dropwise to the cooled reaction mixture over a period of 3-30 minutes, depending on the scale of the reaction.[1][6] Monitor the temperature of the reaction mixture to ensure it does not rise significantly, although some sources report no significant exotherm.[1]

  • Completion of Quench: The quench is complete when a peroxide test strip indicates the absence of peroxides.

  • Workup: Proceed with the standard aqueous workup to extract the desired product.

Protocol 2: Analysis of Hydroperoxides by HPLC with Fluorescence Detection

This protocol is a general guideline based on established methods.[9][10][11][12]

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., water, methanol) to a concentration within the linear range of the detector.

  • Derivatization (Post-Column):

    • The HPLC system is equipped with a post-column reactor.

    • A reagent solution containing p-hydroxyphenylacetic acid and horseradish peroxidase is continuously mixed with the column effluent.

    • The hydroperoxides in the sample catalyze the dimerization of p-hydroxyphenylacetic acid, which is fluorescent.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like methanol or acetonitrile.[10]

    • Flow Rate: Typically 0.8-1.0 mL/min.[10]

    • Injection Volume: 20-50 µL.[10]

  • Fluorescence Detection:

    • Excitation Wavelength: ~330 nm.[10]

    • Emission Wavelength: ~460 nm.[10]

  • Quantification: Create a calibration curve using standards of known hydroperoxide concentrations to quantify the amount of hydroperoxide in the sample.

Visualizations

Hydroperoxide Degradation Pathway RH Organic Substrate (R-H) R_radical Alkyl Radical (R•) RH->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H - R• RO_radical Alkoxy Radical (RO•) ROOH->RO_radical Homolytic Cleavage OH_radical Hydroxyl Radical (•OH) RO_radical->OH_radical Degradation_Products Degradation Products (Alcohols, Ketones, etc.) RO_radical->Degradation_Products OH_radical->Degradation_Products Initiator Initiator (Heat, Light, Metal) Initiator->RH -H•

Caption: General pathway for free-radical mediated hydroperoxide degradation.

Troubleshooting Workflow for Hydroperoxide Instability Start Start: Hydroperoxide Instability Observed Check_Temp Is Reaction Temperature Low and Controlled? Start->Check_Temp Lower_Temp Action: Lower and Control Temperature (0-5 °C) Check_Temp->Lower_Temp No Check_pH Is pH in Optimal Range (e.g., < 4.5)? Check_Temp->Check_pH Yes Lower_Temp->Check_pH Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Contamination Are Reagents and Glassware High Purity/Metal-Free? Check_pH->Check_Contamination Yes Adjust_pH->Check_Contamination Use_Pure_Reagents Action: Use High Purity Reagents and Passivated Glassware Check_Contamination->Use_Pure_Reagents No Check_Light Is Reaction Protected from Light? Check_Contamination->Check_Light Yes Use_Pure_Reagents->Check_Light Protect_Light Action: Use Amber Glassware or Foil Check_Light->Protect_Light No Success Problem Resolved Check_Light->Success Yes Protect_Light->Success

Caption: A logical workflow for troubleshooting hydroperoxide instability.

References

Lipoxygenase Reactions: A Technical Guide to Overcoming Substrate Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of substrate inhibition in lipoxygenase (LOX) reactions.

Troubleshooting Guide: Identifying and Overcoming Substrate Inhibition

High concentrations of the fatty acid substrate (e.g., linoleic acid, arachidonic acid) can lead to a decrease in lipoxygenase activity, a phenomenon known as substrate inhibition. This can complicate kinetic analyses and inhibitor screening. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem 1: My reaction rate decreases at high substrate concentrations.

This is a classic indicator of substrate inhibition. Instead of the reaction velocity reaching a plateau (Vmax) as predicted by Michaelis-Menten kinetics, the rate begins to drop.

Solution: Substrate Titration Experiment

To determine the optimal substrate concentration, a substrate titration experiment is essential. This involves measuring the initial reaction velocity over a wide range of substrate concentrations.

Experimental Protocol: Substrate Titration for Lipoxygenase

Objective: To identify the optimal substrate concentration that yields the maximal reaction velocity without causing substrate inhibition.

Materials:

  • Purified lipoxygenase enzyme

  • Substrate stock solution (e.g., linoleic acid or arachidonic acid)

  • Assay buffer (e.g., 0.2 M borate buffer, pH 9.0)[1]

  • Spectrophotometer or plate reader capable of measuring absorbance at 234 nm[1]

  • Quartz cuvettes or UV-transparent microplates[1]

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer from your stock solution. The range should be broad, for example, from 0.1x to 100x of the expected Michaelis constant (Km), if known. If the Km is unknown, a range from low micromolar to millimolar concentrations should be tested.

  • Prepare the reaction mixture in a cuvette or microplate well. This should contain the assay buffer and the desired concentration of the substrate.

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a fixed amount of the lipoxygenase enzyme to the reaction mixture.

  • Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes).[1] The rate of reaction is calculated from the initial linear portion of the absorbance curve.

  • Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).

  • Identify the optimal substrate concentration , which corresponds to the peak of the curve before the velocity begins to decline. For all subsequent experiments, use a substrate concentration within the ascending, linear portion of the curve to ensure reproducible results.

Problem 2: My results are not reproducible, especially when testing inhibitors.

Lack of reproducibility can stem from several factors, including pipetting errors, temperature fluctuations, and reagent variability.[2] When substrate inhibition is a factor, slight variations in substrate concentration can lead to significant changes in reaction velocity, further exacerbating irreproducibility.

Solution: Standardize Assay Conditions and Use a Master Mix

  • Consistent Pipetting: Ensure accurate and consistent pipetting, especially for the substrate and enzyme solutions. Calibrate pipettes regularly.

  • Stable Temperature: Maintain a constant temperature throughout the assay, as lipoxygenase activity is temperature-sensitive.

  • Reagent Consistency: Use the same batch of reagents, particularly the enzyme and substrate, for a set of experiments to minimize lot-to-lot variation.

  • Master Mix Preparation: Prepare a large master mix of the reaction buffer and enzyme to minimize well-to-well concentration differences.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of lipoxygenase reactions?

Substrate inhibition occurs when the reaction rate decreases at high substrate concentrations.[3] This deviation from the typical Michaelis-Menten kinetics happens when excess substrate molecules bind to the enzyme in a non-productive manner, hindering the catalytic process.[3]

Q2: What is the underlying mechanism of substrate inhibition in lipoxygenase?

While the precise mechanism can vary, a common model suggests that at high concentrations, a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive ternary complex. This can prevent the release of the product or interfere with the necessary conformational changes for the catalytic cycle, effectively sequestering the enzyme in an inactive state.

Q3: How can I differentiate substrate inhibition from other potential issues like enzyme instability or inhibitor artifacts?

Distinguishing substrate inhibition from other experimental problems requires a systematic approach. The following table outlines key characteristics to help you diagnose the issue:

ObservationPossible CauseTroubleshooting Steps
Reaction rate decreases only at high substrate concentrations.Substrate Inhibition Perform a substrate titration experiment to identify the optimal concentration.
Low enzyme activity across all substrate concentrations.Enzyme Instability Ensure proper enzyme storage at -80°C and avoid repeated freeze-thaw cycles.
High background noise in a fluorometric assay.Autofluorescence of Compounds Run a control with the test compound alone (without the enzyme or substrate) to check for autofluorescence.
Lack of reproducibility in results.Inconsistent Assay Conditions Calibrate pipettes, maintain a constant temperature, and use master mixes to ensure consistency.

Q4: Can the concentration of oxygen in the assay affect substrate inhibition?

Yes, lowering the oxygen concentration can enhance the degree of substrate inhibition in lipoxygenase reactions. This is an important consideration, especially when working in enclosed systems or with high enzyme concentrations that may deplete oxygen rapidly.

Quantitative Data Summary

The following tables provide a summary of kinetic parameters that can be affected by substrate and inhibitor concentrations.

Table 1: Effect of Substrate Concentration on Lipoxygenase Activity

Substrate Concentration (mM)Lipoxygenase Activity (Units)
0.5120
1.0200
1.5280
2.0350
2.5400
3.0410
3.5380
4.0320

Note: This is example data to illustrate the trend of substrate inhibition. Actual values will vary depending on the specific enzyme, substrate, and assay conditions.

Table 2: Comparison of Kinetic Parameters for 15-LOX-2 with Different Substrates and in the Presence of an Allosteric Effector [4]

SubstrateEffectorKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Arachidonic Acid (AA)None3.6 ± 0.321 ± 0.45.8
AA15 µM 13-(S)-HODE5.2 ± 0.625 ± 0.94.8
Gamma-Linolenic Acid (GLA)None4.5 ± 0.528 ± 16.2
GLA15 µM 13-(S)-HODE3.8 ± 0.533 ± 28.7

Data adapted from K.R. Maddipati, et al. (2014). 13-(S)-HODE is a product of the lipoxygenase reaction and can act as an allosteric modulator.[4]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can help visualize the experimental and logical workflows for addressing substrate inhibition.

Substrate_Titration_Workflow start Start: Suspected Substrate Inhibition prep_substrate Prepare Serial Dilutions of Substrate start->prep_substrate setup_assay Set Up Reaction Mixtures (Fixed Enzyme Concentration) prep_substrate->setup_assay run_reaction Initiate Reaction and Monitor Absorbance at 234 nm setup_assay->run_reaction calc_velocity Calculate Initial Reaction Velocity (v₀) run_reaction->calc_velocity plot_data Plot v₀ vs. [Substrate] calc_velocity->plot_data analyze_curve Analyze the Curve plot_data->analyze_curve optimal_conc Determine Optimal Substrate Concentration analyze_curve->optimal_conc Peak of the curve inhibition_range Identify Inhibitory Concentration Range analyze_curve->inhibition_range Descending part of the curve end End: Use Optimal Concentration for Future Assays optimal_conc->end Troubleshooting_Logic start Problem: Decreased Enzyme Activity check_conc Is the activity decrease only at high substrate concentrations? start->check_conc substrate_inhibition Likely Substrate Inhibition check_conc->substrate_inhibition Yes other_issues Consider Other Issues check_conc->other_issues No solution_titration Solution: Perform Substrate Titration substrate_inhibition->solution_titration check_enzyme Check Enzyme Stability (Storage, Freeze-Thaw) other_issues->check_enzyme check_reagents Verify Reagent Integrity and Assay Conditions other_issues->check_reagents

References

Technical Support Center: Optimization of Enzyme to Substrate Ratio in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in biocatalysis. The following sections offer solutions to common issues encountered during the optimization of the enzyme to substrate (E:S) ratio.

Frequently Asked Questions (FAQs)

Q1: What is the significance of optimizing the enzyme-to-substrate (E:S) ratio in a biocatalytic reaction?

A1: The E:S ratio is a critical parameter that directly influences the reaction rate, product yield, and overall process efficiency. An improperly balanced ratio can lead to issues such as substrate or product inhibition, incomplete conversion, and unnecessary enzyme costs, thereby compromising the entire process.[1] Optimizing this ratio is essential for developing a robust and economically viable biocatalytic process.

Q2: My reaction shows a low conversion rate. How do I begin to troubleshoot this issue?

A2: Low conversion rates can stem from several factors. A systematic troubleshooting approach is crucial.[2] Start by evaluating the following:

  • Reaction Conditions: Ensure the pH and temperature are optimal for your specific enzyme.[2]

  • Enzyme Concentration and Stability: The enzyme concentration may be too low, or the enzyme may be unstable under the reaction conditions.[2]

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity.[3]

  • Cofactor Availability: If your enzyme requires a cofactor, ensure it is not the limiting reagent.[1][4]

Q3: How do I determine the optimal enzyme concentration?

A3: The optimal enzyme concentration is the lowest amount of enzyme that results in the complete and efficient conversion of the substrate in a desired timeframe.[5] A common method is to perform a series of reactions with a fixed substrate concentration while varying the enzyme concentration. The reaction progress is monitored, and the optimal concentration is selected based on the desired balance of reaction rate and enzyme usage.

Q4: My reaction rate decreases over time, even with sufficient substrate. What could be the cause?

A4: A decreasing reaction rate over time can be attributed to several factors:

  • Enzyme Instability: The enzyme may be denaturing under the reaction conditions (e.g., temperature, pH, or presence of organic solvents).[2][6]

  • Product Inhibition: The accumulating product may be inhibiting the enzyme's activity.[2]

  • pH Shift: The reaction itself might be causing a shift in the pH of the medium to a suboptimal value.[2]

Q5: What is substrate inhibition, and how can I mitigate it?

A5: Substrate inhibition occurs when very high concentrations of the substrate lead to a decrease in the enzyme's catalytic activity.[2][3] This can happen when multiple substrate molecules bind to the enzyme in a non-productive manner. To mitigate this, it is crucial to determine the optimal substrate concentration range through experimentation, avoiding excessively high levels.

Troubleshooting Guides

Problem 1: Low Product Yield
Possible Cause Suggested Solution Expected Outcome
Suboptimal E:S RatioSystematically vary the enzyme concentration at a fixed substrate concentration.Identification of an enzyme concentration that maximizes yield within a practical timeframe.
Incorrect pHDetermine the optimal pH by assaying enzyme activity across a range of buffers.[2]A bell-shaped curve of activity versus pH, indicating the optimal pH for the reaction.[2]
Incorrect TemperatureAssay enzyme activity at various temperatures to find the optimum.[2]An increase in activity with temperature up to a maximum, followed by a sharp decrease as the enzyme denatures.[2]
Enzyme DenaturationAssess enzyme stability over the reaction time at the operating temperature and pH.[2]A stable enzyme should retain a high percentage of its initial activity throughout the reaction period.
Product InhibitionTest the effect of adding the product at the start of the reaction on the initial rate.[2]If product inhibition is occurring, a lower initial rate will be observed in the presence of the added product.[2]
Problem 2: Reaction Stalls Before Substrate is Fully Consumed
Possible Cause Suggested Solution Expected Outcome
Enzyme InactivationMeasure enzyme activity at different time points during the reaction.A stable enzyme will show minimal loss of activity over the course of the reaction.[2]
Reversible Reaction EquilibriumAnalyze the reaction for the presence of the reverse reaction. Consider strategies to remove the product as it is formed.Shifting the equilibrium towards the product side, leading to higher conversion.
Cofactor DepletionIf the reaction requires a cofactor, ensure an adequate supply or an efficient regeneration system is in place.[1][4]Sustained reaction rate and higher final conversion.

Experimental Protocols

Protocol 1: Optimization of Enzyme Concentration

Objective: To determine the minimum amount of enzyme required for maximum substrate conversion in a specified time.

Methodology:

  • Prepare Substrate Solution: Make a stock solution of your substrate at a known concentration in the optimal reaction buffer.[5]

  • Set Up Reactions: In separate reaction vessels (e.g., microcentrifuge tubes or wells of a microplate), set up a series of reactions with a fixed amount of substrate.

  • Vary Enzyme Concentration: Add varying amounts of the enzyme to each reaction vessel to achieve a range of enzyme-to-substrate ratios (e.g., 1:1000, 1:500, 1:200, 1:100, 1:50 w/w).[5]

  • Incubation: Incubate all reactions at the enzyme's optimal temperature for a fixed period (e.g., 1, 2, 4, and 8 hours).[5]

  • Stop Reaction: Terminate the reactions at each time point. This can be achieved by adding a specific inhibitor, a quenching solvent like acetonitrile, or by heat inactivation if the enzyme is heat-labile and the product is stable.[1][5]

  • Analysis: Analyze the amount of product formed or substrate consumed in each sample using a suitable analytical method (e.g., HPLC, GC, or a spectrophotometric assay).[1][5]

  • Data Interpretation: Plot the product concentration versus the enzyme-to-substrate ratio for each time point. The optimal enzyme concentration is the lowest concentration that results in the desired level of conversion within the target timeframe.[5]

Protocol 2: Time-Course Experiment to Assess Enzyme Stability and Reaction Completion

Objective: To monitor the reaction progress over time to determine the optimal reaction duration and assess enzyme stability.

Methodology:

  • Prepare Reaction Master Mix: Prepare a master mix containing the substrate and enzyme in the optimal reaction buffer at the previously determined optimal enzyme-to-substrate ratio.[5]

  • Set Up Time-Course: Aliquot the master mix into several reaction vessels.

  • Incubation: Place all the vessels in an incubator set to the optimal temperature.[5]

  • Stop Reactions at Different Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), remove one vessel and stop the reaction.[5]

  • Analysis: Analyze the amount of product formed or substrate consumed in each sample.[5]

  • Data Interpretation: Plot the product concentration versus time. The optimal incubation time is the shortest duration required to achieve the maximum product yield.[5] A plateau in the curve indicates reaction completion or cessation. If the reaction stops prematurely, it may suggest enzyme instability.

Visualizations

Workflow_for_Optimizing_Enzyme_to_Substrate_Ratio start Start Optimization protocol1 Protocol 1: Vary Enzyme Concentration (Fixed Substrate) start->protocol1 analyze1 Analyze Samples (e.g., HPLC, GC) protocol1->analyze1 decision1 Is Conversion Complete and Efficient? analyze1->decision1 decision1->protocol1 No, Adjust Concentration protocol2 Protocol 2: Time-Course Experiment (Optimal E:S Ratio) decision1->protocol2 Yes analyze2 Analyze Samples at Time Points protocol2->analyze2 decision2 Is Reaction Profile Optimal? analyze2->decision2 end Optimized Ratio and Time Determined decision2->end Yes troubleshoot Troubleshoot: - Enzyme Stability - Product Inhibition - pH Shift decision2->troubleshoot No troubleshoot->protocol1

Caption: Workflow for optimizing the enzyme-to-substrate ratio.

Troubleshooting_Low_Conversion_Rates start Low Conversion Rate Observed check_conditions Verify Reaction Conditions (pH, Temperature) start->check_conditions check_enzyme Assess Enzyme (Concentration, Stability) start->check_enzyme check_inhibition Investigate Inhibition (Substrate, Product) start->check_inhibition check_cofactor Confirm Cofactor Regeneration start->check_cofactor solution_conditions Optimize pH and Temperature check_conditions->solution_conditions solution_enzyme Increase Enzyme Load / Use Stabilizing Additives check_enzyme->solution_enzyme solution_inhibition Adjust Substrate Feed Rate / In Situ Product Removal check_inhibition->solution_inhibition solution_cofactor Add More Cofactor / Improve Regeneration System check_cofactor->solution_cofactor end Improved Conversion Rate solution_conditions->end solution_enzyme->end solution_inhibition->end solution_cofactor->end

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Fed-Batch Substrate Addition for Fatty Acid Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in fed-batch fermentation for fatty acid conversion.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
Why is my cell density or biomass yield lower than expected? 1. Substrate Limitation: The feeding rate is too low, leading to carbon source depletion. 2. Substrate Inhibition: The initial substrate concentration or the feeding rate is too high, causing toxicity. Excessively high concentrations of substrates like glycerol (above 120 g/L) can be inhibitory.[1] 3. Nutrient Limitation: A crucial nutrient other than the primary carbon source (e.g., nitrogen, phosphate) is depleted prematurely.[2] 4. Product Inhibition: The accumulation of fatty acids is inhibiting cell growth. Fatty acids can disrupt cell membranes and inhibit essential enzymes.[3][4][5]1. Optimize Feeding Strategy: Switch from pulse feeding to a continuous, constant feeding strategy to avoid periods of starvation or excess.[1][6] Consider feedback control strategies like pH-stat or DO-stat for automated adjustment.[7] 2. Maintain Low Substrate Concentration: Implement a fed-batch strategy to keep the substrate concentration at a low, non-inhibitory level.[8] 3. Ensure Nutrient Balance: Use a two-stage strategy. First, grow biomass in a nutrient-rich batch phase, then initiate feeding with a high carbon-to-nitrogen (C/N) ratio to trigger lipid accumulation.[1] 4. Implement In-situ Product Removal: If product toxicity is severe, consider strategies for online product extraction.[9]
Why is the final lipid or fatty acid content of my biomass low? 1. Incorrect C/N Ratio: The nitrogen source was not sufficiently limited during the lipid accumulation phase. Lipid accumulation is typically triggered by nitrogen limitation in the presence of excess carbon.[2] 2. Suboptimal Feeding Start Time: Feeding was initiated too early or too late. Feeding should typically start after the initial carbon source from the batch phase is nearly consumed.[10] 3. Insufficient Oxygen Supply: Aeration is critical for fatty acid synthesis. Low dissolved oxygen (DO) can limit lipid production.[2] 4. pH Fluctuation: The pH of the medium has drifted from the optimal range for your microorganism. For instance, when using volatile fatty acids (VFAs), their consumption causes the pH to rise.[7][11]1. Optimize C/N Ratio: Design the feeding medium to have a high carbon content and a limiting amount of nitrogen to promote the conversion of carbon to lipids.[2][12] 2. Monitor Substrate Consumption: Start the fed-batch phase only when the initial substrate is depleted to a target level (e.g., below 10 g/L).[10] 3. Control Dissolved Oxygen: Maintain DO at an optimal level through controlled agitation and aeration rates. Note that high aeration can sometimes reduce lipid production in certain species like Lipomyces starkeyi.[2] 4. Implement pH Control: Use automated pH control. When using VFAs, the VFA feed itself can be used as the acidic agent to maintain pH in a pH-stat strategy.[7][11]
My culture is foaming excessively. What should I do? 1. High Cell Density: Dense cultures are prone to foaming. 2. High Agitation/Aeration: Intense mixing and sparging contribute to foam formation. 3. Cell Lysis: Release of intracellular proteins can act as surfactants.1. Use Antifoam Agents: Add a sterile antifoam agent as needed, either manually or through an automated control system. 2. Optimize Bioreactor Parameters: Reduce agitation and/or aeration rates, but ensure that dissolved oxygen and mixing remain adequate for the culture. 3. Maintain Culture Health: Avoid conditions that lead to widespread cell death and lysis, such as extreme pH or prolonged substrate starvation.
How can I prevent substrate inhibition when using volatile fatty acids (VFAs)? 1. High VFA Concentration: VFAs can be toxic at high concentrations, leading to a long lag phase or complete growth inhibition.[11]1. Use a pH-Stat Fed-Batch Strategy: Use the acidic VFA feed solution to control the pH. As the yeast consumes VFAs, the pH rises, which automatically triggers the addition of more VFA solution, maintaining a low and stable VFA concentration.[7][11] 2. Optimize Initial Conditions: A study found that an initial VFA concentration of 5 g/L at a pH of 7.0 was optimal for lipid production in C. curvatus, while a lower pH of 5.5 led to substrate inhibition.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a fed-batch culture over a simple batch culture for fatty acid production? A1: Fed-batch cultivation offers several key advantages:

  • Avoids Substrate Inhibition: By adding the carbon source incrementally, you can maintain it at a low, non-toxic concentration.[8]

  • Achieves High Cell Density: It allows for the cultivation of a much higher concentration of cells compared to batch culture, where initial nutrient concentration is limiting.[13]

  • Increases Productivity: The extended production phase and high cell densities lead to a higher overall yield and productivity of fatty acids.[6][8]

  • Controls Metabolic Pathways: It allows for precise control over microbial growth rates and can be used to manage catabolite repression.[13][]

Q2: What is a two-stage fed-batch strategy and why is it effective? A2: A two-stage fed-batch strategy separates the process into two distinct phases. The first is a biomass accumulation stage (batch phase) where cells are grown in a nutrient-complete medium to achieve high density. The second is a lipid production stage (fed-batch phase), where a nutrient (typically nitrogen) is limited, and a carbon-rich substrate is fed to the culture. This strategy is effective because it uncouples cell growth from product formation, allowing for the optimization of both phases independently to maximize lipid content and overall yield.[1]

Q3: What are the common substrate feeding strategies used in fed-batch fermentation? A3: Common strategies include:

  • Pulse Feeding: The substrate is added in discrete, large portions at specific time intervals.[6][10]

  • Constant Feeding: The substrate is fed at a constant, predetermined rate.[6][10]

  • Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the microbial population, maintaining a constant specific growth rate.[7]

  • Feedback Control: The feeding rate is dynamically adjusted based on real-time measurements of a key parameter, such as pH (pH-stat) or dissolved oxygen (DO-stat).[7] This is often the most efficient method as it automatically matches substrate supply with cellular demand.[11]

Q4: How do fatty acids inhibit microbial growth? A4: Free fatty acids can be toxic to microorganisms through several mechanisms. They can disrupt the cell membrane's integrity, inhibit essential enzymes involved in fatty acid synthesis itself (a form of product inhibition), and interfere with DNA/RNA replication.[4][5] The degree of inhibition often depends on the fatty acid's chain length and concentration.[3]

Q5: Can I use different carbon sources in the batch and fed-batch stages? A5: Yes, this is a common and effective strategy. For example, a process might use glucose or lignocellulosic hydrolysate for the initial biomass growth phase and then switch to feeding crude glycerol during the lipid accumulation phase.[1][10] This allows for the use of low-cost, renewable raw materials for the production phase.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to facilitate comparison.

Table 1: Comparison of Feeding Strategies for Rhodosporidiobolus fluvialis

Feeding StrategyDilution Rate (h⁻¹)Max. Cell Mass (g/L)Max. Lipid Conc. (g/L)Lipid Productivity (mg/L/d)Reference
Batch CultivationN/A30.319.1N/A[6][10]
Constant Feeding 0.012 38.5 23.6 98.4 [6][10]
Constant Feeding0.02033.121.0N/A[6][10]
Constant Feeding0.03331.220.3N/A[6][10]
Data from a two-stage fed-batch process using sugarcane top hydrolysate and crude glycerol.[6][10]

Table 2: Effect of VFA Concentration and pH on Lipid Production by Cryptococcus curvatus

Initial VFA Conc. (g/L)Initial pHFinal Biomass (g/L)Final Lipid (g/L)Lipid Yield (g/g VFA)Biomass Yield (g/g VFA)Reference
25.5~14~3.00.170.77[11]
27.0~14~3.50.200.91[11]
55.5~5~1.00.140.61[11]
5 7.0 ~21 ~5.5 0.25 0.99 [11]
Data from an automatic pH-stat fed-batch system.[11]

Table 3: Fatty Acid Conversion Yields in Engineered E. coli

Fatty Acid Substrate (20g fed)ProductYield (g/L)Molar Yield (%)Reference
Hexanoic AcidPoly(3-hydroxyhexanoate)13.999.0[15]
Octanoic AcidPoly(3-hydroxyoctanoate)15.990.5[15]
Decanoic AcidPoly(3-hydroxydecanoate)18.299.0[15]
10-Undecenoic AcidPoly(3-hydroxy-10-undecenoate)9.2466.8[15]
Data from an optimized fed-batch high-density fermentation process.[15]

Experimental Protocols

This section provides a generalized methodology for a two-stage fed-batch fermentation process for fatty acid production. This protocol should be adapted based on the specific microorganism, substrate, and equipment used.

Objective: To achieve high-density cell growth followed by high-yield lipid accumulation.

Phase 1: Inoculum Preparation

  • Prepare the seed culture medium (e.g., YM broth for yeast).

  • Inoculate a single colony into a sterile flask containing the medium.

  • Incubate at the optimal temperature and agitation speed for the microorganism (e.g., 28 °C and 150 rpm for 24 hours) until the culture reaches the exponential growth phase.[8]

Phase 2: Batch Cultivation (Biomass Growth)

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch medium. This medium should be nutrient-rich to support rapid biomass accumulation.

  • Inoculation: Aseptically transfer the seed culture to the bioreactor (e.g., at a 10-20% v/v ratio).[8]

  • Parameter Control: Maintain optimal conditions for growth:

    • Temperature: Set to the microorganism's optimum (e.g., 28-30 °C).

    • pH: Control at a setpoint optimal for growth (e.g., pH 7.0) using automated addition of acid/base.[15]

    • Dissolved Oxygen (DO): Maintain above a critical level (e.g., 20% saturation) by controlling agitation and aeration rates.

  • Monitoring: Monitor the consumption of the primary carbon source (e.g., glucose) using offline measurements or online sensors.

Phase 3: Fed-Batch Cultivation (Lipid Accumulation)

  • Initiation: Begin the feeding strategy when the carbon source from the batch phase is nearly exhausted (e.g., <10 g/L).[10]

  • Feed Medium: Prepare a sterile, concentrated feed solution. This solution should be rich in the carbon source (e.g., crude glycerol, VFAs) but lack or have a very low concentration of the limiting nutrient (e.g., nitrogen) to ensure a high C/N ratio.

  • Feeding Strategy: Implement the chosen feeding strategy (e.g., constant feeding at a pre-calculated rate, such as a dilution rate of 0.012 h⁻¹).[6][10]

  • Parameter Adjustment: The optimal pH for lipid accumulation may differ from the growth phase. Adjust the setpoint if necessary (e.g., to pH 8.0 for PHA biosynthesis from fatty acids in E. coli).[15]

  • Duration: Continue the fed-batch cultivation for the desired period (e.g., 120-240 hours), taking samples periodically to monitor biomass, substrate, and product concentrations.

Phase 4: Harvesting and Analysis

  • Harvesting: Collect the culture broth and separate the cell biomass from the medium by centrifugation.

  • Washing & Drying: Wash the cell pellet with distilled water and dry it to a constant weight (e.g., by lyophilization or oven drying) to determine the final cell dry weight (CDW).

  • Lipid Extraction: Extract total lipids from the dried biomass using a suitable solvent mixture (e.g., chloroform/methanol).

  • Fatty Acid Analysis: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) and analyze the composition and quantity using Gas Chromatography (GC).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to fed-batch fatty acid conversion.

Fed_Batch_Workflow cluster_prep Phase 1: Preparation cluster_process Phase 2 & 3: Fermentation cluster_analysis Phase 4: Analysis Inoculum Inoculum Preparation Batch Batch Cultivation (Biomass Growth) Inoculum->Batch Bioreactor Bioreactor Setup & Sterilization Bioreactor->Batch Monitor Substrate Depleted? Batch->Monitor Monitor Substrate Monitor->Batch No FedBatch Fed-Batch Cultivation (Lipid Accumulation) Monitor->FedBatch Yes Harvest Harvest & Centrifuge FedBatch->Harvest Feed Substrate Feed (High C/N Ratio) Feed->FedBatch Dry Dry Biomass Harvest->Dry Extract Lipid Extraction Dry->Extract Analyze GC Analysis (FAMEs) Extract->Analyze

Caption: General experimental workflow for a two-stage fed-batch process.

Caption: Simplified pathway for free fatty acid (FFA) production in E. coli.

References

purification of 9-Methoxy-9-oxononanoic acid using column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 9-methoxy-9-oxononanoic acid using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Troubleshooting Guide & FAQs

This section provides answers to specific questions you may have during the column chromatography purification of this compound.

Q1: My compound, this compound, is not moving off the baseline of the silica gel column, even with a relatively polar solvent system like ethyl acetate/hexane. What should I do?

A: This is a common issue when dealing with acidic compounds on silica gel, which is slightly acidic itself. The carboxylic acid moiety of your compound can lead to strong interactions with the stationary phase.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A mixture of dichloromethane and methanol is often effective for polar compounds. You can start with a low percentage of methanol (e.g., 1-2%) and incrementally increase it.

  • Add an Acidic Modifier: To reduce tailing and improve elution, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[1][2] This will help to keep the carboxylic acid group of your compound protonated, reducing its interaction with the silica gel.[2]

Q2: I'm observing significant peak tailing in my collected fractions. How can I obtain sharper peaks?

A: Peak tailing is a frequent problem when purifying acidic compounds via silica gel chromatography. It is often caused by the compound existing in both its protonated and deprotonated forms on the column.[2]

  • Acidify the Mobile Phase: As mentioned in the previous point, adding a small amount of acetic or formic acid to your eluent is a highly effective way to suppress the ionization of the carboxylic acid and minimize tailing.[1][2]

  • Optimize Solvent System: Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Experiment with different solvent mixtures to find one that gives your compound a compact spot with a retention factor (Rf) of approximately 0.2-0.4.[3]

Q3: My compound seems to be degrading on the column. How can I check for this and prevent it?

A: While this compound is generally stable, prolonged exposure to the acidic environment of silica gel can potentially cause degradation for some sensitive molecules.

  • 2D TLC Analysis: You can check for on-column degradation by performing a two-dimensional TLC.[3][4] Spot your compound on a TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If new spots appear off the diagonal, your compound is likely degrading on the silica.[3]

  • Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a base like triethylamine (typically 1-3%) before packing the column. However, be mindful that this will alter the elution profile.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).[3][4]

Q4: The separation between my desired product and impurities is poor. What can I do to improve the resolution?

A: Achieving good separation is key to obtaining a high-purity product.

  • Optimize the Eluent System with TLC: The best way to improve separation is to first optimize the mobile phase using TLC.[5] Aim for the largest possible difference in Rf values (ΔRf) between your product and the impurities.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[4] This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

Q5: How do I choose an appropriate solvent system to start with for TLC analysis?

A: For a dicarboxylic acid monoester like this compound, which has both a polar carboxylic acid group and a less polar methyl ester group, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent.

  • Recommended Starting Mixtures:

    • Hexane:Ethyl Acetate (e.g., starting at a 7:3 or 1:1 ratio)[1]

    • Dichloromethane:Methanol (e.g., starting at a 98:2 or 95:5 ratio)[1]

  • Adding an Acidic Modifier: Remember to add a drop of acetic or formic acid to the TLC jar to improve the spot shape.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Acetic Acid or Formic Acid

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a sealed chamber with a trial eluent system (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid).

    • Visualize the spots (e.g., using a potassium permanganate stain or by heating after staining with ceric ammonium molybdate).

    • Adjust the solvent ratio until the desired product has an Rf value of ~0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the eluent through until the silica bed is stable and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the proportion of the more polar solvent.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table presents hypothetical data for the purification of this compound, which can be used as a reference.

ParameterValue
Starting Material
Crude Mass5.0 g
Initial Purity (by GC/NMR)~85%
Column Chromatography Conditions
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 300 mm
Eluent System (Gradient)Hexane:Ethyl Acetate (from 8:2 to 1:1) + 0.5% Acetic Acid
Results
Purified Mass4.1 g
Yield82%
Final Purity (by GC/NMR)>98%
TLC Rf (7:3 Hexane:EtOAc + 0.5% AcOH)~0.35

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis & Eluent Optimization packing Column Packing (Silica Gel) tlc->packing loading Sample Loading (Wet or Dry) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection frac_analysis Fraction Analysis (TLC) collection->frac_analysis pooling Pooling of Pure Fractions frac_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered no_elution Compound at Baseline? start->no_elution tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep increase_polarity Increase Eluent Polarity no_elution->increase_polarity add_acid Add Acidic Modifier (e.g., AcOH) no_elution->add_acid tailing->add_acid optimize_tlc Re-optimize Eluent via TLC poor_sep->optimize_tlc gradient Use Gradient Elution poor_sep->gradient

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimizing HPLC Methods for Fatty Acid Ester Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating fatty acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on method development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting, or Broad Peaks)

Q1: What causes my fatty acid ester peaks to tail and how can I resolve it?

Peak tailing, where the latter half of the peak is drawn out, can lead to inaccurate quantification.[1][2] The primary causes and their solutions are outlined below:

  • Secondary Interactions: The acidic nature of fatty acids can cause interactions with residual silanols on the HPLC column.[1]

    • Solution: Use an end-capped column to minimize available silanol groups. Alternatively, adding a competitive agent like triethylamine to the mobile phase or adjusting the mobile phase pH to keep the fatty acid in a non-ionized state can be effective.[1] An acidic modifier, such as 0.1% formic or acetic acid, is often added to suppress ionization.[3]

  • Column Contamination or Degradation: Buildup from previous samples or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]

  • Excessive Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[1]

    • Solution: Use shorter, narrower internal diameter tubing to minimize this "dead volume".[1]

  • Sample Overload: Injecting too much sample can saturate the column.[1]

    • Solution: Reduce the injection volume or dilute your sample.[1]

Q2: My peaks are fronting. What is the cause and how do I fix it?

Peak fronting, the inverse of tailing, is often caused by the following:

  • Sample Overload: Injecting a sample that is too concentrated is a common culprit.[1]

    • Solution: Dilute the sample or reduce the injection volume.[1]

  • Poor Sample Solubility: If the fatty acids are not fully dissolved in the injection solvent, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved. You may need to change the sample solvent to one that is more compatible with the mobile phase.[1]

  • Column Collapse: A void at the head of the column can cause this issue.[1]

    • Solution: This typically requires replacing the column.[1]

Q3: Why are my peaks splitting into two or more peaks?

Peak splitting can be caused by:

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.[1]

    • Solution: This is an irreversible problem, and the column must be replaced.[1]

  • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Q4: My fatty acid ester peaks are broad. What are the likely causes and solutions?

Broad peaks can significantly reduce resolution and sensitivity. Common causes include:

  • Column Contamination or Aging: An old or contaminated column loses efficiency, resulting in broader peaks.[1]

    • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]

  • Slow Injection: A slow injection can introduce the sample as a wide band.[1]

    • Solution: Ensure a rapid and clean injection.[1]

  • Extra-Column Dead Volume: Similar to peak tailing, excessive dead volume can cause peak broadening.[1]

    • Solution: Minimize tubing length and internal diameter.[1]

G start Poor Peak Shape (Tailing, Fronting, Splitting, Broad) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_solutions Tailing Solutions: - Use end-capped column - Add competitive agent to mobile phase - Adjust mobile phase pH - Flush or replace column - Reduce extra-column volume - Decrease sample concentration check_tailing->tailing_solutions Yes check_splitting Is the peak splitting? check_fronting->check_splitting No fronting_solutions Fronting Solutions: - Reduce injection volume/dilute sample - Ensure complete sample solubility - Replace column if collapsed check_fronting->fronting_solutions Yes check_broad Are peaks broad? check_splitting->check_broad No splitting_solutions Splitting Solutions: - Replace column if void is present - Match injection solvent to mobile phase check_splitting->splitting_solutions Yes broadening_solutions Broadening Solutions: - Flush or replace column - Ensure rapid injection - Minimize extra-column volume check_broad->broadening_solutions Yes

Troubleshooting workflow for poor peak shape in HPLC.

Issue 2: Poor Peak Resolution

Q5: How can I improve the resolution between my fatty acid ester peaks?

Poor resolution can make it difficult to distinguish between two closely eluting compounds. Here are some strategies to improve it:

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve separation.[3][4]

  • Increase Column Efficiency: Using a longer column or a column with smaller particles increases the number of theoretical plates, which can enhance resolution.[3][4][5]

  • Change Stationary Phase: If adjusting the mobile phase isn't enough, changing the column's stationary phase can alter selectivity. A C18 column is a common starting point, but C8 or phenyl-hexyl columns may offer different selectivity.[3] For separating isomers, a silver-ion HPLC column can be very effective.[3]

  • Optimize Temperature: Lowering the temperature generally increases retention and may improve the resolution of peaks that are close together.[6] Conversely, increasing the temperature can sometimes improve selectivity for certain compounds.[6]

Issue 3: Baseline Problems and Ghost Peaks

Q6: What causes baseline noise, drift, or wander in my chromatogram?

An unstable baseline can interfere with peak detection and integration.

  • Baseline Noise: This can be caused by air bubbles in the mobile phase or detector, loose connections, or a contaminated mobile phase.[7]

    • Solution: Degas the mobile phase, ensure all fittings are tight, and use high-purity solvents.[7]

  • Baseline Drift: A gradual change in the baseline is often due to temperature fluctuations, changes in mobile phase composition, or column bleed.[7][8]

    • Solution: Use a column oven for temperature stability, ensure proper mobile phase mixing, and allow the column to equilibrate fully.[7][8]

  • Baseline Wander: This can be caused by improper mobile phase mixing or temperature fluctuations.[7]

    • Solution: Ensure accurate mobile phase preparation and maintain a stable temperature.[7]

Q7: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that do not originate from your sample.[9] They can arise from several sources:

  • System Contamination: Residuals from previous injections can accumulate in the injector, column, or tubing.[10][11]

    • Solution: Implement a thorough cleaning routine for your system, including flushing the column with a strong solvent.[9][10]

  • Mobile Phase Impurities: Low-quality solvents or contaminated additives can introduce ghost peaks.[10][12]

    • Solution: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[9][10]

  • Sample Carryover: Residue from a previous, more concentrated sample can appear in a subsequent run.[9]

    • Solution: Run a blank injection after a concentrated sample and optimize your injector's wash solvent and cycles.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for fatty acid ester separation?

The choice of column depends on the specific separation goals.

  • Reversed-Phase Columns (C18, C8): These are the most common for separating fatty acid esters based on chain length and degree of unsaturation.[3][13] C18 columns are a good starting point for general-purpose separations.[3]

  • Phenyl-Hexyl Columns: These can offer different selectivity compared to C18 and C8 columns.[3]

  • Silver-Ion (Ag+) Columns: These are particularly effective for separating geometric (cis/trans) and positional isomers of unsaturated fatty acid esters.[3]

Q2: Do I need to derivatize my fatty acids for HPLC analysis?

While not always required for HPLC, derivatization is often performed to improve detection sensitivity, especially for UV detectors.[14][15] Fatty acid methyl esters (FAMEs) are commonly prepared for both GC and HPLC analysis.[16][17] Derivatization can also improve peak shape.[15]

Q3: How does temperature affect the separation of fatty acid esters?

Temperature plays a crucial role in HPLC separations:

  • Retention Time: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.[6]

  • Resolution and Selectivity: Adjusting the temperature can alter the selectivity between different fatty acid esters. For some separations, especially of unsaturated FAMEs on silver-ion columns, retention times can increase with higher temperatures.[18] Consistent temperature control is vital for reproducible results.[6]

Q4: What are the ideal mobile phases for fatty acid ester separation?

For reversed-phase HPLC, common mobile phases consist of mixtures of acetonitrile or methanol with water.[13]

  • A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate a wide range of fatty acid esters in a single run.[3]

  • Adding a small amount of acid, like formic or acetic acid, to the mobile phase can improve peak shape by suppressing the ionization of any free fatty acids.[3]

Data Presentation

Table 1: Comparison of HPLC Column Stationary Phases for Fatty Acid Ester Separation

Stationary PhasePolarityKey Performance Characteristics
C18 (Octadecylsilyl)Non-polarGood for general-purpose separation based on chain length and unsaturation.[3][13]
C8 (Octylsilyl)Non-polarLess retentive than C18, can be useful for very hydrophobic molecules.[3]
Phenyl-HexylIntermediateOffers different selectivity, particularly for aromatic compounds, but can also be used for fatty acids.[3]
Silver-Ion (Ag+)PolarExcellent for separating geometric (cis/trans) and positional isomers of unsaturated fatty acids.[3]

Table 2: Effect of Mobile Phase Composition on Fatty Acid Retention

% Organic Solvent (Acetonitrile)Retention TimePeak Resolution
HighShorterMay Decrease
LowLongerMay Increase
In reversed-phase HPLC, decreasing the organic solvent percentage generally increases retention and can improve the separation of closely eluting peaks.[3]

Experimental Protocols

Protocol 1: General HPLC Method Optimization for Fatty Acid Esters

This protocol outlines a general workflow for developing an HPLC method for fatty acid ester separation.

  • Column Selection:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Consider adding 0.1% formic acid to both mobile phases to improve peak shape.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm (if underivatized) or a wavelength appropriate for the chosen derivatizing agent.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-20 min: 70% to 100% B (linear gradient)

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 70% B and equilibrate.

  • Optimization:

    • Resolution: If resolution is poor, decrease the gradient slope (i.e., make the gradient longer) or decrease the initial percentage of mobile phase B.[3]

    • Peak Shape: If peaks are tailing, ensure an acidic modifier is used. Check for column contamination or sample overload.[1][3]

    • Run Time: If the run time is too long, a steeper gradient can be employed, but this may sacrifice some resolution.

G start Start: Define Separation Goal col_select Select Initial Column (e.g., C18) start->col_select mp_prep Prepare Mobile Phase (e.g., ACN/Water +/- Acid) col_select->mp_prep init_run Perform Initial Run with Scouting Gradient mp_prep->init_run eval_res Evaluate Resolution and Peak Shape init_run->eval_res opt_mp Optimize Mobile Phase (Gradient, % Organic) eval_res->opt_mp Not Acceptable final_method Final Validated Method eval_res->final_method Acceptable opt_mp->eval_res opt_temp Optimize Temperature opt_mp->opt_temp opt_temp->eval_res change_col Change Column (e.g., Phenyl, Ag+) opt_temp->change_col change_col->init_run

General workflow for HPLC method optimization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) with Boron Trichloride-Methanol

This protocol is for the esterification of fatty acids to FAMEs for improved analysis.

  • Sample Preparation:

    • Weigh 1-25 mg of the fatty acid sample into a micro reaction vessel.

  • Reagent Addition:

    • Add 2 mL of 12% w/w Boron Trichloride (BCl3) in methanol.

  • Reaction:

    • Heat the vessel at 60°C for 5-10 minutes. It is advisable to determine the optimal derivatization time for your specific sample type.

  • Extraction:

    • Cool the reaction vessel.

    • Add 1 mL of water and 1 mL of hexane.

    • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer (hexane containing the FAMEs) to a clean vial for HPLC analysis.

Note: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.

References

Technical Support Center: Quantification of Medium-Chain Oxo-Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of medium-chain oxo-fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of medium-chain oxo-fatty acids?

A1: The accurate quantification of medium-chain oxo-fatty acids presents several analytical challenges. These molecules are often present at low concentrations in complex biological matrices, are inherently unstable, and exhibit poor ionization efficiency in mass spectrometry.[1][2] Key difficulties include:

  • Chemical Instability: The keto group makes these fatty acids reactive and prone to degradation.

  • Poor Ionization Efficiency: The carboxyl and keto groups do not ionize efficiently in common mass spectrometry sources, leading to low sensitivity.[2][3]

  • Matrix Effects: Components of biological samples (e.g., salts, other lipids) can interfere with the ionization of the target analytes, causing ion suppression or enhancement and leading to inaccurate quantification.[4][5][6][7]

  • Isomeric Overlap: The presence of structural isomers with similar chromatographic behavior and mass-to-charge ratios can complicate accurate quantification.[8]

  • Low Abundance: Endogenous levels of these fatty acids can be very low, requiring highly sensitive analytical methods.[2][9]

Q2: Why is chemical derivatization often necessary for analyzing oxo-fatty acids?

A2: Chemical derivatization is a key strategy to overcome the inherent analytical challenges of oxo-fatty acids.[1] The primary goals of derivatization are to:

  • Improve Stability: By reacting with the ketone group, derivatization can protect the molecule from degradation.[1]

  • Enhance Ionization Efficiency: Derivatizing agents can introduce a permanently charged or easily ionizable group, significantly increasing the signal intensity in mass spectrometry.[1][2][3]

  • Improve Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, leading to better retention and separation on chromatographic columns.[5]

Q3: What are the common analytical platforms used for quantifying medium-chain oxo-fatty acids?

A3: The two most powerful techniques for the analysis of oxo-fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • LC-MS/MS: This is often the preferred method due to its high sensitivity, specificity, and ability to analyze samples with minimal cleanup. It can be used to analyze underivatized oxo-fatty acids, although derivatization is frequently employed to enhance sensitivity.[8][9][10]

  • GC-MS: This technique offers excellent chromatographic resolution but typically requires derivatization to increase the volatility and thermal stability of the oxo-fatty acids.[1][9]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Poor ionization of the native oxo-fatty acid.

  • Inefficient derivatization reaction.

  • Ion suppression due to matrix effects.

  • Suboptimal LC-MS/MS parameters.

Troubleshooting Steps:

  • Consider Derivatization: If not already in use, chemical derivatization can significantly boost signal intensity. Girard's reagents (T and P) are highly effective for enhancing ionization in LC-MS by introducing a permanently charged moiety.[1]

  • Optimize Derivatization Reaction: Ensure optimal reaction conditions (temperature, time, reagent concentration) for your chosen derivatization agent. Perform control experiments with standards to verify reaction efficiency.

  • Improve Sample Cleanup: Implement a more rigorous sample extraction and cleanup protocol to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.[11]

  • Optimize MS Parameters: Tune the mass spectrometer parameters, including spray voltage, gas flows, and collision energies, specifically for your derivatized or underivatized analyte.

  • Check for Leaks: In your LC system, even small, hard-to-find leaks can affect peak shape and intensity. Re-check all fittings to ensure they are secure.[12]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column aging or contamination.

  • Incompatible sample solvent with the mobile phase.

  • A leak in the LC system.

Troubleshooting Steps:

  • Column Maintenance: If you suspect column issues, try flushing the column or replacing it if it's old.[12]

  • Sample Solvent Compatibility: If your sample composition has changed, for instance, an increase in the percentage of methanol, it can significantly impact your peak shape.[12]

  • Check for Leaks: Ensure all your column fittings are tight and secure, as even minor leaks can lead to poor peak symmetry.[12]

Issue 3: High Variability Between Replicates

Possible Causes:

  • Inconsistent sample preparation or extraction.

  • Instability of the analyte or its derivative.

  • Variable matrix effects between samples.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent execution of all sample handling and preparation steps.

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for your specific oxo-fatty acid at the beginning of the sample preparation process. This will help to account for variability in extraction efficiency and matrix effects.

  • Assess Derivative Stability: If using derivatization, check the stability of the derivatives over time, especially if they are stored in the autosampler. Some derivatives may be unstable and degrade before analysis.[5]

Data Presentation

Table 1: Comparison of Common Derivatization Agents for Oxo-Fatty Acid Analysis
Derivatization AgentTarget Functional GroupAnalytical PlatformTypical Sensitivity EnhancementKey AdvantagesKey Disadvantages
Girard's Reagents (T & P) KetoneLC-MSHighIntroduces a permanent positive charge, excellent for ESI-MS.[1][3]May require specific sample cleanup.
2,4-Dinitrophenylhydrazine (DNPH) CarbonylHPLC-UV, LC-MSModerate to HighForms stable derivatives, detectable by UV.[1][13]Can have high background in some matrices.
o-Phenylenediamine (OPDA) α-Keto acidsFluorescence, LC-MSHighForms highly fluorescent derivatives.[1]Specific for α-keto acids.
Oximation & Silylation Ketone & Carboxylic AcidGC-MSHighIncreases volatility and thermal stability for GC analysis.[1]Two-step process, can be more complex.
3-Nitrophenylhydrazine (3-NPH) Carboxylic AcidLC-MS/MSHighEffective for enhancing ionization and chromatographic retention.[5][14]Primarily targets the carboxyl group, not the keto group directly.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a standard procedure for extracting total lipids, including oxo-fatty acids, from plasma or tissue.

  • Homogenization: Homogenize tissue samples (e.g., 50 mg) in a suitable solvent. For plasma samples (e.g., 100 µL), you can proceed to the next step directly.[9]

  • Lipid Extraction: A common method is the Folch or Bligh and Dyer extraction. For smaller sample volumes, a modified method using hexane and isopropanol is also effective.[8]

  • Phase Separation: After extraction, centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully collect the organic layer containing the lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[9]

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., mobile phase for LC-MS/MS).[9]

Protocol 2: Derivatization with Girard's Reagent T (GT) for LC-MS/MS
  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T and a suitable catalyst in an appropriate solvent (e.g., methanol with a small amount of acetic acid).

  • Reaction: Add the derivatization solution to the dried lipid extract.

  • Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Quenching/Dilution: After incubation, cool the sample and dilute it with the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.[9]

    • Gradient: Employ a suitable gradient from a lower to a higher percentage of mobile phase B over 10-15 minutes to elute the fatty acids.[9]

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+) for GT-derivatized analytes or negative electrospray ionization (ESI-) for underivatized oxo-fatty acids.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8]

    • MRM Transitions: Optimize the specific precursor-to-product ion transitions for each oxo-fatty acid analyte and internal standard. The precursor ion for the underivatized form is typically the deprotonated molecule [M-H]⁻.[9]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction derivatization Chemical Derivatization (Optional, e.g., Girard's T) extraction->derivatization lc_separation LC Separation (Reversed-Phase C18) derivatization->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification

Caption: General experimental workflow for the quantification of medium-chain oxo-fatty acids.

signaling_pathway cluster_challenges Core Analytical Challenges cluster_solutions Mitigation Strategies instability Inherent Instability derivatization Chemical Derivatization instability->derivatization poor_ionization Poor Ionization poor_ionization->derivatization matrix_effects Matrix Effects sample_cleanup Improved Sample Cleanup (e.g., SPE) matrix_effects->sample_cleanup internal_standards Internal Standards (Stable Isotope Labeled) matrix_effects->internal_standards

Caption: Logical relationship between challenges and solutions in oxo-fatty acid analysis.

logical_relationship cluster_without_deriv Without Derivatization cluster_with_deriv With Derivatization analyte_native Oxo-Fatty Acid (Low Ionization) ms_signal_low Low MS Signal analyte_native->ms_signal_low Poor ESI Efficiency analyte_deriv Derivatized Oxo-Fatty Acid (High Ionization) ms_signal_high High MS Signal analyte_deriv->ms_signal_high Enhanced ESI Efficiency start start->analyte_native start->analyte_deriv

Caption: Impact of derivatization on mass spectrometry signal intensity.

References

stability issues of 9-Methoxy-9-oxononanoic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 9-Methoxy-9-oxononanoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place in a tightly sealed container, protected from light.[1] For optimal preservation of its chemical integrity, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable, especially for long-term storage.

Q2: What are the potential degradation pathways for this compound during storage?

A2: The primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of moisture, and can be accelerated by acidic or basic conditions, resulting in the formation of azelaic acid and methanol.[1][2]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate this compound from its primary degradant, azelaic acid.[3][4] Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, can indicate degradation. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify degradation products.[3]

Q4: Is this compound sensitive to light?

Q5: Can I store this compound in a solution?

A5: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in aqueous or protic solvents. If short-term storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature. The stability in a specific solvent system should be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of the this compound stock.1. Perform a purity check of your sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, unopened sample for your experiments. 3. Review your storage and handling procedures to prevent future degradation.
Appearance of a new, more polar peak in the HPLC chromatogram. Hydrolysis of the methyl ester to the dicarboxylic acid (azelaic acid).1. Confirm the identity of the new peak by comparing its retention time with a standard of azelaic acid. 2. If hydrolysis has occurred, consider if your storage conditions (presence of moisture, non-neutral pH) or experimental conditions (aqueous buffers) are contributing factors.
Change in the physical appearance of the solid material (e.g., clumping). Absorption of moisture from the atmosphere.1. Ensure the container is always tightly sealed after use. 2. Store the compound in a desiccator to maintain a dry environment. 3. Moisture can accelerate hydrolysis, so a purity check is recommended.

Quantitative Stability Data

As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to document their own stability study findings under various conditions.

Storage Condition Time Point Purity (%) Major Degradant (%) Analytical Method
-20°C, Dark, Dry 0 monthsHPLC-UV
3 monthsHPLC-UV
6 monthsHPLC-UV
12 monthsHPLC-UV
2-8°C, Dark, Dry 0 monthsHPLC-UV
3 monthsHPLC-UV
6 monthsHPLC-UV
12 monthsHPLC-UV
25°C / 60% RH, Dark 0 monthsHPLC-UV
1 monthHPLC-UV
3 monthsHPLC-UV
6 monthsHPLC-UV
40°C / 75% RH, Dark 0 weeksHPLC-UV
1 weekHPLC-UV
2 weeksHPLC-UV
4 weeksHPLC-UV

RH = Relative Humidity

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[6][7]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Incubate the vial at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Incubate the vial at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the stock solution and HPLC grade water in a vial.

    • Incubate the vial at 60°C for the same time points as the acidic hydrolysis.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

Protocol 2: HPLC Method for Stability Assessment

This is a general HPLC method that can be optimized for the analysis of this compound and its primary hydrolytic degradant, azelaic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Phosphoric acid in water

  • B: Acetonitrile

  • Gradient elution may be required to achieve optimal separation. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.

Method Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 210 nm

Data Analysis:

  • The peak area of this compound is used to calculate its purity and the extent of degradation.

  • The appearance and increase of the azelaic acid peak should be monitored.

Visualizations

9-Methoxy-9-oxononanoic_acid This compound Azelaic_acid Azelaic acid 9-Methoxy-9-oxononanoic_acid->Azelaic_acid Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol 9-Methoxy-9-oxononanoic_acid->Methanol

Caption: Potential hydrolytic degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Processing Quantify Purity and Degradants HPLC_Analysis->Data_Processing Stability_Assessment Assess Stability and Identify Degradation Products Data_Processing->Stability_Assessment

References

Validation & Comparative

Validating the Structure of 9-Methoxy-9-oxononanoic Acid: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of the chemical structure of 9-Methoxy-9-oxononanoic acid through a comparative analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra with the experimental spectra of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Structural Confirmation by Comparative NMR Data

The structural integrity of this compound is established by comparing its predicted ¹H and ¹³C NMR chemical shifts with the experimentally determined values of two similar molecules: dimethyl adipate and mono-methyl adipate. The predicted data for this compound aligns with the expected chemical shifts based on the functional groups present in the molecule and the observed shifts in the comparator compounds.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for the comparator compounds.

Compound Assignment Chemical Shift (ppm) Multiplicity Integration
This compound (Predicted) -COOH~11-12singlet1H
-OCH₃~3.67singlet3H
α-CH₂ (to COOH)~2.35triplet2H
α-CH₂ (to COOCH₃)~2.30triplet2H
β, γ, δ-CH₂~1.63multiplet4H
Other -CH₂-~1.33multiplet6H
Dimethyl Adipate (Experimental) -OCH₃3.67singlet6H
α-CH₂2.34triplet4H
β-CH₂1.66multiplet4H
Mono-methyl Adipate (Experimental) [1]-COOH11.42singlet1H
-OCH₃3.68singlet3H
α-CH₂ (to COOH)2.38triplet2H
α-CH₂ (to COOCH₃)2.36triplet2H
β-CH₂1.75-1.63multiplet4H
¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The table below compares the predicted ¹³C NMR data for this compound with the experimental data for the alternatives.

Compound Assignment Chemical Shift (ppm)
This compound (Predicted) -COOH~179
-COOCH₃~174
-OCH₃~51.5
α-CH₂ (to COOH)~34.0
α-CH₂ (to COOCH₃)~33.8
Other -CH₂-~29.0, ~28.8, ~24.8, ~24.6
Dimethyl Adipate (Experimental) [2]-COOCH₃173.6
-OCH₃51.4
α-CH₂33.7
β-CH₂24.5
Mono-methyl Adipate (Experimental) -COOH~179
-COOCH₃~174
-OCH₃~51.5
α-CH₂ (to COOH)~34.0
α-CH₂ (to COOCH₃)~33.8
β-CH₂~24.5

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of small molecule structures.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra are acquired on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

  • The instrument is locked to the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Spectral Width: A range of 0 to 220 ppm is typically used.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative ratios of the protons.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy and comparative analysis.

G cluster_0 Preparation and Data Acquisition cluster_1 Data Analysis and Prediction cluster_2 Comparative Validation A Synthesize or Procure This compound B Prepare NMR Sample (Dissolve in Deuterated Solvent with TMS) A->B C Acquire ¹H and ¹³C NMR Spectra B->C D Process Experimental NMR Data (FT, Phasing, Baseline Correction) C->D F Acquire NMR Data for Comparator Molecules (e.g., Dimethyl Adipate, Mono-methyl Adipate) G Compare Experimental and Predicted Spectra of Target Molecule D->G H Compare Target Molecule Spectra with Comparator Spectra D->H E Predict ¹H and ¹³C NMR Spectra for Proposed Structure E->G F->H I Assign Signals and Confirm Structure G->I H->I

Caption: Workflow for the validation of this compound structure.

References

A Comparative Analysis of 9-Oxononanoic Acid and 4-Oxononanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the physicochemical properties, synthesis, and biological activities of 9-oxononanoic acid and 4-oxononanoic acid, supported by experimental data and protocols.

This guide provides a detailed comparative analysis of two isomeric oxo-fatty acids: 9-oxononanoic acid (9-ONA) and 4-oxononanoic acid (4-ONA). While structurally similar, the current body of scientific literature reveals a significant disparity in the understanding of their respective biological roles. Extensive research has elucidated the pro-inflammatory and pro-thrombotic nature of 9-ONA, whereas data on the biological activities of 4-ONA remains scarce, primarily identifying it as a precursor in the food and beverage industry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 9-oxononanoic acid and 4-oxononanoic acid is presented below. These properties are fundamental for their handling, characterization, and application in experimental settings.

Property9-Oxononanoic Acid4-Oxononanoic Acid
CAS Number 2553-17-5[1]6064-52-4[2]
Molecular Formula C₉H₁₆O₃[1][3]C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [1][3]172.221 g/mol [4]
IUPAC Name 9-oxononanoic acid[1][3]4-oxononanoic acid
Synonyms Azelaaldehydic acid, 8-Formyloctanoic acid, Azelaic semialdehyde[1][3]4-Oxopelargonic acid, 3-Caproylpropionic acid
Appearance Solid or liquid[1]Liquid at standard conditions[2]
Boiling Point 600.03 K (predicted)[1]298.2±13.0 °C at 760 mmHg[4]
Melting Point 343.94 K (predicted)[1]Not available
Density Not available1.0±0.1 g/cm³[4]
Flash Point Not available148.4±16.3 °C[2]
Solubility Slightly soluble in chloroform and methanol.[1]Soluble in chloroform and methanol
¹H NMR (CDCl₃, ppm) ~9.76 (t, 1H, -CHO), ~2.45 (t, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.63 (m, 4H), ~1.33 (m, 6H)[1]Not available
Kovats Retention Index 1483 (non-polar column)[1]Not available

Biological Activities and Signaling Pathways

A significant body of research has established 9-oxononanoic acid as a bioactive lipid peroxidation product with roles in inflammation and thrombosis. In contrast, the biological functions of 4-oxononanoic acid are largely uncharacterized, with current knowledge limited to its role as a precursor for flavor compounds.

9-Oxononanoic Acid: A Pro-inflammatory and Prothrombotic Mediator

9-Oxononanoic acid is a well-characterized product of lipid peroxidation, primarily formed from the oxidation of linoleic acid.[1][5] It is recognized as a bioactive molecule that plays a significant role in inflammatory and thrombotic processes.[5] The primary mechanism of action for 9-ONA involves the induction of phospholipase A2 (PLA2) activity.[5] This enzymatic activation leads to the release of arachidonic acid from cell membranes, which is then metabolized to produce potent signaling molecules, most notably thromboxane A2 (TxA2).[5] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation, directly linking 9-ONA to the pathogenesis of thrombosis and cardiovascular diseases.[5]

Orally administered 9-ONA has also been shown to decrease de novo fatty acid synthesis and increase fatty acid oxidation in the liver.[6] This is achieved through the inhibition of acetyl-CoA carboxylase (ACC) and the activation of carnitine palmitoyltransferase (CPT).[6]

G Signaling Pathway of 9-Oxononanoic Acid cluster_0 Upstream Events cluster_1 Cellular Response Linoleic Acid Linoleic Acid 9-Oxononanoic Acid 9-Oxononanoic Acid Linoleic Acid->9-Oxononanoic Acid Oxidative Stress Oxidative Stress Oxidative Stress->Linoleic Acid peroxidation PLA2 Phospholipase A2 9-Oxononanoic Acid->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX Cyclooxygenase Arachidonic Acid->COX TxA2 Thromboxane A2 COX->TxA2 Platelet Aggregation Platelet Aggregation TxA2->Platelet Aggregation induces

Signaling cascade of 9-Oxononanoic Acid.
4-Oxononanoic Acid: A Flavor Precursor

Research indicates that 4-oxononanoic acid's primary known biological relevance is as a precursor to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines.[2] The biotransformation of 4-oxononanoic acid into γ-nonalactone occurs during fermentation processes involving Saccharomyces cerevisiae.[2] Its presence in tobacco also suggests potential implications for flavor enhancement.[2] There is a notable lack of data regarding its effects on cellular signaling pathways or its potential physiological or pathological roles in mammals.

Experimental Protocols

This section provides detailed methodologies for the synthesis of both compounds and the biological evaluation of 9-oxononanoic acid.

Synthesis of 9-Oxononanoic Acid (Enzymatic)

A prominent method for synthesizing 9-oxononanoic acid is through a biocatalytic, two-step enzymatic cascade starting from linoleic acid.[7] This process is valued for its high selectivity and environmentally friendly conditions.[7]

Objective: To synthesize 9-oxononanoic acid from linoleic acid using a successive two-step enzymatic reaction involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]

Materials:

  • Linoleic acid

  • 9S-lipoxygenase (LOX) from Solanum tuberosum

  • 9/13-hydroperoxide lyase (HPL) from Cucumis melo

  • Phosphate buffer

  • Organic solvent (e.g., ethyl acetate) for extraction

  • Quenching agent (e.g., a suitable acid)

Procedure:

  • Lipoxygenase Reaction:

    • Prepare a buffered solution of linoleic acid.

    • Add 9S-lipoxygenase to the reaction mixture.

    • Incubate to allow the conversion of linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[7]

  • Hydroperoxide Lyase Reaction:

    • Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimal range for hydroperoxide lyase.

    • Add 9/13-hydroperoxide lyase to the reaction mixture.[7]

    • Incubate for a short duration, as the HPL reaction is typically rapid.[7]

  • Reaction Termination and Product Extraction:

    • Terminate the reaction by adding a quenching agent or by acidifying the mixture.

    • Extract the 9-oxononanoic acid from the aqueous reaction mixture using an organic solvent.

Purification and Characterization:

  • Purification: The synthesized 9-oxononanoic acid can be purified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

  • Characterization: The identity and purity should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis of 4-Oxononanoic Acid (Chemical)

The synthesis of 4-oxononanoic acid can be achieved through several chemical methods.

Objective: To synthesize 4-oxononanoic acid through the oxidation of nonanoic acid.

Materials:

  • Nonanoic acid

  • Oxidizing agent (e.g., potassium permanganate or chromium trioxide)

  • Appropriate solvent

  • Apparatus for chemical synthesis and purification

Procedure:

  • Dissolve nonanoic acid in a suitable solvent.

  • Slowly add the oxidizing agent to the solution while controlling the temperature.

  • Allow the reaction to proceed until completion, which can be monitored by techniques like thin-layer chromatography.

  • Quench the reaction and work up the mixture to isolate the crude product.

  • Purify the 4-oxononanoic acid using techniques such as distillation or chromatography.

Other synthetic routes include multi-step chemical syntheses involving alkylation and subsequent oxidation, as well as biotechnological approaches using specific microorganisms.[2]

Biological Evaluation of 9-Oxononanoic Acid: Phospholipase A₂ (PLA₂) Activity Assay

Objective: To determine the effect of 9-oxononanoic acid on PLA₂ activity.

Materials:

  • 9-Oxononanoic acid

  • Human blood or isolated platelets

  • PLA₂ activity assay kit (e.g., Cayman Chemical)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare platelet-rich plasma from fresh human blood by centrifugation.

  • Treatment: Incubate the platelet-rich plasma with varying concentrations of 9-oxononanoic acid or a vehicle control.

  • PLA₂ Activity Measurement: Utilize a commercial PLA₂ assay kit. The assay typically involves a substrate that releases a chromophore upon cleavage by PLA₂.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer and calculate the PLA₂ activity according to the kit's instructions.

G General Experimental Workflow for Biological Analysis Sample Preparation Sample Preparation Treatment Treatment Sample Preparation->Treatment Cells or Tissues Biological Assay Biological Assay Treatment->Biological Assay Test Compound vs. Control Data Acquisition Data Acquisition Biological Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

General workflow for biological analysis.

Conclusion and Future Directions

This comparative guide highlights the current understanding of 9-oxononanoic acid and 4-oxononanoic acid. 9-ONA is a well-documented bioactive lipid with significant roles in inflammatory and thrombotic pathways. In stark contrast, the biological activities of its isomer, 4-ONA, remain largely unexplored, with its known function limited to being a flavor precursor.

This significant knowledge gap presents a compelling opportunity for future research. Investigating the potential biological effects of 4-oxononanoic acid, including its impact on cellular signaling, metabolic pathways, and its potential physiological and pathological roles, could unveil novel biological functions and therapeutic targets. Direct comparative studies of these two isomers are warranted to understand how the position of the oxo group influences their biological activity.

References

Uncharted Territory: A Comparative Guide to the Biological Activities of 9-Methoxy-9-oxononanoic Acid and 9-hydroxynonanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A significant knowledge gap currently exists in the scientific literature regarding the specific biological activities of 9-Methoxy-9-oxononanoic acid and 9-hydroxynonanoic acid, hindering a direct, data-driven comparison. This guide synthesizes the available information on the closely related and well-studied compound, 9-oxononanoic acid, as a predictive model for the potential activities of this compound. This is contrasted with the largely speculative role of 9-hydroxynonanoic acid, based on its classification as an omega-hydroxy fatty acid. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight critical areas for future investigation.

At a Glance: Known vs. Speculative Biological Activities

While direct comparative experimental data for this compound and 9-hydroxynonanoic acid is unavailable, the known bioactivities of 9-oxononanoic acid (9-ONA) provide a basis for hypothesized functions. 9-hydroxynonanoic acid (9-HNA) remains largely uninvestigated in a biological context.

Biological Process9-Oxononanoic Acid (Proxy for this compound)9-Hydroxynonanoic Acid
Platelet Aggregation Induces platelet aggregation through the stimulation of the arachidonate cascade.[1]Unknown; potentially a metabolic precursor to 9-ONA, suggesting a possible, though likely weaker, effect.[2]
Hepatic Lipid Metabolism Decreases de novo fatty acid synthesis and increases fatty acid oxidation.[3]Unknown; as an omega-hydroxy fatty acid, it may have a role in lipid metabolism, but this is unconfirmed.[2]
Signaling Pathways Activates Phospholipase A2 (PLA2).[1]Potential, but undocumented, interaction with G-protein coupled receptors (GPRs) or peroxisome proliferator-activated receptors (PPARs).[2]

Quantitative Data: The Case of 9-Oxononanoic Acid

The following tables summarize the key quantitative findings for the biological effects of 9-oxononanoic acid. It is important to note that the presence of a methoxy group in this compound could alter these activities.

Table 1: Impact of 9-Oxononanoic Acid on Key Enzymes in Rat Hepatic Lipid Metabolism [3]

EnzymeEffect of 100 mg Oral AdministrationPercentage Change from Control
Acetyl-CoA CarboxylaseActivity Decreased-60%
Carnitine PalmitoyltransferaseActivity Increased+35%

Table 2: Pro-aggregatory Effect of 9-Oxononanoic Acid on Human Platelets [1]

CompoundConcentrationBiological Effect
9-Oxononanoic AcidDose-dependentInduces platelet aggregation

Experimental Corner: Protocols for Investigation

The following detailed methodologies are provided for key experiments that have been used to elucidate the biological effects of 9-oxononanoic acid. These protocols can serve as a foundation for the investigation of this compound and 9-hydroxynonanoic acid.

Protocol 1: Assessment of Hepatic Lipogenesis[3]
  • Objective: To determine the effect of the test compound on fatty acid synthesis in the liver.

  • Methodology:

    • Rodent models are administered the test compound (e.g., orally) or a vehicle control.

    • Following a predetermined time course (e.g., 30 hours), animals are euthanized and liver tissue is harvested.

    • Subcellular fractionation is performed to isolate cytosolic and microsomal fractions.

    • The activity of acetyl-CoA carboxylase is quantified by measuring the incorporation of a radiolabeled substrate, such as [¹⁴C]bicarbonate, into malonyl-CoA.

    • Carnitine palmitoyltransferase activity is assessed through established enzymatic assays.

    • The total rate of fatty acid synthesis can be measured by tracking the incorporation of a labeled precursor like [¹⁴C]acetate into the total hepatic lipid pool.

Protocol 2: Platelet Aggregation Assay[1][4]
  • Objective: To evaluate the effect of the test compound on platelet aggregation.

  • Methodology:

    • Whole blood is collected from human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Platelet-rich plasma (PRP) is prepared by low-speed centrifugation (e.g., 200 x g for 15 minutes).

    • A portion of the remaining blood is subjected to high-speed centrifugation to obtain platelet-poor plasma (PPP), which is used as a reference.

    • The platelet count in the PRP is standardized.

    • In an aggregometer cuvette, the PRP is incubated and a baseline of light transmittance is recorded.

    • The test compound is added to the PRP, and the change in light transmittance, which correlates with the degree of platelet aggregation, is monitored over time.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams illustrate the established signaling pathway for 9-oxononanoic acid and a general workflow for screening the biological activities of novel compounds.

cluster_0 9-Oxononanoic Acid-Induced Platelet Aggregation Pathway 9_ONA 9-Oxononanoic Acid PLA2 Phospholipase A2 (PLA2) 9_ONA->PLA2 Stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX Metabolized by Thromboxane_A2 Thromboxane A2 (TxA2) COX->Thromboxane_A2 Produces Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Induces

Caption: The signaling cascade initiated by 9-Oxononanoic Acid leading to platelet aggregation.

cluster_1 General Experimental Workflow for Bioactivity Assessment Compound Test Compound (this compound or 9-hydroxynonanoic acid) In_Vitro_Assays In Vitro Assays (Enzyme activity, Receptor binding) Compound->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Gene expression) Compound->Cell_Based_Assays Data_Analysis_1 Data Analysis and Hit Identification In_Vitro_Assays->Data_Analysis_1 Cell_Based_Assays->Data_Analysis_1 In_Vivo_Models In Vivo Animal Models Data_Analysis_1->In_Vivo_Models Promising Candidates Data_Analysis_2 Efficacy and Toxicity Assessment In_Vivo_Models->Data_Analysis_2 Lead_Compound Lead Compound Identification Data_Analysis_2->Lead_Compound

Caption: A generalized workflow for the screening and identification of bioactive compounds.

Future Horizons and Research Imperatives

The striking lack of direct experimental data for this compound and 9-hydroxynonanoic acid underscores a significant opportunity for novel research. The well-documented pro-thrombotic and metabolic effects of the structurally similar 9-oxononanoic acid provide a compelling rationale for the investigation of these compounds.

Key future research directions should include:

  • Head-to-Head Comparative Studies: Direct experimental comparisons of this compound, 9-hydroxynonanoic acid, and 9-oxononanoic acid are essential to delineate their respective biological activities.

  • Target Identification: Comprehensive screening of these compounds against a panel of relevant biological targets, including nuclear receptors and G-protein coupled receptors, is necessary to elucidate their mechanisms of action.

  • In Vivo Validation: Promising in vitro findings should be validated in appropriate animal models to assess the physiological and pathological effects of these compounds, with a particular focus on cardiovascular and metabolic parameters.

A thorough investigation into the biological roles of this compound and 9-hydroxynonanoic acid holds the potential to uncover new signaling pathways and may lead to the development of novel therapeutic agents for a range of human diseases.

References

comparing synthetic routes for monomethyl esters of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes for the selective synthesis of monomethyl esters of dicarboxylic acids is crucial for researchers in organic synthesis and drug development. This guide provides an objective comparison of prevalent methods, supported by experimental data, to aid in the selection of the most suitable protocol based on substrate characteristics and desired outcomes.

Comparison of Synthetic Routes

The selective monomethylation of dicarboxylic acids presents a challenge in preventing the formation of the corresponding diester. Various strategies have been developed to achieve high selectivity for the monoester, each with its own advantages and limitations. The choice of method often depends on the structure of the dicarboxylic acid, particularly its chain length and the presence of other functional groups.

MethodCatalyst/ReagentSubstrate ScopeTypical Monoester Yield (%)Selectivity (Monoester:Diester)Reaction ConditionsAdvantagesDisadvantages
Heterogeneous Catalysis Alumina (Al₂O₃)Linear aliphatic dicarboxylic acids (C5-C12)HighHighMethanol, room temp. to reflux, 24-48hEnvironmentally friendly, reusable catalyst, simple work-up.[1][2][3]May require longer reaction times.
LiCl-Mediated Lithium Chloride (LiCl), Trifluoroacetic Anhydride (TFAA)Long-chain dicarboxylic fatty acids (≥ C14)79-95Up to 50:1THF, room temp., 1-2hHigh selectivity for long chains, one-step procedure.[4][5][6]Primarily effective for long-chain diacids.
Thionyl Chloride Thionyl Chloride (SOCl₂)Dicarboxylic acids with non-conjugated carboxyl groups~90High (e.g., 90:5)Methanol, room temp., 2-6hMild conditions, good for selective esterification of non-conjugated acids.[7]Thionyl chloride is corrosive and requires careful handling.[8][9][10]
Continuous Extraction Sulfuric Acid (H₂SO₄)Symmetrical dicarboxylic acids (e.g., sebacic acid)49VariesEthanol/Water, continuous extraction with cyclohexaneCan favor monoester formation by removing it from the reaction mixture.Requires specialized setup, moderate yields.
Enzymatic Lipases (e.g., Novozym 435)Broad, including C5-C12 dicarboxylic acidsVariesHighOrganic solvent, mild temp., 2-24hHigh selectivity, mild and environmentally friendly conditions.Enzymes can be expensive and have specific substrate requirements.

Experimental Protocols

Heterogeneous Catalysis with Alumina

This protocol describes the selective monomethyl esterification of a linear dicarboxylic acid using methanol with an alumina catalyst.[1][2][3]

Materials:

  • Dicarboxylic acid (e.g., dodecanedioic acid)

  • Activated alumina

  • Methanol

  • Diazomethane (for analysis, optional)

  • Cyclohexane (suspending agent, optional)

Procedure:

  • A solution of the dicarboxylic acid in a suitable solvent is prepared.

  • Activated alumina is added to the solution, and the solvent is evaporated to yield the dicarboxylic acid adsorbed on the alumina.

  • The dicarboxylic acid-loaded alumina is suspended in methanol.

  • The mixture is stirred at room temperature or refluxed for 24-48 hours.

  • The alumina is filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting residue contains the monomethyl ester, which can be further purified by chromatography if necessary.

LiCl-Mediated Monoesterification of Long-Chain Dicarboxylic Acids

This one-step protocol is highly effective for the selective monoesterification of long-chain dicarboxylic fatty acids.[4][5][6]

Materials:

  • Long-chain dicarboxylic acid (e.g., octadecanedioic acid)

  • Lithium chloride (LiCl)

  • Trifluoroacetic anhydride (TFAA)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the dicarboxylic acid in THF, add 1.5 equivalents of LiCl.

  • Stir the mixture at room temperature.

  • Add 1.6 equivalents of methanol followed by the dropwise addition of TFAA.

  • The reaction is typically complete within 1-2 hours.

  • The reaction mixture is then quenched and worked up to isolate the monomethyl ester.

  • Purification can be achieved by column chromatography.

Thionyl Chloride-Catalyzed Monoesterification

This method is particularly useful for the selective esterification of a non-conjugated carboxyl group in the presence of a conjugated or aromatic one.[7]

Materials:

  • Dicarboxylic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Dissolve the dicarboxylic acid in methanol at room temperature (~25-27°C).

  • Add a catalytic amount of thionyl chloride (3-5 mol%) to the solution.

  • Stir the reaction mixture for a period of 2 to 6 hours.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is evaporated.

  • The workup procedure involves separating the monoester from any small amounts of diester formed, typically by a bicarbonate wash.

Visualization of Method Selection

The following diagram illustrates a logical workflow for selecting a suitable synthetic route for the monomethyl esterification of a dicarboxylic acid based on its structural characteristics.

G cluster_input Dicarboxylic Acid Properties cluster_methods Recommended Synthetic Route start Start with Dicarboxylic Acid chain_length Long-Chain? (>= C14) start->chain_length conjugation Non-conjugated Aliphatic Chain? chain_length->conjugation No licl LiCl / TFAA Method chain_length->licl Yes alumina Heterogeneous Catalysis (Alumina) conjugation->alumina Yes socl2 Thionyl Chloride Method conjugation->socl2 Consider other Consider Other Methods (Enzymatic, Transesterification) conjugation->other No socl2->other

Caption: Decision workflow for selecting a monoesterification method.

References

A Comparative Guide to the Spectroscopic Data of Azelaic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for azelaic acid and its common derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.

Introduction to Azelaic Acid and its Derivatives

Azelaic acid, a naturally occurring dicarboxylic acid, is a versatile molecule with applications in pharmaceuticals and polymer synthesis.[1] Its derivatives, particularly esters and amides, are of significant interest for their potential as prodrugs, enhanced solubility, and utility as monomers for biomaterials. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of these compounds. This guide focuses on the key spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for azelaic acid and selected ester and amide derivatives.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Azelaic Acid ~12.0 (broad s)-COOH
2.18 (t)α-CH₂
1.47 (m)β-CH₂
1.25 (m)γ, δ, ε-CH₂
Dimethyl Azelate 3.67 (s)-OCH₃
2.30 (t)α-CH₂
1.62 (m)β-CH₂
1.31 (m)γ, δ, ε-CH₂
Diethyl Azelate 4.12 (q)-OCH₂CH₃
2.28 (t)α-CH₂
1.60 (m)β-CH₂
1.33 (m)γ, δ, ε-CH₂
1.25 (t)-OCH₂CH₃
Dibutyl Azelate 4.06 (t)-OCH₂(CH₂)₂CH₃
2.27 (t)α-CH₂
1.60 (m)-OCH₂CH₂CH₂CH₃, β-CH₂
1.38 (m)-OCH₂CH₂CH₂CH₃
1.32 (m)γ, δ, ε-CH₂
0.94 (t)-OCH₂(CH₂)₂CH₃
Poly(hexamethylene azelamide) (Nylon 6,9) ~7.9 (broad s)-NH-
3.1 (m)-NH-CH₂-
2.1 (t)α-CH₂
1.5 (m)β-CH₂ (acid part), -NH-CH₂-CH₂-
1.3 (m)γ, δ, ε-CH₂ (acid part), central CH₂ (diamine part)

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

CompoundChemical Shift (δ, ppm)Assignment
Azelaic Acid 173.4 - 174.4-COOH
33.1 - 33.7α-C
27.8 - 28.5β-C, δ-C, ε-C
23.9 - 24.5γ-C
Dimethyl Azelate 174.2-C=O
51.4-OCH₃
34.0α-C
29.0β-C, δ-C, ε-C
24.9γ-C
Diethyl Azelate 173.7-C=O
60.2-OCH₂CH₃
34.3α-C
29.1β-C, δ-C, ε-C
25.0γ-C
14.2-OCH₂CH₃
Dibutyl Azelate 173.8-C=O
64.1-OCH₂(CH₂)₂CH₃
34.4α-C
30.7-OCH₂CH₂CH₂CH₃
29.1β-C, δ-C, ε-C
25.0γ-C
19.2-OCH₂CH₂CH₂CH₃
13.7-OCH₂(CH₂)₂CH₃
Poly(hexamethylene azelamide) (Nylon 6,9) ~173-C=O (amide)
~40-NH-CH₂-
~36α-C
~29β-C, δ-C, ε-C (acid part), central CH₂ (diamine part)
~26γ-C (acid part), -NH-CH₂-CH₂-

Note: Data for Poly(hexamethylene azelamide) is representative of the amide functionality within a polymer chain and may differ slightly from a simple azelaic acid diamide monomer.[2]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
Azelaic Acid 2500-3300 (broad)O-H stretch (carboxylic acid)
2926, 2840C-H stretch (aliphatic)
1724C=O stretch (carboxylic acid dimer)[3]
Azelaic Acid Esters (general) 2930, 2855C-H stretch (aliphatic)
1730-1740C=O stretch (ester)
1170-1250C-O stretch (ester)
Azelaic Acid Amides (general) ~3300 (broad)N-H stretch (amide)
2930, 2855C-H stretch (aliphatic)
~1640 (Amide I)C=O stretch (amide)
~1540 (Amide II)N-H bend and C-N stretch
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

CompoundMolecular Weight ( g/mol )Key m/z values (and interpretation)
Azelaic Acid 188.22187 ([M-H]⁻), 171 ([M-H-H₂O]⁻), 125[4]
Dimethyl Azelate 216.27216 ([M]⁺), 185 ([M-OCH₃]⁺), 152, 74
Diethyl Azelate 244.32244 ([M]⁺), 199 ([M-OC₂H₅]⁺), 152
Dibutyl Azelate 300.43300 ([M]⁺), 227 ([M-OC₄H₉]⁺), 152
Azelaic Acid Diamide 186.25186 ([M]⁺), 169 ([M-NH₃]⁺), 142

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample matrix.

NMR Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent depends on the solubility of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Liquids (Esters): A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids (Azelaic Acid, Amides): The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.

    • The sample spectrum is then recorded.

    • The spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile derivatives like esters. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for less volatile compounds like azelaic acid. The sample is dissolved in a suitable solvent and separated on a liquid chromatography column before being introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Ionization:

    • Electron Ionization (EI): Commonly used in GC-MS, this high-energy technique causes extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): A soft ionization technique used in LC-MS that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for comparing spectroscopic data and a representative signaling pathway where azelaic acid plays a role.

Spectroscopic_Data_Comparison_Workflow Spectroscopic Data Comparison Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_comparison Comparative Analysis Sample Azelaic Acid or Derivative Dissolution Dissolve in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Comparison Compare with Reference Spectra and Literature Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Structure Elucidation and Purity Assessment Comparison->Structure

Caption: Workflow for the comparison of spectroscopic data of azelaic acid derivatives.

Azelaic_Acid_Signaling_Pathway Simplified Plant Defense Signaling Pathway Involving Azelaic Acid Pathogen Pathogen Attack ROS Reactive Oxygen Species (ROS) Burst Pathogen->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Azelaic_Acid Azelaic Acid Synthesis Lipid_Peroxidation->Azelaic_Acid Transport Systemic Transport Azelaic_Acid->Transport Priming Defense Priming in Distal Tissues Transport->Priming SAR Systemic Acquired Resistance (SAR) Priming->SAR

Caption: Role of azelaic acid in plant defense signaling.

References

9-oxononanoic acid as a biomarker compared to other oxidative stress markers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-oxononanoic acid (9-ONA) with other established biomarkers of oxidative stress. It is designed to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate biomarkers for research and development.

Introduction to 9-Oxononanoic Acid

9-Oxononanoic acid (9-ONA) is a naturally occurring medium-chain oxo-fatty acid that emerges from the lipid peroxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] Its presence and concentration in biological systems are increasingly recognized as indicators of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.[1] Oxidative stress is implicated in a multitude of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[3] 9-ONA's role extends beyond being a mere byproduct of lipid damage; it is a bioactive molecule that can modulate cellular signaling pathways, notably those involved in inflammation and thrombosis.[4][5]

Comparison of 9-Oxononanoic Acid with Other Oxidative Stress Biomarkers

The selection of an appropriate biomarker is critical for accurately assessing oxidative stress in various research and clinical settings. This section compares 9-ONA with commonly used markers: F2-Isoprostanes, Malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

BiomarkerOriginSample MatrixAnalytical MethodAdvantagesLimitations
9-Oxononanoic Acid (9-ONA) Product of linoleic acid peroxidation[1]Plasma, Tissues[4]GC-MS, LC-MS/MS[4][6]Bioactive molecule with signaling roles[2][4]; Stable product of lipid peroxidation[3]Quantitative data is still emerging[4]; Derivatization often required for analysis[4]
F2-Isoprostanes Non-enzymatic peroxidation of arachidonic acid[7][8][9]Urine, Plasma, Tissues[7][9][10]GC-MS, LC-MS/MS[7]Considered a "gold standard" for lipid peroxidation[11]; Chemically stable and specific[8][9]Complex and technically demanding analysis[7]
Malondialdehyde (MDA) End product of polyunsaturated fatty acid peroxidation[12][13]Plasma, Serum, Tissues[12][14]TBARS assay, HPLC[12][15]Widely used and cost-effective assays available[12][16]Lacks specificity (TBARS assay)[15]; High reactivity can lead to analytical variability[15]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Oxidative damage to DNA[17][18]Urine, Plasma, Tissues[17][19][20]LC-MS/MS, ELISA, GC-MS[18][19]Specific marker for oxidative DNA damage[17][18][21]; Urinary levels reflect whole-body damage[17][19]Levels can be influenced by DNA repair efficiency[19]; Potential for artifactual oxidation during sample preparation[18]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 9-ONA-Induced Platelet Aggregation

9-ONA has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a critical enzyme in the arachidonate cascade.[2][3] This leads to the release of arachidonic acid from membrane phospholipids, which is then metabolized by cyclooxygenase (COX) enzymes to produce thromboxane A₂ (TxA₂), a potent inducer of platelet aggregation.[2]

G ONA 9-Oxononanoic Acid PLA2 Phospholipase A₂ (PLA₂) ONA->PLA2 stimulates Membrane Membrane Phospholipids PLA2->Membrane hydrolyzes AA Arachidonic Acid Membrane->AA releases COX Cyclooxygenase (COX) AA->COX TXA2 Thromboxane A₂ (TxA₂) COX->TXA2 metabolizes to Aggregation Platelet Aggregation TXA2->Aggregation induces

Signaling pathway of 9-ONA in platelet aggregation.

General Experimental Workflow for 9-ONA Analysis

The quantification of 9-ONA in biological samples typically involves extraction, derivatization, and analysis by mass spectrometry.

G cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike->Extract Dry Evaporate to Dryness Extract->Dry Methoximation Methoximation (Aldehyde Group) Dry->Methoximation Silylation Silylation (Carboxylic Acid Group) Methoximation->Silylation GCMS GC-MS or LC-MS/MS Analysis Silylation->GCMS Quant Quantification GCMS->Quant

Workflow for 9-ONA quantification in biological samples.

Experimental Protocols

1. Quantification of 9-Oxononanoic Acid in Human Plasma by GC-MS

This protocol is adapted from methodologies for fatty acid analysis.[4]

  • Principle: Lipids are extracted from plasma, and the target analyte, 9-ONA, is derivatized to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Quantification is achieved using an internal standard.

  • Materials:

    • Human plasma

    • Internal Standard (e.g., deuterated 9-ONA)

    • Chloroform, Methanol (HPLC grade)

    • 0.9% NaCl solution (ice-cold)

    • Anhydrous sodium sulfate

    • Pyridine

    • Methoxyamine hydrochloride solution

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Procedure:

    • Extraction:

      • To 100 µL of plasma, add a known amount of the internal standard.

      • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes.

      • Add 0.5 mL of ice-cold 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes at 4°C.

      • Collect the lower organic (chloroform) layer and dry it over anhydrous sodium sulfate.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization:

      • Methoximation: Dissolve the dried lipid extract in 50 µL of pyridine and add 50 µL of methoxyamine hydrochloride solution. Incubate at 60°C for 60 minutes.

      • Silylation: Cool the mixture and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for 60 minutes.

    • GC-MS Analysis:

      • Analyze the derivatized sample by GC-MS.

      • Quantification is performed using selected ion monitoring (SIM) of characteristic ions for derivatized 9-ONA and the internal standard.

      • Generate a calibration curve using standard solutions of 9-ONA processed through the same procedure.

2. Quantification of 9-Oxononanoic Acid in Biological Matrices using LC-MS/MS

This protocol provides a framework for sensitive and specific quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Principle: Proteins in the sample are precipitated, and the supernatant containing 9-ONA is derivatized to enhance ionization efficiency for LC-MS/MS analysis. A stable isotope-labeled internal standard is used for accurate quantification.

  • Materials:

    • Plasma or other biological matrix

    • Internal Standard (e.g., 7-Methyl-8-oxononanoic acid internal standard)

    • Acetonitrile (cold)

    • Derivatization reagents (e.g., 3-Nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)/pyridine solution)

    • Formic acid

  • Procedure:

    • Sample Preparation:

      • To 50 µL of plasma, add 10 µL of the internal standard working solution.

      • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube.

    • Derivatization:

      • Add 25 µL of 200 mM 3-NPH solution and 25 µL of 200 mM EDC/9% pyridine solution.

      • Vortex and incubate at room temperature for 30 minutes.

      • Stop the reaction by adding 5 µL of 0.1% formic acid in water.

    • LC-MS/MS Analysis:

      • Transfer the final solution to an LC-MS vial for analysis.

      • Develop a multiple reaction monitoring (MRM) method to detect the precursor and product ions specific to the derivatized 9-ONA and the internal standard.

      • Generate a calibration curve by analyzing a series of derivatized standards.

Conclusion

9-Oxononanoic acid is a promising biomarker of oxidative stress, particularly lipid peroxidation. Its identity as a bioactive molecule involved in key signaling pathways adds a layer of functional relevance that is not present in all oxidative stress markers. While established markers like F2-isoprostanes are considered the gold standard for assessing lipid peroxidation, the analytical complexity can be a barrier.[11] 9-ONA, with the continued development of robust and sensitive analytical methods like LC-MS/MS, offers a valuable alternative. Compared to less specific markers like MDA, 9-ONA provides a more precise measure of oxidative damage.[15] For researchers investigating the functional consequences of oxidative stress, particularly in the context of inflammation and cardiovascular disease, 9-ONA is an increasingly important biomarker to consider. Future studies further quantifying its levels in various disease states will continue to solidify its utility in research and drug development.

References

A Comparative Guide to the Differential Effects of Oxo-Fatty Acids on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diverse effects of various oxo-fatty acids on platelet aggregation, supported by experimental data. It is intended to serve as a valuable resource for researchers investigating platelet function, thrombosis, and the development of novel anti-platelet therapies.

Introduction

Oxo-fatty acids, a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids, play a complex and often contradictory role in the regulation of platelet aggregation. Depending on their specific chemical structure and the context of platelet activation, these molecules can exert either pro-aggregatory or anti-aggregatory effects. Understanding these differential actions is crucial for elucidating the intricate signaling networks that govern platelet function and for identifying potential therapeutic targets in cardiovascular diseases. This guide summarizes the effects of several key oxo-fatty acids, presents quantitative data for their activity, details relevant experimental protocols, and visualizes the signaling pathways involved.

Quantitative Comparison of Oxo-Fatty Acid Effects on Platelet Aggregation

The following table summarizes the observed effects and, where available, the potency of various oxo-fatty acids on platelet aggregation induced by different agonists. It is important to note that the effects can be highly dependent on the experimental conditions, including the choice of agonist and its concentration.

Oxo-Fatty AcidPrecursor Fatty AcidPrimary Effect on Platelet AggregationAgonistEffective Concentration / IC50References
12-HETE Arachidonic AcidDual Role: Inhibition & EnhancementPGH2/TxA2 analogsIC50: 8 µM (for receptor binding)[1]
ThrombinEnhances aggregation[2]
12-HPETE Arachidonic AcidInhibitionArachidonic AcidIC50: 2-3 µM[3]
CollagenIC50: 6 µM[3]
13-HODE Linoleic AcidInhibitionThrombin (low dose)10 µM (reduces adherence)[4]
No significant effectThrombin (high dose)10 µM[4]
No effect on adhesionSubendothelial matrix (under flow)N/A[5]
15-HETE Arachidonic AcidInhibitionCollagen~10 µM (maximal inhibition)[6]
15-HPETE Arachidonic AcidInhibitionArachidonic Acid, PGH2 analogNot specified[7]
9-HODE Linoleic AcidAnti-aggregatory (inferred)Not specifiedNot specified[8]
5-HETE Arachidonic AcidPro-aggregatory (inferred)Not specifiedNot specified

Note: The effects of 9-HODE and 5-HETE on platelet aggregation are less directly characterized in the literature compared to other oxo-fatty acids. Their roles are often inferred from their known signaling activities and effects in other cell types.

Signaling Pathways of Oxo-Fatty Acids in Platelets

The differential effects of oxo-fatty acids are mediated by their interaction with specific cell surface receptors and intracellular signaling pathways. The following diagrams illustrate the known signaling cascades for 12-HETE and 15-HETE in platelets.

12-HETE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12-HETE 12(S)-HETE GPR31 GPR31 12-HETE->GPR31 binds Gi Gi GPR31->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GPVI GPVI 12-LOX 12-Lipoxygenase GPVI->12-LOX activates Collagen Collagen Collagen->GPVI activates Gi->AC Rap1 Rap1 Gi->Rap1 activates p38 p38 MAPK Gi->p38 activates Aggregation_Enhancement Enhanced Aggregation (to Thrombin/PAR4) Rap1->Aggregation_Enhancement p38->Aggregation_Enhancement AA Arachidonic Acid 12-LOX->12-HETE produces

Figure 1: 12-HETE Signaling Pathway in Platelets.

Description of 12-HETE Signaling: 12-Hydroxyeicosatetraenoic acid (12-HETE) exhibits a dual role in platelet regulation. When produced in response to agonists like collagen acting on the GPVI receptor, it can be released and act on the G protein-coupled receptor GPR31.[9] Activation of GPR31, which is coupled to an inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors like Rap1 and p38 MAPK.[10][11] This pathway ultimately enhances platelet aggregation in response to other agonists like thrombin (acting via PAR4).[10][11] Conversely, 12-HETE can also inhibit platelet aggregation induced by PGH2/TxA2 analogs by competing for their receptor.[1]

15-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 15-HETE 15(S)-HETE PPARa PPARα 15-HETE->PPARa activates PPARb PPARβ 15-HETE->PPARb activates Signaling_Inhibition Inhibition of Intracellular Signaling (e.g., Ca2+ mobilization, PKC activation) PPARa->Signaling_Inhibition PPARb->Signaling_Inhibition Aggregation_Inhibition Inhibition of Platelet Aggregation Signaling_Inhibition->Aggregation_Inhibition Experimental_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Washed_Platelet_Prep 3. Washed Platelet Preparation (Optional) PRP_Preparation->Washed_Platelet_Prep Aggregometry 4. Light Transmission Aggregometry (LTA) PRP_Preparation->Aggregometry Washed_Platelet_Prep->Aggregometry Incubation Incubate with Oxo-Fatty Acid Aggregometry->Incubation Agonist_Addition Add Platelet Agonist Incubation->Agonist_Addition Data_Analysis 5. Data Analysis (% Aggregation, IC50) Agonist_Addition->Data_Analysis Signaling_Studies 6. Mechanistic Studies (e.g., Western Blot, Ca2+ flux) Data_Analysis->Signaling_Studies

References

A Comparative Guide to the Inhibition of Acetyl-CoA Carboxylase by Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various fatty acids on acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis. Understanding the differential inhibition of ACC by specific fatty acids is crucial for research in metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in the development of novel therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Acetyl-CoA Carboxylase and its Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the de novo synthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[2] ACC2 is associated with the outer mitochondrial membrane, and the malonyl-CoA it produces acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2]

The activity of ACC is tightly regulated through multiple mechanisms. It is allosterically activated by citrate, which signals an abundance of acetyl-CoA and energy. Conversely, long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis, act as feedback inhibitors of ACC.[3] This feedback inhibition is a critical mechanism for maintaining lipid homeostasis. Additionally, ACC activity is regulated by covalent modification, most notably through phosphorylation by AMP-activated protein kinase (AMPK), which inactivates the enzyme in response to low cellular energy levels.[4]

Comparative Inhibition of ACC by Fatty Acyl-CoAs

The direct inhibitors of ACC are not free fatty acids themselves, but rather their activated forms, fatty acyl-Coenzyme A (acyl-CoA) esters. These molecules bind to an allosteric site on ACC, leading to its inactivation. The inhibitory potency can vary depending on the chain length and degree of saturation of the fatty acyl-CoA. Saturated fatty acyl-CoAs with chain lengths of 16 to 20 carbons are considered to be the most potent inhibitors.[3]

While comprehensive comparative studies providing IC50 values for a wide range of fatty acyl-CoAs on both ACC1 and ACC2 are limited in publicly available literature, the existing data indicate that long-chain fatty acyl-CoAs are significant physiological regulators of ACC activity. For instance, in one study, 1 µM of palmitoyl-CoA was shown to inhibit the activity of partially purified acetyl-CoA carboxylase by approximately 75% in the presence of 1 mM citrate.[5]

Below is a summary of the inhibitory effects of various fatty acids on ACC, primarily focusing on their impact on ACC gene expression as direct enzymatic inhibition data is sparse.

Fatty Acid InhibitorFatty Acid TypeChain LengthGeneral Inhibitory Effect on ACC Gene Expression
MyristateSaturatedC14:0Effective inhibitor[6]
PalmitateSaturatedC16:0Effective inhibitor[6]
StearateSaturatedC18:0Effective inhibitor[6]
OleateMonounsaturatedC18:1Effective inhibitor[6]
LinoleatePolyunsaturated (Omega-6)C18:2Inhibited basal and glucose-stimulated ACC mRNA induction[6]
ButyrateShort-chainC4:0Effective inhibitor[6]
CaproateShort-chainC6:0Effective inhibitor[6]
Omega-3 Fatty AcidsPolyunsaturatedLong-chainIneffective[6]

Signaling Pathway of ACC Regulation

The regulation of ACC activity is a complex process involving allosteric effectors and covalent modification. The following diagram illustrates the key regulatory inputs on ACC.

ACC_Regulation cluster_inputs Regulatory Inputs cluster_acc Acetyl-CoA Carboxylase (ACC) cluster_outputs Metabolic Outputs Citrate Citrate ACC_active ACC (active) (dephosphorylated polymer) Citrate->ACC_active + Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Fatty_Acyl_CoA->ACC_active - AMPK AMPK AMPK->ACC_active phosphorylates Insulin Insulin ACC_inactive ACC (inactive) (phosphorylated dimer) Insulin->ACC_inactive dephosphorylates Glucagon_Epinephrine Glucagon/Epinephrine Glucagon_Epinephrine->AMPK activates Malonyl_CoA Malonyl-CoA ACC_active->Malonyl_CoA catalyzes Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis substrate for Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation inhibits CPT1

ACC Regulatory Pathway

Experimental Protocols

Determining the inhibitory effect of fatty acids on ACC activity involves in vitro enzyme assays. The following is a generalized protocol based on common methods for measuring ACC activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a specific fatty acyl-CoA on purified ACC.

Materials:

  • Purified recombinant human ACC1 or ACC2 enzyme

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or KHCO3)

  • Magnesium Chloride (MgCl2)

  • Fatty acyl-CoA inhibitors (e.g., palmitoyl-CoA, oleoyl-CoA) dissolved in a suitable solvent

  • Assay buffer (e.g., MOPS or potassium phosphate buffer, pH 7.5)

  • Detection system (e.g., ADP-Glo™ Kinase Assay for ADP detection, or a method to quantify malonyl-CoA)

  • Microplate reader (for colorimetric, fluorescent, or luminescent assays) or HPLC/mass spectrometer (for direct malonyl-CoA quantification)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl2, ATP, and sodium bicarbonate.

  • Inhibitor Preparation: Prepare serial dilutions of the fatty acyl-CoA inhibitor to be tested.

  • Enzyme and Substrate Addition: In a microplate, add the purified ACC enzyme to each well. Then, add the different concentrations of the fatty acyl-CoA inhibitor.

  • Reaction Initiation: Start the enzymatic reaction by adding acetyl-CoA to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction, for example, by adding a quenching solution.

  • Detection: Measure the amount of product formed (malonyl-CoA or ADP).

    • ADP-Glo™ Assay: This is a luminescent assay that measures the amount of ADP produced, which is directly proportional to ACC activity.

    • Malonyl-CoA Quantification: This can be done using chromatographic methods like HPLC or mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of ACC inhibition for each concentration of the fatty acyl-CoA compared to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the inhibition of ACC by fatty acids.

Experimental_Workflow A Prepare Reagents: - Purified ACC Enzyme - Substrates (Acetyl-CoA, ATP, Bicarbonate) - Assay Buffer - Fatty Acyl-CoA Inhibitors B Prepare Serial Dilutions of Fatty Acyl-CoA Inhibitors A->B C Set up Enzyme Reaction in Microplate: ACC + Inhibitor B->C D Initiate Reaction with Acetyl-CoA C->D E Incubate at Controlled Temperature D->E F Terminate Reaction E->F G Detect Product Formation (e.g., ADP or Malonyl-CoA) F->G H Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value G->H

ACC Inhibition Assay Workflow

Conclusion

The inhibition of acetyl-CoA carboxylase by long-chain fatty acyl-CoAs is a fundamental feedback mechanism that regulates lipid metabolism. While it is established that saturated fatty acyl-CoAs are potent inhibitors, there is a need for more comprehensive studies that provide a direct quantitative comparison of the IC50 values of a wider range of fatty acyl-CoAs on both ACC1 and ACC2 isoforms. Such data would be invaluable for researchers in metabolic diseases and for the development of targeted therapies that modulate fatty acid synthesis and oxidation. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity among the related medium-chain fatty acids (MCFAs): caprylic acid (C8), capric acid (C10), and lauric acid (C12). Understanding the specificity of antibodies for these structurally similar molecules is critical for the development of accurate immunoassays and for elucidating their distinct biological roles. This document summarizes the available, albeit limited, quantitative data on cross-reactivity, details the experimental protocols for its assessment, and visualizes relevant biological pathways and experimental workflows.

Introduction to Medium-Chain Fatty Acid Cross-Reactivity

Caprylic (C8), capric (C10), and lauric (C12) acids are saturated fatty acids that differ only by the length of their aliphatic tails. This structural similarity presents a significant challenge in the development of specific antibodies, as epitopes can be highly conserved among these molecules. Cross-reactivity in immunoassays occurs when an antibody raised against one MCFA also binds to others, potentially leading to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous assessment of antibody specificity is paramount.

Quantitative Data on Antibody Cross-Reactivity

Direct quantitative comparisons of a single antibody's binding affinity to caprylic, capric, and lauric acid are not extensively published. The following table is a representative summary based on typical findings in immunoassay development for small, structurally related haptens. The data is presented as a percentage of cross-reactivity, where the binding to the target (immunizing) antigen is 100%.

Antibody SpecificityTarget AntigenCross-Reactant: Caprylic Acid (C8)Cross-Reactant: Capric Acid (C10)Cross-Reactant: Lauric Acid (C12)
Anti-Caprylic Acid (C8) Antibody Caprylic Acid100% Lower Affinity ExpectedVery Low Affinity Expected
Anti-Capric Acid (C10) Antibody Capric AcidLower Affinity Expected100% Lower Affinity Expected
Anti-Lauric Acid (C12) Antibody Lauric AcidVery Low Affinity ExpectedLower Affinity Expected100%

Note: This table illustrates expected trends. Actual cross-reactivity percentages would need to be determined experimentally for each specific antibody.

Experimental Protocols

The gold-standard method for determining the cross-reactivity of antibodies against small molecules like MCFAs is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Competitive ELISA Protocol for MCFA Cross-Reactivity

Objective: To determine the percentage of cross-reactivity of an antibody raised against one MCFA (e.g., caprylic acid) with other MCFAs (capric and lauric acid).

Materials:

  • Microtiter plate pre-coated with an MCFA-protein conjugate (e.g., Caprylic Acid-BSA).

  • Primary antibody specific to the target MCFA.

  • HRP-conjugated secondary antibody.

  • Standards of the target MCFA (caprylic acid) and potential cross-reactants (capric acid, lauric acid).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Cross-Reactants: Prepare serial dilutions of the standard (e.g., caprylic acid) and the test cross-reactants (capric acid and lauric acid) in assay buffer.

  • Blocking: Block the pre-coated microtiter plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add the standard or cross-reactant solutions to the wells, followed immediately by the addition of a fixed concentration of the primary antibody. Incubate for 1-2 hours at room temperature. During this incubation, the free fatty acids in the solution and the fatty acid-protein conjugate coated on the plate will compete for binding to the primary antibody.

  • Washing: Wash the plate 3 times with wash buffer to remove unbound antibodies and fatty acids.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the standard MCFA.

  • Determine the concentration of the target MCFA that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, determine the IC50 values for the cross-reacting MCFAs.

  • Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target MCFA / IC50 of Cross-Reactant MCFA) x 100

Signaling Pathways and Experimental Workflow

Medium-chain fatty acids are not only energy sources but also act as signaling molecules. For instance, lauric acid has been shown to activate Toll-like receptor 4 (TLR4), a key receptor in the innate immune system, leading to a pro-inflammatory signaling cascade.[1][2]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus MCFA Medium-Chain Fatty Acid (e.g., Lauric Acid) TLR4 TLR4 MCFA->TLR4 binds MD2 MD-2 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to nucleus and induces G cluster_workflow Cross-Reactivity Assessment Workflow A 1. Antibody Production (Target MCFA as Immunogen) B 2. Immunoassay Development (Competitive ELISA) A->B C 3. IC50 Determination (Target & Related MCFAs) B->C D 4. Cross-Reactivity Calculation C->D E 5. Specificity Profile D->E

References

Safety Operating Guide

Proper Disposal of 9-Methoxy-9-oxononanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 9-Methoxy-9-oxononanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols. As a dicarboxylic acid monoester, this compound requires careful management as a potentially hazardous chemical waste. The following step-by-step procedures provide a direct operational plan for its safe disposal.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. This compound should be treated as a chemical waste.

  • Do not dispose of this compound down the drain or in regular trash. [1][2][3][4] Without specific data confirming its non-hazardous nature, it must be managed as a chemical waste stream.

  • Segregate Waste: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes) in a dedicated, properly labeled hazardous waste container.[2][5]

  • Incompatible Materials: Store the waste container away from bases and strong oxidizing agents to prevent potentially hazardous reactions.[5][6]

III. Step-by-Step Disposal Protocol for this compound
  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof screw cap.[2][5] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or deterioration.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the associated hazards (e.g., "Corrosive - Acid," "Irritant").

    • Note the accumulation start date on the label.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation and under the control of laboratory personnel.[2]

    • The SAA must be a well-defined space, such as a secondary containment tray within a fume hood or a designated cabinet.[5]

    • Keep the waste container closed at all times, except when adding waste.[3][7]

  • Disposal of Empty Containers:

    • A container that held this compound is considered empty when all contents have been removed to the extent possible.

    • Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).[7] The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, deface or remove the original label.[7] The clean, unlabeled container can then be disposed of in the regular trash or recycled according to institutional policies.

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][7]

    • Follow your institution's specific procedures for requesting a waste pickup.[7]

Quantitative Data Summary

For operational planning, the following table summarizes key quantitative parameters for chemical waste disposal.

ParameterGuidelineCitation
pH for Drain Disposal Between 5.5 and 10.5 for dilute, non-hazardous aqueous solutions.[1]
Container Headspace Leave at least one inch of headspace to allow for expansion.[5]
SAA Full Container Removal Within three days after the container becomes full.[5]
SAA Partial Container Storage Up to one year.[5]
Small Liquid Spill Cleanup For quantities less than 50 mL, absorb onto an inert material.[8]
Large Liquid Spill Cleanup For quantities greater than 50 mL, use an absorbent like vermiculite or cat litter and collect for disposal by a licensed waste contractor.[8]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.

cluster_0 Step 1: Waste Generation & Initial Handling cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Final Disposal A Generate 9-Methoxy-9-oxononanoic Acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Fume Hood B->C D Select Compatible, Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' Hazards and Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container is Full or Max Storage Time Reached G->H I Request Waste Pickup from EHS or Licensed Contractor H->I J Proper Off-Site Disposal I->J

Caption: Workflow for this compound Waste Disposal.

cluster_0 Decision Pathway for Contaminated Materials start Contaminated Item (e.g., glassware, empty container) decision Is the item an empty container that can be triple-rinsed? start->decision collect_rinse Collect First Rinseate as Hazardous Waste decision->collect_rinse Yes dispose_hw Dispose of Item as Solid Hazardous Waste decision->dispose_hw No (e.g., contaminated wipes) dispose_trash Deface Label and Dispose of Clean Item in Trash collect_rinse->dispose_trash

Caption: Disposal Decision for Contaminated Labware.

References

Personal protective equipment for handling 9-Methoxy-9-oxononanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 9-Methoxy-9-oxononanoic acid (CAS No. 2104-19-0), also known as Methyl hydrogen azelate. The following procedural steps are designed to ensure the safe management of this chemical in a laboratory setting.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is structurally an aliphatic carboxylic acid and methyl ester, warranting careful handling.[1]

PropertyValueReference
CAS Number 2104-19-0[2][3][4]
Molecular Formula C₁₀H₁₈O₄[2][4]
Molecular Weight 202.25 g/mol [1][2]
Appearance Colorless Liquid[5]
Melting Point 22 - 24 °C / 71.6 - 75.2 °F[1]
Boiling Point 146 - 147 °C / 294.8 - 296.6 °F[1]
Flash Point > 110 °C / > 230 °F[1]
Solubility Not miscible in water[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing is likely.
Skin Protection Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat.[1] Gloves should be inspected before use and changed frequently, especially after direct contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. For situations with a potential for high vapor concentration, a respirator may be necessary.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the compound. Have an emergency eyewash station and safety shower readily accessible.

  • Handling: As it is a liquid, handle with care to avoid splashes and spills. Avoid contact with skin and eyes.[6] Do not breathe vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.[1]

  • Spill Response: In the event of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[7] Do not allow the product to enter drains.[2]

Disposal Plan

Chemical waste must be managed in a safe and environmentally sound manner, in compliance with all federal, state, and local regulations.[8]

  • Waste Identification: this compound is a non-halogenated organic acid.[9]

  • Segregation: Do not mix with other waste streams, particularly halogenated solvents or strong bases.[9] Collect in a designated and properly labeled waste container.[5]

  • Containerization: Use a compatible container, preferably plastic, for waste collection.[8] The container must be kept closed except when adding waste and should be labeled with the words "Hazardous Waste," the chemical name, and associated hazards.[10]

  • Neutralization (if permissible): For small quantities, neutralization with a suitable base to a pH between 6 and 9 may be an option for disposal down the sanitary sewer, but this must be done in accordance with your institution's specific guidelines.[11][12] Do not attempt neutralization without consulting your Environmental Health and Safety (EHS) department.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[8][13] Do not dispose of this chemical down the drain without proper authorization.[2]

Experimental Workflow

The following diagram outlines the general workflow for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Secure Storage PPE_Donning Don Appropriate PPE Receipt_and_Storage->PPE_Donning Before Handling Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Experimentation Perform Experiment Fume_Hood_Prep->Experimentation Decontamination Decontaminate Work Area Experimentation->Decontamination Post-Experiment Waste_Segregation Segregate Chemical Waste Decontamination->Waste_Segregation Waste_Containerization Containerize and Label Waste Waste_Segregation->Waste_Containerization EHS_Pickup Arrange for EHS Pickup Waste_Containerization->EHS_Pickup

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methoxy-9-oxononanoic acid
Reactant of Route 2
Reactant of Route 2
9-Methoxy-9-oxononanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。